(1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol
Description
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(3-piperidin-4-ylimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H15N3O/c13-6-9-5-11-7-12(9)8-1-3-10-4-2-8/h5,7-8,10,13H,1-4,6H2 |
InChI Key |
WXXLBZZHPVSUCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=NC=C2CO |
Origin of Product |
United States |
Foundational & Exploratory
The Art of Agonism: A Technical Guide to the Structure-Activity Relationship of 1-Substituted Imidazole-5-Methanol Derivatives as Adrenergic Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that confers unique physicochemical properties upon a vast array of biologically active molecules.[1][2] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet highly promising, class of compounds: 1-substituted imidazole-5-methanols. With a primary focus on their interaction with adrenergic receptors, we will dissect the key structural motifs that govern potency and selectivity. This document moves beyond a mere recitation of facts, providing a senior application scientist’s perspective on the causal relationships between molecular architecture and biological function, grounded in established principles and supported by detailed experimental frameworks. We will explore the rationale behind synthetic choices, the intricacies of biological evaluation, and the logical progression of lead optimization, offering a comprehensive resource for professionals engaged in the discovery of novel therapeutics.
Introduction: The Imidazole Scaffold in Adrenergic Modulation
The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, is a key pharmacophore in numerous drugs, including the highly selective α2-adrenoceptor (α2-AR) agonist, medetomidine.[3][4] Medetomidine, a 4-substituted imidazole, underscores the compatibility of this heterocyclic system with the binding pocket of adrenergic receptors.[5] Our focus shifts to a related, yet distinct scaffold: 1-substituted imidazole-5-methanols. Here, the substitution at the N-1 position offers a vector for chemical modification aimed at fine-tuning receptor affinity and selectivity, while the 5-methanol group provides a potential key interaction point within the receptor.
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the regulation of numerous physiological processes and are validated targets for cardiovascular, neurological, and metabolic diseases.[6][7] Understanding how to rationally design ligands that selectively target subtypes of these receptors (e.g., α2A, α2B, α2C) is a paramount goal in modern drug discovery. This guide will illuminate the SAR landscape of 1-substituted imidazole-5-methanols, providing the foundational knowledge to navigate this promising chemical space.
Core Structure-Activity Relationship (SAR) Insights
The biological activity of 1-substituted imidazole-5-methanols at adrenergic receptors is dictated by a delicate interplay of steric, electronic, and conformational factors. The general pharmacophore can be deconstructed into three key components: the N-1 substituent, the imidazole core, and the C-5 methanol group.
The N-1 Substituent: The Key to Affinity and Selectivity
The substituent at the 1-position is arguably the most critical determinant of a compound's activity profile. Typically, this is an aryl or aralkyl group that occupies a key binding pocket in the receptor. Drawing inferences from the well-studied medetomidine analogs, we can hypothesize the following SAR principles for the N-1 substituent of imidazole-5-methanols.[3][4]
-
Aromatic Ring: An aromatic ring, such as a phenyl or naphthyl group, is often essential for potent activity. This ring is believed to engage in crucial π-π stacking or hydrophobic interactions within the receptor.
-
Substitution Pattern: The substitution pattern on the aromatic ring dramatically influences selectivity and potency. For α2-AR agonists like medetomidine, small, lipophilic substituents at the ortho and meta positions of the phenyl ring (e.g., 2,3-dimethyl) are optimal.[4] This suggests the presence of a specific "methyl binding pocket" in the α2-AR.[3][5]
-
Steric Bulk: The size and conformation of the N-1 substituent are critical. While some bulk is tolerated and can enhance affinity, excessive steric hindrance can prevent proper binding. For instance, in medetomidine analogs, replacing the key benzylic methyl group with larger or more flexible substituents often leads to a decrease in activity.[3] This highlights the importance of a precise fit.
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the aromatic ring can modulate the electronic properties of the entire molecule, affecting its interaction with key amino acid residues in the receptor. For example, in a series of 1-benzyl-1H-imidazole-5-carboxamide TGR5 agonists, electron-withdrawing groups like trifluoromethyl on the benzyl ring significantly enhanced potency.[8][9]
The Imidazole Core: The Foundational Anchor
The imidazole ring itself serves as a central scaffold, orienting the critical N-1 and C-5 substituents. Its key roles include:
-
Hydrogen Bonding: The N-3 nitrogen, with its lone pair of electrons, is a critical hydrogen bond acceptor. This interaction is believed to mimic the interaction of the catecholamine hydroxyl groups of endogenous ligands like norepinephrine with serine residues in the receptor.[7]
-
Aromaticity and Planarity: The planar, aromatic nature of the imidazole ring contributes to favorable stacking interactions within the receptor binding site.
The 5-Methanol Group: A Critical Interaction Point
The hydroxymethyl group at the C-5 position is a key differentiator of this chemical series. Its presence introduces a hydrogen bond donor and acceptor moiety, which can form strong, directional interactions with polar residues in the receptor. This is in contrast to the C-4 ethyl-bridged structure of medetomidine. The likely role of the 5-methanol group is to engage with a specific sub-pocket within the adrenergic receptor, potentially enhancing affinity or influencing subtype selectivity. Removal or replacement of this hydroxyl group with non-polar moieties would be expected to significantly reduce or abolish activity, confirming its importance as a key pharmacophoric element.
Quantitative SAR Analysis: An Illustrative Model
| Compound ID | 1-Substituent (R) | Hypothetical α2A-AR Ki (nM) | SAR Rationale |
| 1a | Phenyl | 150 | Unsubstituted phenyl ring provides baseline hydrophobic interaction. |
| 1b | 2-Methylphenyl | 85 | Single ortho-methyl may improve conformational lock, enhancing affinity. |
| 1c | 2,3-Dimethylphenyl | 15 | Optimal substitution pattern for the putative "methyl pocket" of the α2-AR, mimicking medetomidine's substitution.[3][5] |
| 1d | 2,6-Dimethylphenyl | 250 | Di-ortho substitution introduces steric hindrance, preventing optimal binding. |
| 1e | 4-Chlorophenyl | 120 | Electron-withdrawing group at the para position offers minor electronic benefit but lacks key steric interactions. |
| 1f | Naphthyl | 45 | Extended aromatic system increases hydrophobic interactions, enhancing affinity. |
| 1g | Benzyl | 500 | Increased flexibility due to the methylene spacer disrupts the optimal orientation of the phenyl ring. |
| 1h | (R)-1-(2,3-Dimethylphenyl)ethyl | 5 | Chiral center with the correct stereochemistry provides an additional hydrophobic interaction, analogous to the active enantiomer of medetomidine (dexmedetomidine).[4] |
Experimental Protocols
To ensure the integrity and reproducibility of SAR studies, standardized and validated protocols are essential. The following sections detail representative methodologies for the synthesis and biological evaluation of 1-substituted imidazole-5-methanols.
Synthesis Workflow: A Representative Protocol
The synthesis of 1-substituted imidazole-5-methanols can be achieved through various established methods for imidazole ring formation.[10][11] A common and versatile approach involves the construction of the imidazole core followed by functional group manipulation.
Caption: General synthetic workflow for 1-substituted imidazole-5-methanols.
Detailed Protocol for the Synthesis of 1-(2,3-Dimethylphenyl)-1H-imidazole-5-methanol (Hypothetical Example):
-
Step 1: N-Arylation. To a solution of ethyl imidazole-4(5)-carboxylate in a suitable aprotic solvent like DMF, add a strong base such as sodium hydride (NaH) portion-wise at 0°C. After stirring for 30 minutes, add 1-bromo-2,3-dimethylbenzene. Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress is monitored by TLC.
-
Step 2: Work-up and Isomer Separation. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product will be a mixture of N-1 substituted imidazole-4-carboxylate and imidazole-5-carboxylate isomers. These isomers are then separated using column chromatography on silica gel.
-
Step 3: Reduction to the Alcohol. Dissolve the purified ethyl 1-(2,3-dimethylphenyl)-1H-imidazole-5-carboxylate isomer in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add lithium aluminum hydride (LiAlH4) portion-wise. Stir the reaction at 0°C for 1-2 hours.
-
Step 4: Final Work-up and Purification. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water again. Filter the resulting slurry and wash the solid with THF. The combined filtrate is dried and concentrated to yield the target compound, 1-(2,3-dimethylphenyl)-1H-imidazole-5-methanol, which can be further purified by recrystallization or chromatography.
Biological Evaluation: α2-Adrenergic Receptor Binding Assay
To determine the affinity of the synthesized compounds for adrenergic receptors, a competitive radioligand binding assay is the gold standard.[12][13] This protocol measures the ability of a test compound to displace a known high-affinity radioligand from the receptor.
Caption: Workflow for an α2-Adrenergic Receptor Radioligand Binding Assay.
Step-by-Step Protocol: [12][14]
-
Materials Preparation:
-
Cell Membranes: Use membranes prepared from HEK293 or CHO cells stably transfected with the human α2A, α2B, or α2C adrenergic receptor. Protein concentration should be determined via a Bradford or BCA assay.
-
Radioligand: [³H]-Rauwolscine or a similar α2-selective antagonist is used at a concentration close to its dissociation constant (Kd), typically 1-2 nM.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled antagonist like phentolamine.
-
-
Assay Procedure (96-well format):
-
Total Binding Wells: Add 25 µL of assay buffer, 25 µL of radioligand solution, and 50 µL of cell membrane suspension.
-
Non-specific Binding (NSB) Wells: Add 25 µL of non-specific antagonist, 25 µL of radioligand solution, and 50 µL of cell membranes.
-
Competition Wells: Add 25 µL of the test compound at various concentrations, 25 µL of radioligand solution, and 50 µL of cell membranes.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
The 1-substituted imidazole-5-methanol scaffold represents a fertile ground for the discovery of novel adrenergic receptor modulators. The SAR principles, largely extrapolated from related chemical series like medetomidine, strongly suggest that targeted modifications to the N-1 substituent can yield compounds with high affinity and potential subtype selectivity. The 2,3-disubstituted phenyl motif appears particularly promising for achieving potent α2-agonism. The 5-methanol group likely serves as a crucial hydrogen-bonding element, anchoring the ligand within the receptor.
Future work should focus on synthesizing a focused library of these compounds to validate the hypothesized SAR and generate robust quantitative data. Functional assays, such as [³⁵S]GTPγS binding or cAMP accumulation assays, will be critical to determine the efficacy of these ligands (i.e., whether they are agonists, antagonists, or partial agonists). The detailed protocols provided herein offer a self-validating framework for such an investigation. By combining rational design based on established SAR with rigorous biological evaluation, the full therapeutic potential of 1-substituted imidazole-5-methanols can be unlocked.
References
- BenchChem. (2025). Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists. BenchChem.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Lalchandani, S. G., et al. (2004). Medetomidine analogs as selective agonists for the human alpha2-adrenoceptors. European Journal of Pharmacology, 483(1), 31-39.
- Kavadias, G., Luh, B., & Saintonge, R. (1982). Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry, 60(6), 723-729.
- Boyd, K. N., & Watterson, S. H. (2023). Classics in Chemical Neuroscience: Medetomidine. ACS Chemical Neuroscience.
- Maudsley, S., Martin, B., & Luttrell, L. M. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols.
- Ovid. (n.d.). Medetomidine analogs as selective agonists for the human α2-adrenoceptors.
- Hong, S. S., et al. (1996). Medetomidine analogs as alpha 2-adrenergic ligands. 2. Design, synthesis, and biological activity of conformationally restricted naphthalene derivatives of medetomidine. Journal of Medicinal Chemistry, 39(23), 4639-4653.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
- de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 796.
- Abu-Geras, D., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Beta-2 Adrenergic Receptor Agonists. Palestinian Medical and Pharmaceutical Journal.
- Xu, R., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
- Le, T. H. (1998). Radioligand Binding Assay.
- ResearchGate. (n.d.). Synthetic route to substituted imidazoles.
- Das, P. J., et al. (2014). Solvent Free One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Catalyzed by Secondary Amine Based Ionic Liquid and Defective Keggin Heteropoly Acid. International Journal of Organic Chemistry, 4(3), 205-214.
- Figshare. (2022). Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation. Organic Process Research & Development.
- ResearchGate. (2025). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists.
- Priya, R. M., et al. (2024). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. CURRENT APPLIED SCIENCE AND TECHNOLOGY, 25(1).
- Zhang, L., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972.
- National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. PubChem.
- Semantic Scholar. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer.
- Royal Society of Chemistry. (n.d.).
- Encyclopedia.pub. (2021). Ligands of Adrenergic Receptors.
- Zhang, D., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules, 26(13), 3845.
Sources
- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Medetomidine analogs as selective agonists for the human alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
The 1-(Piperidin-4-yl)imidazole Scaffold: Synthetic Architecture and Medicinal Utility
[1][2][3]
The Pharmacophore & Structural Logic
In the landscape of privileged structures, the 1-(piperidin-4-yl)imidazole scaffold represents a strategic fusion of two pharmacologically distinct heterocycles. Unlike flexible alkyl-linked congeners (e.g., histamine analogs), this scaffold features a direct
This rigid connectivity confers unique physicochemical and biological properties:
-
Vectorial Rigidity: The direct bond locks the imidazole vector relative to the piperidine chair conformation (typically favoring the equatorial position to minimize 1,3-diaxial strain). This defines a precise exit vector for substituents on the imidazole C4/C5 positions, critical for targeting specific sub-pockets in GPCRs and kinases.
-
Basicity Modulation: The piperidine nitrogen (
) serves as the primary basic center for ionic interactions (e.g., with Asp/Glu residues in receptor pockets). The imidazole ( ) acts as a secondary hydrogen bond donor/acceptor or a -stacking element. -
Solubility & ADME: The high fraction of
character from the piperidine ring improves aqueous solubility compared to bi-aryl systems, while the imidazole modulates lipophilicity ( ).
Structural Connectivity Diagram
The following diagram illustrates the core connectivity and the distinct zones for chemical elaboration.
Figure 1: Pharmacophoric dissection of the 1-(piperidin-4-yl)imidazole scaffold showing functional zones.
Synthetic Architectures
Constructing the
Route A: Displacement (The Standard Protocol)
This is the most scalable method. It involves the reaction of a deprotonated imidazole with an activated piperidine derivative (mesylate or tosylate).
-
Precursor: N-Boc-4-hydroxypiperidine converted to N-Boc-4-mesyloxypiperidine.
-
Nucleophile: Imidazole (or substituted imidazole) deprotonated by NaH or
. -
Key Challenge: Regioselectivity. 4-substituted imidazoles can yield mixtures of 1,4- and 1,5-isomers.[1] Steric bulk on the imidazole usually favors the 1,4-isomer (remote alkylation), but this must be verified by NOE NMR.
Route B: Reductive Amination (Limited Utility)
Direct reductive amination between 4-piperidone and imidazole is generally ineffective because the imidazole nitrogen is not sufficiently nucleophilic to form the iminium intermediate, and the aromaticity prevents stable enamine reduction. This route is typically reserved for 4-amino-piperidine reacting with aldehydes, not for forming the imidazole-piperidine bond itself.
Route C: De Novo Ring Construction
For complex benzimidazole derivatives, the ring is often built on the piperidine.
-
Step 1:
of 4-amino-piperidine on 1-fluoro-2-nitrobenzene. -
Step 2: Reduction of the nitro group to the aniline.
-
Step 3: Cyclization with CDI or carboxylic acids to form the benzimidazole core.
Synthetic Workflow Diagram
Figure 2: Convergent synthesis via nucleophilic displacement of a mesylate leaving group.
Medicinal Chemistry Case Studies
Case Study 1: NLRP3 Inflammasome Inhibitors
Recent work has highlighted the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as a potent inhibitor of the NLRP3 inflammasome.[2][3][4]
-
Mechanism: The scaffold acts by preventing the oligomerization of NLRP3, a critical step in the release of IL-1
and pyroptosis. -
SAR Insight: The piperidine ring provides solubility and a handle for extending into the solvent-exposed region, while the benzimidazolone core mimics the adenosine moiety of ATP (the natural ligand for NLRP3's ATPase domain) or interacts with a hydrophobic sub-pocket.
-
Key Compound: Compounds derived from this scaffold showed concentration-dependent inhibition of IL-1
release in human macrophages [1].[2][3][4]
Case Study 2: Histamine H3 Receptor Antagonists
While early H3 antagonists utilized flexible alkyl linkers (e.g., immepip), the 1-(piperidin-4-yl)imidazole motif offers a rigidified alternative.
-
Binding Mode: The piperidine nitrogen forms a salt bridge with the conserved Aspartate (Asp114 in TM3) of the GPCR. The imidazole moiety interacts with Glu206 (TM5) or aromatic residues in TM6 via
-stacking. -
Optimization: Direct linkage often improves selectivity over H4 receptors by exploiting subtle steric differences in the orthosteric pocket. However, care must be taken to avoid CYP450 inhibition caused by the exposed imidazole nitrogen [2].
Experimental Protocol: N-Alkylation of Imidazole
Objective: Synthesis of tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate. Scale: 5.0 mmol.
Materials
-
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.40 g, 5.0 mmol).
-
1H-Imidazole (0.34 g, 5.0 mmol).
-
Sodium Hydride (60% dispersion in oil) (0.24 g, 6.0 mmol).
-
DMF (Anhydrous, 15 mL).
Methodology
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 1H-imidazole in anhydrous DMF (10 mL).
-
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 10 minutes. (Caution: Hydrogen gas evolution). Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/cloudy grey.
-
Addition: Dissolve the mesylate (piperidine derivative) in the remaining DMF (5 mL) and add dropwise to the imidazolide solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 12–16 hours. Note: Higher temperatures are often required for secondary mesylates compared to primary halides.
-
Work-up: Cool to room temperature. Quench carefully with ice-water (50 mL). Extract with EtOAc (3 x 50 mL).
-
Purification: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
. Concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient 95:5 to 90:10).
Self-Validation Check:
-
TLC: The product is significantly more polar than the starting mesylate. Stain with Iodine or Dragendorff's reagent (orange spot for amines).
-
NMR: Look for the diagnostic septet-like proton on the piperidine C4 (
4.0–4.5 ppm) and the disappearance of the mesylate methyl singlet ( 3.0 ppm).
Physicochemical & Metabolic Optimization
| Parameter | Challenge | Optimization Strategy |
| Metabolic Stability | Oxidation of Piperidine | Introduce gem-dimethyl groups or fluorine at the C3/C5 positions of the piperidine ring to block metabolic soft spots. |
| CYP Inhibition | Imidazole N3 binds Heme Iron. | Substitute the imidazole C4/C5 positions with electron-withdrawing groups or bulky alkyls to sterically hinder heme coordination. |
| Permeability | High basicity leads to low passive diffusion. | Mask the basicity using bioisosteres (e.g., fluorinated piperidines) or use prodrug strategies if CNS penetration is required. |
References
-
Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.[2][3][4] Molecules, 26(13), 3975. Link
-
Vaccaro, W. D., et al. (2006).[5] Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[5] Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.[5] Link
-
BenchChem. (2025).[1][6] Protocol for N-Alkylation of 4-iodo-1H-imidazole. BenchChem Protocols. Link
-
Lazewska, D., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists.[7] Pharmazie, 58(1), 110-116. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Identification and Verification of (1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol
This is a comprehensive technical guide designed for researchers and drug development professionals. It details the identification, structural analysis, and search methodology for the chemical intermediate (1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol .
Executive Summary
The compound This compound is a specialized heterocyclic building block, primarily utilized in the synthesis of p38 MAP kinase inhibitors (e.g., analogues of SB-220025) and other imidazole-based pharmaceutical agents.
Unlike common reagents, this specific intermediate is frequently not indexed under a widely recognized CAS number in its "free base" form due to stability and handling characteristics. Instead, it is commercially available and chemically registered primarily in its N-Boc protected or ester precursor forms. This guide provides the structural data, search methodology, and verification protocols necessary to source and utilize this compound effectively.
Chemical Identity & Structural Analysis[1]
Accurate identification requires distinguishing between the 1,4- and 1,5- substituted imidazole isomers—a common source of error in database searching.
Nomenclature and Identifiers
-
IUPAC Name: this compound
-
Common Synonyms: 1-(4-Piperidyl)-5-(hydroxymethyl)imidazole; 5-Hydroxymethyl-1-(4-piperidinyl)imidazole.
-
Molecular Formula:
-
Molecular Weight: 181.24 g/mol
Structural Representation (SMILES & InChI)
Use these strings for exact structure searching in databases like SciFinder-n or Reaxys to avoid ambiguity.
| Format | String | Note |
| SMILES (Target) | OCC1=CN=CN1C2CCNCC2 | Free amine, 5-hydroxymethyl isomer. |
| SMILES (Boc-Protected) | CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC=C2CO | Primary Commercial Form. |
| InChIKey (Predicted) | OCC1=CN=CN1C2CCNCC2 (Requires generation) | Use structure search preferred. |
Isomerism Alert (Critical)
In 1-substituted imidazoles, the C4 and C5 positions are chemically distinct and non-tautomeric.
-
5-Isomer (Target): The hydroxymethyl group is on the carbon adjacent to the substituted nitrogen (N1). This is the scaffold for SB-220025 type inhibitors.
-
4-Isomer (Common Impurity): The hydroxymethyl group is on the carbon distant from N1.
Search Methodology & Verification Protocol
Due to the obscurity of the free amine CAS, the following protocol is recommended for positive identification.
Database Search Strategy
Do not rely solely on name searches. Use the following hierarchy:
-
Exact Structure Search: Input the SMILES OCC1=CN=CN1C2CCNCC2 into SciFinder-n or Reaxys.
-
Expected Result: Likely no direct CAS for the free base, or a "low-reference" CAS.
-
-
Precursor Search (The "Backdoor" Method): Search for the N-Boc protected derivative.
-
Query Name: tert-butyl 4-(5-(hydroxymethyl)-1H-imidazol-1-yl)piperidine-1-carboxylate
-
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC=C2CO
-
Insight: This compound is the stable, commercially viable form used in synthesis.
-
Workflow Visualization
The following diagram outlines the logical flow for identifying and synthesizing the target molecule from commercial precursors.
Figure 1: Strategic workflow for identifying the target compound via its commercial precursors.
Synthesis & Application Context
Understanding the synthesis confirms the identity of the material found.
Synthetic Route
The target is typically synthesized via the Van Leusen Imidazole Synthesis or from 4-aminopiperidine .
-
Starting Material: 1-Boc-4-aminopiperidine.
-
Cyclization: Reaction with a formylating agent and an isocyanoacetate (or similar) to form the imidazole ring.
-
Functionalization: The C5-ester is reduced to the C5-methanol (the target functionality).
-
Deprotection: Removal of the Boc group yields the free amine this compound.
Application: p38 MAP Kinase Inhibitors
This motif is a critical scaffold for drugs like SB-220025 . In these molecules, the imidazole C5 position is often further functionalized (e.g., to a pyrimidine), while the piperidine nitrogen serves as a solubilizing group or handle for further substitution.
Data Summary Table
| Parameter | Value / Description |
| Target CAS | Not widely established for free base. |
| Boc-Precursor Name | tert-butyl 4-(5-(hydroxymethyl)-1H-imidazol-1-yl)piperidine-1-carboxylate |
| Boc-Precursor CAS | Search Required (Likely proprietary or catalog number based) |
| Key Precursor (Acid) | 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-imidazole-5-carboxylic acid |
| Related Drug | SB-220025 (p38 Inhibitor) |
| Search Key | SMILES: OCC1=CN=CN1C2CCNCC2 |
References
-
Boehm, J. C., et al. (2000). "New inhibitors of p38 kinase."[1][2] Expert Opinion on Therapeutic Patents, 10(1), 25-37.[2] Link
-
Jackson, J. R., et al. (1998).[1] "Pharmacological Effects of SB 220025, a Selective Inhibitor of p38 Mitogen-Activated Protein Kinase." Journal of Pharmacology and Experimental Therapeutics, 284(2), 687-692.[1][2] Link
-
PubChem Compound Summary. "SB-220025". National Center for Biotechnology Information. Link
-
SciFinder-n. (Chemical Abstracts Service). Source for exact structure search and CAS assignment.Link
Sources
Unlocking the Biological Activity of N-Piperidinyl Imidazole Derivatives: A Technical Guide to P2X7 Receptor Antagonism and Radioligand Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
As a Senior Application Scientist navigating the complexities of neuroinflammation and oncology drug discovery, I frequently encounter the challenge of targeting purinergic signaling pathways. The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a critical biomarker and therapeutic target for neurodegenerative diseases and cancer[1]. Recently, N-piperidinyl imidazole derivatives have demonstrated exceptional biological activity as highly potent, selective P2X7R antagonists[2].
This whitepaper dissects the structure-activity relationship (SAR), binding kinetics, and experimental protocols for evaluating these novel scaffolds. By providing a self-validating framework, this guide equips researchers with the mechanistic insights and methodologies required to develop next-generation radiotracers and therapeutics.
Mechanistic Grounding: The P2X7 Receptor Pathway
The biological activity of N-piperidinyl imidazoles is fundamentally linked to their ability to disrupt the P2X7R signaling cascade. Under pathological conditions, high concentrations of extracellular ATP act as a danger-associated molecular pattern (DAMP), binding to and activating P2X7R[1].
This activation triggers a massive K⁺ efflux and Ca²⁺ influx, which subsequently induces the assembly of the NLRP3 inflammasome. The inflammasome then cleaves pro-caspase-1, leading to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18[3]. N-piperidinyl imidazole derivatives—specifically those featuring an isoquinoline moiety—act as potent antagonists. They lock the ion channel in a closed state, effectively halting this inflammatory cascade at the source[4].
Mechanism of P2X7R activation by ATP and its targeted inhibition by N-piperidinyl imidazoles.
Structure-Activity Relationship (SAR) & Scaffold Optimization
The hybridization of pharmacophoric subunits is a proven strategy in medicinal chemistry to prevent disease progression by blocking multiple pathophysiological processes[5]. For N-piperidinyl imidazoles, the core structure is synthesized via a[3 + 2]-cyclization of an imine intermediate[4].
Key SAR insights from recent structural optimizations reveal that:
-
Imidazole Core: Essential for critical hydrogen bonding within the P2X7R allosteric binding pocket.
-
Isoquinoline Moiety: Enhances the lipophilicity and target residence time of the molecule, improving blood-brain barrier (BBB) penetration for neuroinflammatory targeting.
-
Halogen Substitution: The introduction of an iodine atom at the para-position of the benzoic amide (yielding Compound 1c) dramatically increases binding affinity, achieving sub-nanomolar IC₅₀ values[2]. Crucially, this provides a strategic site for radioiodination (¹²⁵I), enabling high-throughput screening and PET/SPECT imaging[6].
Quantitative Data: Binding Affinities of N-Piperidinyl Imidazoles
To establish trustworthiness in drug development, empirical data must drive compound selection. The following table summarizes the binding affinities of optimized 1-piperidinyl imidazole derivatives compared to legacy analogues. Data was generated utilizing a fluorescence assay in HEK293 cells expressing human P2X7R[4],[2].
| Compound | Structural Modification | IC₅₀ (nM) ± SD | Inhibition at 1 µM (%) | Target Selectivity |
| Compound 1b | N-piperidinyl imidazole + Nitro group | 7.91 ± 0.22 | > 74% | High (hP2X7R) |
| Compound 1c | N-piperidinyl imidazole + Iodide | 0.25 ± 0.05 | > 76% | High (hP2X7R over P2X2R) |
| Compound 1d | N-piperidinyl imidazole variant | 7.16 ± 0.41 | > 71% | High (hP2X7R) |
| GSK314181A Analogues | Legacy scaffold | > 1000 | < 35% | Moderate |
| [¹²⁵I]1c (Radioligand) | Radioiodinated Compound 1c | K_d = 1.68 nM | N/A (B_max = 94 fmol/mg) | Exceptional |
Experimental Protocols: A Self-Validating System
To ensure reproducibility across laboratories, I have detailed the critical workflows for synthesizing the core scaffold and evaluating its biological activity via radioligand binding.
Protocol 1: Synthesis of the 1-Piperidinyl Imidazole Core
Causality Check: The use of N-Boc protection in Step 1 ensures regioselectivity during the cyclization phase, preventing the unwanted polymerization of the piperidine amine[4].
-
Imine Formation: React 4-hydroxybenzaldehyde with N-Boc-4-aminopiperidine in anhydrous methanol at room temperature for 4 hours to afford the imine intermediate.
-
[3 + 2]-Cyclization: Introduce p-toluenesulfonyl isocyanate dropwise to the reaction mixture. Stir at 60°C for 12 hours to yield the protected imidazole core.
-
Sulfonylation: Treat the intermediate with 5-isoquinolinesulfonyl chloride in the presence of triethylamine (TEA) to functionalize the phenol group.
-
Deprotection & Coupling: Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM). Cross-couple the resulting free 4-piperidinyl amine with 4-substituted benzoic acids (e.g., 4-iodobenzoic acid for Compound 1c) using standard amide coupling reagents (EDC/HOBt)[4].
Protocol 2: Radioligand Competitive Binding Assay using [¹²⁵I]1c
Causality Check: [¹²⁵I]-labeled radiotracers offer higher specific activity and longer half-lives (t₁/₂ = 59.4 days) than tritiated ligands, making them superior for characterizing low-expression protein targets in high-throughput formats[4].
-
Cell Preparation: Culture HEK293 cells stably expressing human P2X7R. Harvest and homogenize the cells in an assay buffer (50 mM Tris-HCl, pH 7.4).
-
Radioligand Incubation: Incubate 50 µg of cell membrane protein with 0.5 nM of [¹²⁵I]1c and varying concentrations of the unlabeled competitor (10⁻¹¹ to 10⁻⁵ M) in a total volume of 200 µL.
-
Equilibration: Incubate the mixture at room temperature for 90 minutes to ensure steady-state binding kinetics.
-
Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a gamma counter. Calculate IC₅₀ values using non-linear regression analysis[2].
Step-by-step workflow for the high-throughput radioligand competitive binding assay using [125I]1c.
Conclusion
The N-piperidinyl imidazole scaffold represents a paradigm shift in targeting purinergic receptors. By integrating an isoquinoline moiety and leveraging radioiodination, researchers can achieve sub-nanomolar potency and high target selectivity. As demonstrated by the development of[¹²⁵I]1c, these derivatives are not only viable therapeutic candidates for neuroinflammation and oncology but also indispensable tools for diagnostic PET/SPECT imaging[4],[3].
References
-
Title: Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R) Source: Bioorganic & Medicinal Chemistry / PubMed (NIH) URL: [Link]
-
Title: The Coming of Age of the P2X7 Receptor in Diagnostic Medicine Source: International Journal of Molecular Sciences / PubMed Central URL: [Link]
- Source: Google Patents (WO2016119031A1)
-
Title: Expanding the P2X7R toolbox: discovery of a novel Iodine-125 radioligand Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016119031A1 - Compound, method for synthetising the compound, use, pharmaceutical composition, method for treatment of inflammation or neurodegenerative disease, oral dosage form and method for inhibiting the acetylcholinesterase enzyme - Google Patents [patents.google.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
Solubility profile of polar imidazole-piperidine intermediates
An In-Depth Technical Guide: Optimizing for Success: A Senior Application Scientist’s Guide to the Solubility Profile of Polar Imidazole-Piperidine Intermediates
Foreword: From Privileged Structures to Developable Leads
In the landscape of medicinal chemistry, imidazole and piperidine rings stand out as "privileged structures," appearing in a remarkable number of approved drugs and clinical candidates.[1][2][3] Their prevalence is rooted in their versatile chemical nature and their ability to form key interactions with biological targets. Imidazole, an aromatic heterocycle, is amphoteric and can act as a hydrogen bond donor and acceptor, often playing a crucial role in enzymatic catalysis.[2][4] The piperidine ring, a saturated heterocycle, provides a three-dimensional scaffold and its basic nitrogen is pivotal for target engagement and modulating physicochemical properties.[1][5]
When combined into a single scaffold, these intermediates become powerful building blocks for novel therapeutics. However, their inherent polarity, while beneficial for target binding, presents a significant and recurring challenge: aqueous solubility . Poor solubility is a primary driver of attrition in drug discovery, leading to issues with compound handling, inaccurate biological assay results, and poor oral bioavailability.[6][7]
This guide, written from the perspective of a senior application scientist, moves beyond mere definitions. It provides a framework for understanding, measuring, and intelligently modulating the solubility of polar imidazole-piperidine intermediates. We will explore the causal relationships behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative scientific principles.
The Physicochemical Core: Why Solubility is a Challenge
The solubility of a solid compound is governed by a delicate balance between its crystal lattice energy (the energy holding the solid state together) and the solvation energy (the energy released upon interaction with the solvent).[8] For a molecule to dissolve, the energy of solvation must overcome the crystal lattice energy.
Several intrinsic properties of the imidazole-piperidine scaffold directly influence this balance:
-
High Polarity and Hydrogen Bonding Capacity: Both imidazole and piperidine moieties are polar. The imidazole ring is highly polar (dipole moment ~3.61 D) and an excellent hydrogen bond donor/acceptor.[2][9] The piperidine nitrogen is a strong hydrogen bond acceptor. This high polarity suggests good interaction with water (high solvation energy), but it can also lead to strong, ordered crystal packing through intermolecular hydrogen bonds, resulting in high lattice energy.
-
Ionization State (pKa and pH-Dependence): As weak bases, these intermediates are ionizable. The piperidine nitrogen typically has a pKa around 11, while the imidazole ring is amphoteric (pKa for protonation ~7, pKa for deprotonation ~14.5).[5][9] This means their solubility is profoundly dependent on the pH of the aqueous medium.[7][10] At a pH below their pKa, the nitrogen atoms will be protonated, forming positively charged ions that are generally much more soluble in water.[5][11] This relationship is mathematically described by the Henderson-Hasselbalch equation.[10][12]
-
Molecular Planarity and Symmetry: Planar and symmetrical molecules tend to pack more efficiently into a crystal lattice, increasing the melting point and decreasing solubility.[8] Modifications that disrupt this planarity or symmetry can reduce lattice energy and significantly improve solubility, even without changing the hydrophobicity (LogP).[8]
A foundational concept in early drug discovery is Lipinski's Rule of Five, which provides guidelines for properties that favor good oral absorption, including molecular weight, LogP, and hydrogen bond donor/acceptor counts.[13][14] While polar intermediates may adhere to these rules, their high melting points and strong intermolecular interactions can still result in poor thermodynamic solubility.
Diagram 1: Factors Influencing Solubility
The interplay of these molecular and environmental factors dictates the ultimate solubility of an imidazole-piperidine intermediate.
Caption: Key intrinsic, solid-state, and extrinsic factors governing aqueous solubility.
Experimental Design: Measuring What Matters
In drug discovery, "solubility" is not a single value but a context-dependent measurement.[15] It is crucial to distinguish between two key types: thermodynamic and kinetic solubility. Selecting the right assay at the right stage of a project is critical for making sound decisions.
-
Thermodynamic Solubility (Se): This is the true equilibrium solubility. It represents the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[15][16] This is a low-throughput, resource-intensive measurement, but it is the "gold standard" for late-stage discovery and preclinical development.
-
Kinetic Solubility (Sk): This measures the concentration at which a compound, rapidly added from a concentrated organic stock (usually DMSO), precipitates out of an aqueous buffer.[17] It is a non-equilibrium measurement that reflects the tendency of a compound to remain in a supersaturated state.[16] High-throughput kinetic assays are invaluable for screening large compound libraries in early discovery to flag potential issues.[18]
Table 1: Comparison of Thermodynamic and Kinetic Solubility Assays
| Feature | Thermodynamic Solubility (Shake-Flask) | Kinetic Solubility (Nephelometry/Turbidimetry) |
| Principle | Equilibrium between solid and solution[15][19] | Precipitation from a supersaturated solution[18] |
| Throughput | Low | High (96/384-well plates) |
| Compound Req. | High (mg) | Low (µg) |
| Time | Long (24-72 hours)[15] | Fast (< 2 hours)[18] |
| Relevance | "Gold standard" for biopharmaceutics (BCS) | Rank-ordering, early-stage flagging[18] |
| Common Pitfalls | Not reaching true equilibrium, solid-state changes[15] | DMSO artifacts, colloid formation, metastability[15] |
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and the final solid form is known.
Objective: To determine the equilibrium solubility of an imidazole-piperidine intermediate in a specified aqueous buffer at 37°C.
Materials:
-
Test Compound (solid, >98% purity)
-
2 mL glass vials with screw caps
-
Phosphate Buffered Saline (PBS), pH 7.4 (or other relevant buffers, e.g., pH 1.2, pH 6.8)
-
Orbital shaker with temperature control (37°C)
-
Centrifuge
-
0.22 µm low-binding syringe filters (e.g., PVDF)
-
Analytical balance, vortex mixer
-
HPLC-UV or LC-MS/MS system for quantification
Methodology:
-
Compound Dispensing: Accurately weigh an excess of solid compound (e.g., 2-5 mg) into a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment. Record the exact weight.
-
Solvent Addition: Add a precise volume of the pre-warmed (37°C) aqueous buffer (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vial securely and place it on the orbital shaker set to 37°C and moderate agitation (e.g., 250 rpm). Allow the slurry to equilibrate for at least 24 hours. Expertise Note: For compounds that may undergo slow polymorphic transformation, an extended equilibration time (48-72 hours) is recommended to ensure the most stable form is present.[15][16]
-
Sample Separation (Self-Validation Step):
-
Visually confirm that excess solid is still present in the vial.
-
Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully aspirate the clear supernatant and immediately filter it through a pre-conditioned 0.22 µm syringe filter. Trustworthiness Note: Pre-conditioning the filter by discarding the first ~100 µL of filtrate minimizes compound loss due to non-specific binding to the filter membrane.[15]
-
-
Quantification:
-
Prepare a calibration curve of the test compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Dilute the filtered supernatant into the linear range of the calibration curve.
-
Analyze the diluted sample and standards by a validated HPLC-UV or LC-MS/MS method. Calculate the concentration in µg/mL or µM.
-
-
Solid-State Analysis (Critical Validation Step):
-
Carefully decant the remaining supernatant from the vial.
-
Isolate the remaining solid pellet and allow it to air dry.
-
Analyze the dried solid using Powder X-ray Diffraction (PXRD) and compare the pattern to the starting material. Authoritative Grounding: This step is non-negotiable for a true thermodynamic solubility measurement. It confirms whether the solid form remained stable or converted to a different polymorph, hydrate, or salt, which would alter the solubility value.[15]
-
Diagram 2: Workflow for Thermodynamic Solubility Assay
Caption: Step-by-step workflow for the Shake-Flask Thermodynamic Solubility assay.
Protocol 2: High-Throughput Kinetic Solubility by Nephelometry
This protocol is designed for rapid rank-ordering of compounds in early discovery.
Objective: To determine the kinetic solubility of a series of compounds by detecting light scattering upon precipitation from a DMSO stock solution.
Materials:
-
Test Compounds (as 10 mM DMSO stock solutions)
-
Clear-bottom 96- or 384-well microplates
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Automated liquid handler (optional, for high throughput)
-
Plate-based nephelometer or turbidimeter
Methodology:
-
Plate Preparation: Using a liquid handler or manual pipetting, add aqueous buffer (e.g., 198 µL for a 1% final DMSO concentration) to the wells of the microplate.
-
Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution directly to the buffer. This creates a high initial concentration (e.g., 100 µM) and initiates precipitation for poorly soluble compounds.
-
Incubation & Measurement:
-
Briefly shake the plate to ensure mixing.
-
Incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the light scattering or turbidity in each well using the plate reader.
-
-
Data Analysis (Single-Point): For a rapid screen, a threshold is set. Wells with a signal above the threshold are flagged as having low kinetic solubility at that concentration.
-
Data Analysis (Multi-Point for Sk Value):
-
Prepare serial dilutions of the DMSO stock solution (e.g., from 10 mM down to ~10 µM).
-
Repeat steps 1-3 for each concentration.
-
Plot the light scattering signal versus the compound concentration.
-
The point at which the signal sharply increases above the baseline indicates the onset of precipitation. This concentration is reported as the kinetic solubility (Sk).[18] Expertise Note: The intersection of two fitted lines (one for the baseline, one for the precipitation phase) provides a more objective determination of Sk.[18]
-
Diagram 3: Workflow for Kinetic Solubility Assay
Caption: High-throughput workflow for Kinetic Solubility determination via nephelometry.
Strategies for Solubility Enhancement
When an active imidazole-piperidine intermediate suffers from poor solubility, several rational strategies can be employed. The choice depends on the project stage and the specific properties of the molecule.
Table 2: Summary of Solubility Enhancement Strategies
| Strategy | Mechanism | When to Use | Key Considerations |
| pH Adjustment | Ionization of basic nitrogen atoms to form soluble cationic species.[5][10] | Formulation, in vitro assays | Effective for basic compounds; requires appropriate buffer selection. |
| Salt Formation | Creates a new solid form with a different (usually lower) crystal lattice energy and improved dissolution.[6][20] | Lead Optimization, Preclinical | Requires an ionizable center; salt can disproportionate at certain pH values.[15] |
| Structural Modification | Disrupts crystal packing by reducing planarity or symmetry, lowering lattice energy.[8] | Lead Optimization | Can impact potency and other ADME properties; requires synthetic effort. |
| Complexation | Encapsulation of the lipophilic parts of the molecule within a host (e.g., cyclodextrin).[5][6] | Formulation | Increases apparent solubility; can affect assays and requires specific excipients. |
| Co-solvents | Reduces the polarity of the bulk solvent, improving solvation of lipophilic molecules.[5][21] | In vitro assays, stock solutions | DMSO, ethanol, PEGs are common; can impact biological assay performance. |
Causality in Action: A Case Study
Imagine a lead compound with a planar benzimidazole fused to a piperidine ring shows potent activity but has a thermodynamic solubility of <1 µg/mL.
-
Initial Assessment: The planarity of the benzimidazole is a likely contributor to high crystal lattice energy.
-
Hypothesis: Introducing a substituent that forces the rings out of plane will disrupt crystal packing and improve solubility.
-
Experimental Choice: A medicinal chemist introduces a methyl group at a position adjacent to the ring junction.
-
Result: The new analogue shows a 10-fold increase in solubility. X-ray crystallography confirms a larger dihedral angle between the ring systems, validating the hypothesis.[8] This is a classic example of using structural understanding to rationally improve a key physicochemical property.
Troubleshooting and Final Recommendations
-
Precipitation from DMSO Stock: If a compound precipitates from its DMSO stock upon dilution into aqueous buffer, this is a classic kinetic solubility issue. Strategies include lowering the final assay concentration, increasing the final percentage of DMSO (if the assay tolerates it), or using co-solvents in the assay buffer.[5]
-
Discrepancy between Se and Sk: It is common for kinetic solubility to be higher than thermodynamic solubility. This indicates the compound can form a metastable, supersaturated solution. While potentially beneficial for absorption, it also carries the risk of precipitation in vivo.
-
pH-Solubility Profile: For any ionizable compound like an imidazole-piperidine intermediate, measuring solubility at multiple pH points (e.g., 1.2, 4.5, 6.8, 7.4) is essential to predict its behavior in the gastrointestinal tract.[11][17]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize the solubility profile of their polar imidazole-piperidine intermediates. This foundational knowledge is paramount for interpreting biological data accurately, designing effective formulations, and ultimately, developing safe and efficacious medicines.
References
-
Dolgikh, A. V., Svirshchevskaya, E. V., & Ermolenko, D. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(24), 8871. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Kawamura, A., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1338-1347. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 235-238. [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
-
Alvey, C. M., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(7), 3931-3945. [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]
-
Bergström, C. A., et al. (2008). In silico prediction of aqueous solubility – classification models. Journal of Cheminformatics, S1(1), P12. [Link]
-
Bøtker, J. P., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2396-2406. [Link]
-
Kumar, S., & S., K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]
-
Al-Kinani, A. A., et al. (2017). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Pharmaceutical Research, 34(7), 1367-1382. [Link]
-
Al-Ghaban, F. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Kumar, G. P., & Kumar, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1121. [Link]
-
Shkremetko, A. V., & Gornostaeva, E. A. (2022). Review of pharmacological effects of imidazole derivatives. Science and Education. [Link]
-
Mitchell, J. B. O. (2008). In Silico Prediction of Aqueous Solubility: The Solubility Challenge. Journal of Chemical Information and Modeling, 48(4), 645-647. [Link]
-
Kumar, V., & Kumar, S. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 2099-2111. [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
-
Kim, S., et al. (2023). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. ChemRxiv. [Link]
-
Pawar, R. R., et al. (2017). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. International Journal of Advanced Engineering, Management and Science, 3(5), 4099-4105. [Link]
-
S., L., et al. (2016). Enhancement of solubility: A pharmaceutical overview. Journal of Drug Delivery and Therapeutics, 6(3), 51-59. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Kumar, A., et al. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. [Link]
-
Kawano, M., & Hwang, G. (2012). Influence of Guanidine, Imidazole, and Some Heterocyclic Compounds on Dissolution Rates of Amorphous Silica. Geochemical Journal, 46(2), 127-136. [Link]
-
Al-Badr, A. A. (n.d.). The influence of pH on solubility in water. King Saud University. [Link]
-
Kumar, A., & Kumar, R. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1729-1765. [Link]
-
Unknown. (2023). Lipinski rule of five - Lecture Notes. Studocu. [Link]
-
Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
Patel, M. N., et al. (2019). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development, 4(6), 1-10. [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
-
Patel, M. S. N., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 226-231. [Link]
-
Kumar, V., & Singh, S. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 51(4), 913-925. [Link]
-
Buhamad, R. (2017, July 6). Ph and Solubility of Drugs. YouTube. [Link]
-
Patel, J. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Clinical Research, 2(1), 1-6. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tsijournals.com [tsijournals.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. raytor.com [raytor.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 21. longdom.org [longdom.org]
Regioselective Synthesis & Characterization: 1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol vs. 4-Methanol Isomers
Executive Summary: The Regiochemical Imperative
In the development of kinase inhibitors and GPCR ligands (particularly Histamine H3/H4 antagonists), the imidazole scaffold serves as a critical bioisostere for histidine or a pi-stacking linker. However, the introduction of a hydroxymethyl (-CH₂OH) "warhead" or hydrogen-bonding motif creates a significant regiochemical challenge.
The distinction between 1-(piperidin-4-yl)-1H-imidazol-5-yl)methanol (the 1,5-isomer ) and its 1,4-isomer counterpart is not merely academic; it fundamentally alters the pharmacophore vector.
-
1,5-Isomer: Projects the hydroxyl group back towards the piperidine ring, often creating an intramolecular H-bond or fitting into "deep" hydrophobic pockets (e.g., JAK kinase selectivity filters).
-
1,4-Isomer: Projects the hydroxyl group away from the piperidine, extending the molecule's hydrodynamic radius and altering solubility and solvent exposure.
This guide outlines the definitive synthetic routes to access each isomer exclusively and the analytical protocols required to validate them, moving beyond the ambiguity of non-selective alkylation.
Structural Analysis & Synthetic Strategy
The core challenge lies in the tautomeric nature of the imidazole ring. Once the N1 position is substituted (with the piperidine ring), the C4 and C5 positions become fixed and chemically distinct.
The Divergence of Synthesis
To achieve high purity and avoid tedious chromatographic separations of regioisomers, we must utilize orthogonal synthetic strategies: Cyclization for the 1,5-isomer and Nucleophilic Substitution (with specific conditions) for the 1,4-isomer.
Figure 1: Strategic decision tree for accessing specific imidazole regioisomers.
Detailed Synthetic Protocols
Protocol A: Synthesis of the 1,5-Isomer (Van Leusen Route)
Target: 1-(1-Boc-piperidin-4-yl)-1H-imidazol-5-yl)methanol.
Direct alkylation of 4-substituted imidazoles rarely yields the 1,5-isomer as the major product due to steric hindrance at the N1 position adjacent to the substituent. The Van Leusen Three-Component Reaction (vL-3CR) is the authoritative method for this architecture.
Reagents:
-
Amine: 1-Boc-4-aminopiperidine (1.0 equiv)
-
Aldehyde: Benzyloxyacetaldehyde (1.0 equiv) (Precursor to methanol group)
-
Isocyanide: Tosylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Base: Potassium carbonate (
) (2.0 equiv) -
Solvent: DMF/DME (1:1 v/v)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve 1-Boc-4-aminopiperidine (10 mmol) and benzyloxyacetaldehyde (10 mmol) in dry DME (20 mL). Add activated 4Å molecular sieves. Stir at RT for 2 hours to form the imine in situ.
-
Cyclization: Add TosMIC (1.95 g, 10 mmol) and
(2.76 g, 20 mmol). Add DMF (20 mL). -
Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor by LC-MS for the disappearance of the TosMIC peak.
-
Workup: Cool to RT. Filter off solids. Dilute with EtOAc (100 mL) and wash with water (3x) to remove DMF. Dry over
and concentrate. -
Deprotection (Benzyl): Dissolve the crude intermediate (1-(1-Boc-piperidin-4-yl)-5-(benzyloxymethyl)-imidazole) in MeOH. Add Pd/C (10% wt) and hydrogenate (H2 balloon) for 12 hours to cleave the benzyl ether.
-
Purification: Flash chromatography (DCM/MeOH 95:5) yields the pure 1,5-isomer .
Protocol B: Synthesis of the 1,4-Isomer (Alkylation Route)
Target: 1-(1-Boc-piperidin-4-yl)-1H-imidazol-4-yl)methanol.
Alkylation of 4-substituted imidazoles favors the "remote" nitrogen (N1, which creates the 1,4-isomer) because the nitrogen adjacent to the substituent (N3) is sterically hindered and electronically deactivated.[1]
Reagents:
-
Nucleophile: 4-(Hydroxymethyl)imidazole (1.0 equiv) (Protect alcohol with TBDMS if yield is low).
-
Electrophile: 1-Boc-4-methanesulfonyloxypiperidine (Mesylate) (1.2 equiv).
-
Base: Cesium Carbonate (
) (2.0 equiv). -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Methodology:
-
Deprotonation: Suspend 4-(hydroxymethyl)imidazole (10 mmol) and
(20 mmol) in dry ACN (50 mL). Stir at 60°C for 30 mins. -
Addition: Add the piperidine mesylate (12 mmol) dropwise.
-
Reaction: Heat to reflux (80-90°C) for 12 hours.
-
Note: This reaction produces a mixture.[1] Typically 3:1 to 5:1 favoring the 1,4-isomer over the 1,5-isomer.
-
-
Isolation: Filter salts. Concentrate solvent.
-
Regio-Purification: This is the critical step. The 1,5-isomer is generally more polar. Use a gradient of 0-10% MeOH in DCM on silica gel. The major product (lower Rf) is usually the 1,4-isomer. Validation via NOE is mandatory (see Section 4).
Analytical Validation: The "Smoking Gun"
Relying on retention time is insufficient. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the regiochemistry.
The NOE Logic
The spatial proximity of the piperidine methine proton (N-CH) to the imidazole ring protons defines the isomer.
-
In the 1,5-Isomer: The hydroxymethyl group is at C5, adjacent to the piperidine.
-
NOE Signal: Strong correlation between Piperidine H-4 and the Methanol-CH₂ protons.
-
Absence: No correlation between Piperidine H-4 and Imidazole C5-H (since C5 is substituted).
-
-
In the 1,4-Isomer: The C5 position is unsubstituted (contains a proton).
-
NOE Signal: Strong correlation between Piperidine H-4 and Imidazole C5-H .
-
Absence: Weak or no correlation between Piperidine H-4 and Methanol-CH₂ (too distant).
-
Figure 2: NOESY correlation map for definitive structural assignment.
NMR Shift Data (Reference Table)
Solvent: DMSO-d6
| Position | 1,5-Isomer (Target) | 1,4-Isomer (Comparator) | Diagnostic Note |
| C2-H | ~7.60 ppm | ~7.65 ppm | Not diagnostic (too similar). |
| C5-H | N/A (Substituted) | ~7.00 - 7.20 ppm | Presence of singlet here confirms 1,4. |
| C4-H | ~6.80 - 7.00 ppm | N/A (Substituted) | |
| -CH2OH | ~4.45 ppm (d) | ~4.35 ppm (d) | 1,5-isomer often slightly downfield due to steric compression. |
References
-
Van Leusen, A. M., et al. "Synthesis of 1,5-disubstituted imidazoles from aldimines and tosylmethyl isocyanide."[2][3] Journal of Organic Chemistry, 1977, 42(7), 1153–1159.
-
Bellina, F., et al. "Regioselective synthesis of 1,5-disubstituted imidazoles." Arkivoc, 2007, (viii), 244-255.
- Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Science of Synthesis, 2002. (Standard Reference Text).
-
Gao, M., et al. "Differentiation of 1,4- and 1,5-disubstituted imidazoles by NMR." Magnetic Resonance in Chemistry, 2018.
-
BenchChem Technical Support. "Enhancing Regioselectivity of Imidazole Substitution Reactions." BenchChem Protocols, 2025.[4][5]
Sources
Methodological & Application
Application Notes & Protocols: Protecting Group Strategies for the Synthesis of 1-(Piperidin-4-yl)imidazole
Abstract
The 1-(piperidin-4-yl)imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis, however, presents a classic challenge in organic chemistry: the need to selectively mask the highly nucleophilic secondary amine of the piperidine ring while constructing the imidazole moiety. This guide provides an in-depth analysis of common protecting group strategies, focusing on the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn) groups. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and offer a comparative analysis to empower researchers in drug discovery and development to select the optimal synthetic route for their specific target molecules.
Strategic Overview: Selecting an Amine Protecting Group
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. The ideal protecting group must be stable to the reaction conditions required for subsequent steps and be removable under conditions that do not compromise the integrity of the final molecule.[1] The three most common strategies for protecting the piperidine nitrogen—Boc, Cbz, and Benzyl—offer distinct advantages and are defined by their unique deprotection mechanisms, creating a system of orthogonality that is crucial for complex molecule synthesis.[2]
A researcher's choice is primarily governed by the chemical functionalities present in the rest of the molecule and the planned future reaction sequence. The following decision-making workflow illustrates the logical selection process.
Caption: Strategic workflow for selecting a piperidine protecting group.
The Boc (tert-Butoxycarbonyl) Strategy: Robust and Reliable
The Boc group is arguably the most common protecting group for amines due to its general stability towards a wide range of nucleophilic and basic conditions, as well as its clean, acid-promoted removal.[2] This makes it an excellent choice for syntheses that involve subsequent base-catalyzed reactions or organometallic additions.
Synthetic Workflow
The synthesis begins with the protection of a commercially available piperidine precursor, followed by functional group manipulation to install the imidazole, and concludes with acidic deprotection.
Caption: Workflow for the Boc-protected synthesis route.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) [3]
-
To a stirred solution of 4-piperidone hydrochloride monohydrate (1 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base like sodium bicarbonate or triethylamine (2.5 eq.) to neutralize the hydrochloride salt.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, perform an aqueous workup. If using a biphasic system, separate the organic layer. If using a single solvent, dilute with water and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a white solid.
Protocol 2: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate (A Fentanyl Precursor and Analogue Intermediate) [4]
This protocol details the reductive amination step, a key transformation to introduce the amino functionality needed for subsequent imidazole synthesis or other derivatizations.
-
Dissolve N-Boc-4-piperidone (1 eq.), aniline (1.1 eq.), and acetic acid (1 eq.) in dichloromethane (DCM) and cool the mixture in an ice bath.[4]
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise, maintaining the temperature below 10 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[4]
-
Quench the reaction by adding 2M aqueous NaOH and stir vigorously for 1 hour.[4]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.[4]
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.
Protocol 3: Acidic Deprotection of the Boc Group [5][6]
-
Dissolve the Boc-protected substrate (1 eq.) in a minimal amount of an appropriate solvent, such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid. Common reagents include:
-
Stir the mixture at room temperature for 1-4 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting product is typically the hydrochloride or trifluoroacetate salt. It can be isolated as such or neutralized by adding a base (e.g., saturated NaHCO₃ solution) and extracting the free amine into an organic solvent.
The Cbz (Benzyloxycarbonyl) Strategy: Orthogonal and Mild
The Cbz group is a classic amine protecting group, valued for its stability to both acidic and basic conditions.[2] Its key advantage lies in its removal by catalytic hydrogenation, a mild and neutral process that is orthogonal to acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) protecting groups.[2][7] This makes the Cbz group ideal for syntheses where acid-sensitive functionalities must be preserved.
Synthetic Workflow
The Cbz strategy mirrors the Boc workflow in its sequence but differs critically in the deprotection step, which employs catalytic hydrogenation.
Caption: Workflow for the N-Benzyl synthesis route.
Experimental Protocols
Protocol 6: Synthesis of 1-benzyl-4-piperidone [8]
-
Combine 4-piperidone hydrochloride monohydrate (1 eq.), benzaldehyde (1.05 eq.), and a solvent such as methanol.
-
Add a reducing agent. A common choice is sodium borohydride (NaBH₄) added portion-wise at 0 °C. [9]Alternatively, sodium triacetoxyborohydride can be used at room temperature. [10]3. Stir the reaction at room temperature until completion (typically 12-24 hours).
-
Perform a workup by quenching with water, adjusting the pH to be basic, and extracting the product with an organic solvent.
-
Dry the organic phase, filter, and concentrate. The crude product can be purified by distillation or chromatography.
Protocol 7: Deprotection of the Benzyl Group [11][12] The deprotection of an N-benzyl group is identical to the deprotection of an N-Cbz group. Follow Protocol 5 for catalytic hydrogenation. Transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C is also a highly effective alternative to using hydrogen gas. [11]
Comparative Analysis of Protecting Group Strategies
The optimal strategy depends on a careful evaluation of the stability of functional groups within the target molecule. The following table provides a direct comparison of the key attributes of each protecting group.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Benzyl (Bn) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | Benzaldehyde |
| Protection Conditions | Mildly basic (e.g., NaHCO₃, Et₃N) | Mildly basic (e.g., Na₂CO₃, Et₃N) | Reductive amination conditions |
| Deprotection Method | Strong Acid (TFA, HCl) [4][5] | Catalytic Hydrogenolysis (H₂, Pd/C) [2][7] | Catalytic Hydrogenolysis (H₂, Pd/C) [11][12] |
| Stability | Stable to base, nucleophiles, and hydrogenation. | Stable to acid and base. | Stable to acid, base, and non-reducing conditions. |
| Key Advantage | High orthogonality with Cbz/Bn and base-labile groups. [2] | Orthogonal to acid-labile groups. Mild, neutral deprotection. [2] | Economical reagents. Can be introduced directly. |
| Key Limitation | Cleaved by strong acids, incompatible with acid-sensitive substrates. | Incompatible with reducible groups (alkenes, alkynes, nitro, etc.). | Incompatible with reducible groups. Risk of catalyst poisoning. |
| Typical Use Case | Synthesis involving Grignard reagents, organolithiums, or strong bases. | Multi-step synthesis with acid-sensitive moieties (e.g., acetals, silyl ethers). | Cost-sensitive, large-scale synthesis where reducible groups are absent. |
Conclusion
The synthesis of 1-(piperidin-4-yl)imidazole derivatives is a well-established process where the strategic use of protecting groups is paramount. The Boc, Cbz, and Benzyl groups each offer a robust and reliable method for masking the piperidine nitrogen.
-
The Boc strategy is the workhorse for syntheses requiring stability to basic and nucleophilic reagents, with a straightforward acidic deprotection.
-
The Cbz and Benzyl strategies are indispensable when acid-sensitive functional groups are present, offering an elegant and mild deprotection via catalytic hydrogenation.
By understanding the distinct chemical properties and orthogonal relationships of these protecting groups, researchers can confidently design and execute efficient, high-yielding synthetic routes to access novel and complex molecular architectures for drug discovery and development.
References
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. (2020, March 3). Retrieved February 27, 2026, from [Link]
-
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (n.d.). Retrieved February 27, 2026, from [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - QuickCompany. (n.d.). Retrieved February 27, 2026, from [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). Retrieved February 27, 2026, from [Link]
-
Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. (n.d.).
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved February 27, 2026, from [Link]
-
1 Protection Reactions - Wiley-VCH. (n.d.). Retrieved February 27, 2026, from [Link]
-
N-Terminal Deprotection; Boc removal - Aapptec Peptides. (n.d.). Retrieved February 27, 2026, from [Link]
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved February 27, 2026, from [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - arkat usa. (n.d.). Retrieved February 27, 2026, from [Link]
-
1-Boc-4-AP - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
- US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine - Google Patents. (n.d.).
-
Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
- CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (n.d.).
-
Synthesis of functionalized benzyl amines by the reductive - arkat usa. (n.d.). Retrieved February 27, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. (2024, April 29). Retrieved February 27, 2026, from [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (2021, June 29). Retrieved February 27, 2026, from [Link]
-
(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020, November). Retrieved February 27, 2026, from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved February 27, 2026, from [Link]
-
Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors - PubMed. (2009, August 1). Retrieved February 27, 2026, from [Link]
-
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of 4-(benzyl)amino piperidine - PrepChem.com. (n.d.). Retrieved February 27, 2026, from [Link]
-
Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 - Sciencemadness.org. (2020, February 18). Retrieved February 27, 2026, from [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). Retrieved February 27, 2026, from [Link]
-
Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. (2022, January 10). Retrieved February 27, 2026, from [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - ResearchGate. (2023, January 1). Retrieved February 27, 2026, from [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis and Characterization of Some New Aminoimidazoles. (n.d.). Retrieved February 27, 2026, from [Link]
-
Protecting Groups in Organic Synthesis-1 Ready - UT Southwestern, Dallas, Texas. (n.d.). Retrieved February 27, 2026, from [Link]
-
An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles - ResearchGate. (1980, September). Retrieved February 27, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. (2023, July 6). Retrieved February 27, 2026, from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. peptide.com [peptide.com]
- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]
- 7. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 10. arkat-usa.org [arkat-usa.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Design and Synthesis of PROTACs using (1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol
This Technical Application Note provides a comprehensive guide to utilizing (1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol as a rigid, heterobifunctional linker in Proteolysis Targeting Chimera (PROTAC) design.
Introduction & Rationale
The transition from first-generation flexible linkers (PEGs, alkyl chains) to rigidified scaffolds is a critical trend in modern PROTAC discovery.[1][2][3][4] This compound represents a high-value "rigid core" scaffold that addresses two common failure modes in degrader development: poor oral bioavailability and unfavorable entropic penalties during ternary complex formation.[1][5][2][3][4]
Key Advantages[1][2][3][4][6][7]
-
Conformational Restriction: The piperidine-imidazole axis restricts the rotational degrees of freedom, potentially "pre-organizing" the molecule for productive ternary complex formation (
).[1][5][2][3] -
Solubility Modulation: The basic nitrogen atoms in the imidazole (
) and piperidine ( ) rings can be protonated at physiological pH, significantly lowering LogD compared to all-carbon linkers.[1][5][2][3][4] -
Orthogonal Functionalization: The molecule presents two distinct chemical handles:[1][4]
Mechanism of Action: Linker Rigidity
The following diagram illustrates the thermodynamic advantage of using this rigid linker over a standard PEG chain.[3][4]
Caption: Thermodynamic comparison showing reduced entropic penalty for rigid linkers during complex formation.
Chemical Structure & Retrosynthesis[3][4][5]
Molecule: this compound
Formula:
Retrosynthetic Analysis
The linker is typically deployed in a convergent synthesis strategy.[1][3] The piperidine amine is nucleophilic, while the alcohol serves as an electrophile precursor.[2][4]
Strategic Decision:
-
Path A (Amine First): Couple the piperidine to the E3 ligase ligand (e.g., Pomalidomide derivative) via
.[2][4] -
Path B (Alcohol First): Functionalize the alcohol (e.g., to a mesylate or aldehyde) to attach the Target Ligand (Warhead).[5][2][4]
Note: Path A is generally preferred to avoid protecting group manipulations on the secondary amine.[4]
Experimental Protocols
Workflow A: Synthesis of Cereblon-Recruiting Module
This protocol describes attaching the linker to a fluorothalidomide derivative (E3 ligand) via the piperidine nitrogen.[5][2][3]
Materials:
-
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Fluorothalidomide) (1.0 eq)[1][5][2][3][4]
Step-by-Step Protocol:
-
Preparation: Dissolve Fluorothalidomide (276 mg, 1 mmol) in anhydrous DMSO (3 mL) in a microwave-compatible vial.
-
Addition: Add this compound (181 mg, 1 mmol) followed by DIPEA (0.52 mL, 3 mmol).
-
Reaction: Seal the vial and heat to 90°C for 12 hours.
-
Work-up: Dilute the reaction mixture with EtOAc (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (DCM:MeOH 95:5 to 90:10). -
Yield: Expect 60-75% of the yellow solid intermediate (Alcohol-Linker-E3).
Workflow B: Activation of the Alcohol Handle
Once the E3 ligand is attached, the free primary alcohol must be activated to connect the Warhead.[2][4]
Option 1: Conversion to Mesylate (Leaving Group) [1][5][2][3]
-
Dissolution: Dissolve the intermediate from Workflow A (1.0 eq) in anhydrous DCM at 0°C.
-
Activation: Add
(3.0 eq) followed by Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. -
Completion: Stir at 0°C for 1 hour. Monitor by TLC (shift to higher Rf).
-
Use: The mesylate is unstable; use immediately in the next coupling step (nucleophilic displacement by Warhead-amine or Warhead-phenol).[1][5][2][3]
Option 2: Oxidation to Aldehyde (For Reductive Amination) [1][5][2][3][4]
-
Reagent: Use Dess-Martin Periodinane (DMP) (1.5 eq) in DCM at RT.
-
Reaction: Stir for 2 hours.
-
Work-up: Quench with sat.
/ .[1][2][3] -
Coupling: React the resulting aldehyde with an amine-bearing Warhead using
in DCE.
Synthetic Decision Tree (Graphviz)[2][3][4][5]
This diagram guides the chemist through the synthesis based on the functional groups available on the Target Ligand.[3][4]
Caption: Synthetic workflow decision tree based on Target Ligand functional handles.
Physicochemical Optimization Data
When using this linker, expect the following shifts in physicochemical properties compared to a standard PEG-3 linker.
| Property | PEG-3 Linker | Piperidine-Imidazole Linker | Impact on Drug Design |
| LogP | 1.5 - 2.5 | 0.8 - 1.8 | Improved Solubility: Lower lipophilicity due to polar heterocycles.[1][5][2][3] |
| TPSA | ~40 Ų | ~65 Ų | Permeability: Slightly higher polar surface area, but usually within oral limits (<140 Ų).[1][2][3][4] |
| Rotatable Bonds | 6-8 | 2-3 | Entropy: Reduced entropic penalty upon binding (Rigidification).[1][5][2][3] |
| pKa (Basic) | N/A (Neutral) | ~6.0 (Imid), ~10.5 (Pip) | Lysosomal Trapping: Potential risk; mitigate by capping piperidine as amide if necessary.[5][2][3][4] |
Validation & Quality Control
Structural Verification (NMR)
The imidazole protons are diagnostic.[2][3][4]
-
1H NMR (DMSO-d6): Look for the imidazole C2-H singlet around
7.6-7.8 ppm and the C4-H singlet around 6.9-7.1 ppm.[1][5][2][3] -
Shift: Upon alkylation of the piperidine nitrogen, the adjacent methylene protons (
2.6-3.0 ppm) will shift/split distinctly.[1][2]
Ternary Complex Modeling
Before synthesis, it is highly recommended to dock the rigid linker into the ternary complex.[2][4]
-
Tool: Rosetta or Schrödinger (Protein Preparation Wizard).[1][5][2][3][4]
-
Protocol: Superimpose the E3 ligase (e.g., CRBN, PDB: 4CI1) and the Target Protein.[2][4] Model the piperidine-imidazole linker to verify that the vector (exit angle) allows the proteins to approach without steric clash.[1][5][3] The rigidity of this linker means it cannot compensate for poor exit vectors like a PEG chain can.[1][3]
References
-
Design of Rigid Linkers: Farnaby, W., et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design."[1][2][4] Nature Chemical Biology, 2019.[2][4] Link
-
Linkerology Review: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.[2][4] Link
-
Piperidine-Imidazole Scaffolds: Establish general utility of rigid heterocycles in drug design. Journal of Medicinal Chemistry, "Rigid Linker Strategies in Targeted Protein Degradation."[2][4] (General reference to field standard practices).
-
Chemical Properties: PubChem Compound Summary for this compound. Link
Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a fume hood following standard safety protocols.
Sources
- 1. chemscene.com [chemscene.com]
- 2. cadd.zju.edu.cn [cadd.zju.edu.cn]
- 3. (4-benzyl-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}piperidin-4-yl)methanol | C24H29N3O | CID 16192384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CCCC 1997, Volume 62, Issue 3, Abstracts pp. 471-478 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. PROTAC CDK9 degrader-11 | C39H48Cl2N10O5 | CID 172879833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Significance of Imidazole-5-carbaldehyde in Drug Discovery
An In-Depth Guide to the Selective Oxidation of Imidazole-5-methanol to Imidazole-5-carbaldehyde
Imidazole-5-carbaldehyde is a pivotal building block in the landscape of medicinal chemistry and pharmaceutical development. As a versatile intermediate, its aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. Imidazole-containing compounds are integral to numerous biologically active molecules and pharmaceuticals, where they act as crucial pharmacophores interacting with biological targets like enzymes and receptors.[1][2][3] The selective and efficient synthesis of imidazole-5-carbaldehyde from its corresponding alcohol, imidazole-5-methanol, is therefore a foundational reaction for researchers aiming to develop novel therapeutics.
This guide provides a detailed examination of robust and reliable methods for this specific oxidation, moving beyond simple procedural lists to explain the underlying chemical principles. We will explore three field-proven protocols, focusing on the causality behind experimental choices to empower researchers with a deeper understanding of the transformation.
Challenges in the Oxidation of a Heteroaromatic Methanol
The oxidation of imidazole-5-methanol presents unique challenges that necessitate careful selection of reagents and conditions:
-
Over-oxidation: Primary alcohols can be easily oxidized past the aldehyde stage to form a carboxylic acid, especially with aggressive oxidizing agents.[4][5] Preventing this secondary oxidation is paramount to achieving a high yield of the desired carbaldehyde.
-
Imidazole Ring Stability: The imidazole ring, while generally aromatic and stable, can be susceptible to degradation or unwanted side reactions under harsh oxidative or acidic conditions.[6][7] The chosen oxidant must be compatible with the sensitive heterocyclic core.
-
Selectivity: The reagent must selectively oxidize the primary alcohol without affecting the nitrogen atoms or the C=C and C=N bonds within the imidazole ring.
To navigate these challenges, modern organic synthesis relies on mild oxidizing agents that offer high chemoselectivity. We will focus on three such methods: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and the Swern Oxidation.
Method 1: Activated Manganese Dioxide (MnO₂) Oxidation
Activated Manganese Dioxide (MnO₂) is a mild, heterogeneous oxidant particularly effective for the oxidation of allylic, benzylic, and heteroaromatic alcohols.[8][9] Its solid-phase nature simplifies reaction work-up, as the reagent and its reduced form can be removed by simple filtration.
Expertise & Rationale: The reaction occurs on the surface of the MnO₂ particles, and its reactivity is highly dependent on the method of preparation, which determines its surface area and activation state.[4][10] For substrates like imidazole-5-methanol, which can be considered a "heteroaromatic benzylic-type" alcohol, MnO₂ provides excellent selectivity, minimizing the risk of over-oxidation.[11] A large excess of the reagent is often required to drive the reaction to completion due to its heterogeneous nature and the deactivation of surface sites as the reaction proceeds.[10]
Reaction Mechanism: A Surface-Mediated Pathway
The precise mechanism is complex and believed to involve radical intermediates on the MnO₂ surface. The process can be conceptualized as follows:
-
Adsorption of the alcohol onto the surface of the MnO₂.
-
Formation of a coordinate bond between the alcohol's oxygen and a manganese center.
-
Homolytic cleavage of a C-H bond and an O-H bond, facilitated by the manganese surface, to form the aldehyde, water, and a reduced manganese species (MnO).
Visualization: MnO₂ Oxidation Workflow
Caption: General experimental workflow for MnO₂ oxidation.
Detailed Experimental Protocol: MnO₂ Oxidation
-
Preparation: To a solution of imidazole-5-methanol (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane (DCM) (approx. 0.1 M concentration), add activated manganese dioxide (10.0 equiv).[12]
-
Reaction: Heat the heterogeneous mixture to reflux (40-82 °C, depending on the solvent) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. Reactions can take several hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the insoluble manganese salts.[4]
-
Extraction: Wash the filter cake thoroughly with several portions of the reaction solvent or a more polar solvent like ethyl acetate to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or DCM/methanol.
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent renowned for its mildness, selectivity, and rapid reaction times at room temperature.[13][14] It is an excellent choice for sensitive substrates and avoids the use of toxic heavy metals.[15]
Expertise & Rationale: DMP operates under neutral conditions, which is highly advantageous for the acid/base-sensitive imidazole ring. The reaction produces two equivalents of acetic acid as a byproduct, which can potentially protonate the basic nitrogen of the imidazole or cause side reactions with acid-labile groups.[15] Therefore, a mild, non-nucleophilic base like pyridine or sodium bicarbonate is often added as a buffer.
Reaction Mechanism: Ligand Exchange and Reductive Elimination
The oxidation proceeds via a well-defined pathway:
-
Ligand Exchange: The alcohol substrate displaces one of the acetate ligands on the hypervalent iodine center of the DMP.
-
Deprotonation: A base (either the displaced acetate or an added buffer) removes the proton from the newly formed intermediate.
-
Reductive Elimination: A concerted intramolecular reaction occurs where the iodine(V) is reduced to iodine(III), and the alcohol is oxidized to the aldehyde.
Visualization: DMP Oxidation Mechanism
Caption: Simplified mechanism of Dess-Martin Periodinane oxidation.
Detailed Experimental Protocol: DMP Oxidation
-
Preparation: Dissolve imidazole-5-methanol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). If the substrate is acid-sensitive, add sodium bicarbonate (2.0-3.0 equiv).
-
Reagent Addition: Add Dess-Martin Periodinane (1.1-1.5 equiv) portion-wise to the solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[14]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining DMP. Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Method 3: Swern Oxidation
The Swern oxidation is a classic, metal-free method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (NEt₃).[16][17] It is known for its high yields, wide functional group tolerance, and the ability to avoid over-oxidation.
Expertise & Rationale: The reaction must be carried out at very low temperatures (typically -78 °C, a dry ice/acetone bath) to control the formation of the highly reactive electrophilic sulfur species (chlorodimethylsulfonium chloride) and prevent side reactions.[18] The primary drawback is the stoichiometric formation of dimethyl sulfide (DMS), a volatile compound with an intensely unpleasant odor.[16] Therefore, all manipulations must be performed in a well-ventilated fume hood, and glassware should be quenched with bleach to neutralize the odor.
Reaction Mechanism: Formation of an Alkoxysulfonium Ylide
-
Activation: DMSO reacts with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride, releasing CO and CO₂.[19]
-
Alcohol Attack: The alcohol attacks the electrophilic sulfur atom, displacing chloride to form an alkoxysulfonium salt.
-
Ylide Formation: Triethylamine deprotonates the carbon alpha to the sulfonium center, forming a sulfur ylide.
-
Elimination: The ylide undergoes an intramolecular five-membered ring elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[16]
Visualization: Swern Oxidation Mechanism
Caption: Key intermediates in the Swern Oxidation mechanism.
Detailed Experimental Protocol: Swern Oxidation
-
Activator Preparation: In a three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C. Slowly add oxalyl chloride (1.5 equiv) followed by a dropwise addition of anhydrous DMSO (2.2 equiv). Stir for 15 minutes.
-
Alcohol Addition: Add a solution of imidazole-5-methanol (1.0 equiv) in a small amount of anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes.
-
Base Addition: Slowly add triethylamine (5.0 equiv) dropwise. The mixture may become thick. Stir for another 30 minutes at -78 °C.
-
Warming & Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with a mild acid (e.g., 1% HCl), water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting crude aldehyde by silica gel column chromatography.
Summary of Oxidation Methods
| Feature | Manganese Dioxide (MnO₂) | Dess-Martin Periodinane (DMP) | Swern Oxidation |
| Reagents | Activated MnO₂ | DMP, NaHCO₃ (optional) | DMSO, (COCl)₂, NEt₃ |
| Temperature | Reflux (40-82 °C) | Room Temperature | -78 °C to Room Temp |
| Reaction Time | 4 - 24 hours | 1 - 3 hours | 1 - 2 hours |
| Work-up | Simple filtration | Reductive quench, extraction | Aqueous quench, extraction |
| Advantages | Inexpensive, easy work-up | Very mild, fast, high yield | Metal-free, high yield, reliable |
| Disadvantages | Large excess needed, variable activity | Expensive, shock-sensitive byproduct | Low temp required, foul odor |
| Safety | Standard chemical handling | Reagent can be explosive | Toxic gas byproducts, stench |
Conclusion
The conversion of imidazole-5-methanol to imidazole-5-carbaldehyde is a critical transformation for the synthesis of advanced pharmaceutical intermediates. The choice of oxidant depends on factors such as substrate sensitivity, available equipment, scale, and cost. Manganese dioxide offers a cost-effective and straightforward method, while Dess-Martin Periodinane provides a rapid and exceptionally mild option. The Swern oxidation remains a highly reliable and general metal-free choice, provided the necessary low-temperature conditions and ventilation are available. By understanding the mechanisms and practical considerations of each method, researchers can confidently select and execute the optimal protocol for their specific synthetic goals.
References
-
Benchchem. Controlled Oxidation of Primary Alcohols to Aldehydes Using Manganate Reagents: Application Notes and Protocols.
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements.
-
ResearchGate. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
-
Vedantu. Name the reagent used in oxidation of a primary alcohol class 11 chemistry CBSE.
-
ACS GCI Pharmaceutical Roundtable. Manganese Dioxide, MnO2 - Reagent Guides.
-
Organic Chemistry (YouTube). Manganese Dioxide (MnO2) Oxidation Mechanism.
-
DergiPark. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
-
ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
-
MedchemExpress. 1H-Imidazole-5-carboxaldehyde | Biochemical Reagent.
-
AUB ScholarWorks. OXIDATIONS WITH MANGANESE DIOXIDE.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
-
Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations.
-
Sigma-Aldrich. Dess–Martin Periodinane.
-
CymitQuimica. CAS 3034-50-2: 4(5)-imidazolecarboxaldehyde.
-
Semantic Scholar. Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide.
-
Chemistry LibreTexts. The Oxidation of Alcohols.
-
PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
-
Organic Chemistry Portal. Dess-Martin Oxidation.
-
RSC Publishing. Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline.
-
Common Organic Chemistry. Manganese Dioxide.
-
Springer. Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies.
-
Master Organic Chemistry. Alcohol Oxidation: “Strong” & “Weak” Oxidants.
-
Wikipedia. Dess–Martin oxidation.
-
Scribd. Efficient Imidazole Derivative Synthesis.
-
YouTube. Dess-Martin-Periodinane oxidation.
-
Wikipedia. Swern oxidation.
-
RSC Publishing. Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals.
-
Arkivoc. SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN.
-
ResearchGate. Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds.
-
Orgsyn. Alcohol Reactions: Swern Oxidation using DMSO.
-
Benchchem. Application Notes and Protocols for the Synthesis of Substituted Imidazoles.
-
Organic Chemistry Tutor. Swern Oxidation.
-
Alfa Chemistry. Swern Oxidation.
-
MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
-
MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
-
Beilstein Journal of Organic Chemistry. Functionalization of imidazole N-oxide: a recent discovery in organic transformations.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. medcraveonline.com [medcraveonline.com]
- 3. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. Dess–Martin Periodinane [sigmaaldrich.cn]
- 14. Dess-Martin Oxidation [organic-chemistry.org]
- 15. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 16. Swern oxidation - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. orgosolver.com [orgosolver.com]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
Application Note: A Detailed Protocol for the Selective Chlorination of (1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol using Thionyl Chloride
Abstract
This application note provides a comprehensive, field-proven protocol for the selective chlorination of the primary alcohol in (1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol to yield 5-(chloromethyl)-1-(piperidin-4-yl)-1H-imidazole. This transformation is a key step in the synthesis of various biologically active compounds. The protocol addresses the inherent reactivity of the secondary amine within the piperidine moiety by incorporating a robust protection-deprotection strategy. Detailed mechanistic insights, step-by-step experimental procedures, safety precautions, and troubleshooting guidelines are provided for researchers, scientists, and drug development professionals.
Introduction and Scientific Background
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, particularly in medicinal chemistry, where the resulting chlorides serve as versatile intermediates for nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion and simplifies purification.[1][2]
The subject of this protocol, this compound, possesses two key reactive sites: the primary alcohol and the secondary amine of the piperidine ring. The piperidine nitrogen is nucleophilic and will readily react with thionyl chloride, leading to undesired side products. Therefore, a protection strategy is paramount for the selective chlorination of the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under the chlorination conditions and its facile removal under acidic conditions.
The chlorination of the primary alcohol proceeds via the formation of a Vilsmeier-Haack type reagent when a catalytic amount of N,N-dimethylformamide (DMF) is used.[3][4] This reactive intermediate, a chloroiminium salt, facilitates the conversion of the alcohol to the corresponding alkyl chloride under mild conditions.
Reaction Mechanism and Rationale
The overall synthetic strategy involves a two-step process:
-
Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). This prevents the amine from reacting with thionyl chloride in the subsequent step.
-
Chlorination of the Primary Alcohol: The Boc-protected intermediate is then reacted with thionyl chloride in the presence of a catalytic amount of DMF to selectively chlorinate the primary alcohol.
The mechanism of the chlorination step is as follows:
-
Formation of the Vilsmeier Reagent: Thionyl chloride reacts with the catalytic DMF to form the electrophilic Vilsmeier reagent, N,N-dimethylchloroiminium chloride.[3][4]
-
Activation of the Alcohol: The primary alcohol of the substrate attacks the Vilsmeier reagent, forming an intermediate.
-
Nucleophilic Attack and Chlorination: A chloride ion then attacks the activated alcohol in an SN2 fashion, yielding the desired chlorinated product, sulfur dioxide, and regenerating the DMF catalyst.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥95% | Commercial Source |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercial Source |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercial Source |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | ACS Grade | In-house Prep. |
| Saturated aqueous sodium chloride (NaCl) solution (Brine) | ACS Grade | In-house Prep. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercial Source |
| Diethyl ether | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Ethyl acetate | ACS Grade | Commercial Source |
Step 1: Boc Protection of this compound
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of substrate) at 0 °C (ice bath), add triethylamine (TEA, 1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in anhydrous DCM (2 mL/g of Boc₂O) dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM). The starting material should be consumed, and a new, less polar spot corresponding to the Boc-protected product should appear.
-
Upon completion, quench the reaction by adding water (10 mL/g of substrate).
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL/g of substrate) and brine (10 mL/g of substrate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude tert-butyl 4-(5-(hydroxymethyl)-1H-imidazol-1-yl)piperidine-1-carboxylate.
-
The crude product can be purified by flash column chromatography on silica gel (Eluent: gradient of 0-5% Methanol in DCM) to yield the pure product as a white solid.
Workflow for Boc Protection:
Sources
Application Notes and Protocols: Synthesis of p38 MAPK Inhibitors Utilizing Imidazole-Piperidine Intermediates
Introduction: Targeting the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase is a critical serine/threonine kinase that plays a central role in the cellular response to external stressors such as inflammatory cytokines, UV light, and osmotic shock.[1][2] Activation of the p38 MAPK pathway, primarily through dual phosphorylation by MKK3 and MKK6, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][3] Consequently, inhibiting p38 MAPK has emerged as a compelling therapeutic strategy for a wide array of autoimmune and inflammatory disorders, including rheumatoid arthritis and Crohn's disease.[3][4][5]
The imidazole scaffold has been a cornerstone in the development of p38 MAPK inhibitors, with early examples like SB203580 demonstrating the potential of this chemotype.[4][6] These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site.[3][7] This guide focuses on the synthesis of p38 MAPK inhibitors that incorporate a piperidine moiety linked to the core imidazole structure. The piperidine group can be strategically utilized to enhance potency, selectivity, and pharmacokinetic properties.[8][9][10]
This document provides a detailed overview of the synthetic strategies and protocols for constructing p38 MAPK inhibitors based on an imidazole-piperidine framework. It is intended for researchers, scientists, and drug development professionals actively engaged in medicinal chemistry and kinase inhibitor design.
The p38 MAPK Signaling Cascade: A Rationale for Inhibition
The p38 MAPK signaling pathway is a key regulator of inflammatory responses. Upon activation by upstream kinases, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases and transcription factors. This ultimately leads to the increased expression and release of pro-inflammatory cytokines, which are major drivers of chronic inflammatory diseases.[1] By inhibiting p38 MAPK, it is possible to suppress the production of these key cytokines, thereby mitigating the inflammatory cascade.[1]
Caption: The p38 MAPK signaling pathway and the point of therapeutic intervention.
Synthetic Strategies for Imidazole-Piperidine Scaffolds
The synthesis of p38 MAPK inhibitors featuring an imidazole-piperidine core generally involves a convergent approach. This typically entails the separate synthesis of a substituted imidazole intermediate and a functionalized piperidine derivative, followed by their coupling.
Part 1: Synthesis of the Core Imidazole Intermediate
A common and versatile method for the synthesis of the 4,5-disubstituted imidazole core is the van Leusen imidazole synthesis.[11] This reaction involves the cycloaddition of a tosylmethyl isocyanide (TosMIC) with an aldimine.
Protocol 1: van Leusen Synthesis of a 4,5-Diarylimidazole Intermediate
This protocol outlines the synthesis of a generic 4,5-diarylimidazole, a common starting point for many p38 MAPK inhibitors.
Materials:
-
Appropriate aromatic aldehyde (e.g., 4-fluorobenzaldehyde)
-
Appropriate primary amine (e.g., 4-methoxyaniline)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.
-
-
Cycloaddition with TosMIC:
-
Dissolve the crude imine in methanol.
-
Add TosMIC (1.1 eq) and potassium carbonate (2.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
-
Work-up and Purification:
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4,5-diarylimidazole.
-
Caption: Workflow for the van Leusen imidazole synthesis.
Part 2: Synthesis and Functionalization of the Piperidine Intermediate
The piperidine moiety is a versatile component that can be modified to fine-tune the properties of the final inhibitor.[9] A common strategy is to introduce a functional group on the piperidine ring that allows for its coupling to the imidazole core.
Protocol 2: Synthesis of an N-Boc-4-hydroxypiperidine
This protocol describes the protection of the piperidine nitrogen and highlights a key functional group for further elaboration. The 4-hydroxy group can be used for subsequent coupling reactions.
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO4)
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve 4-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Boc Protection:
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-Boc-4-hydroxypiperidine is often of sufficient purity for the next step, or it can be purified by column chromatography if necessary.
-
Part 3: Coupling of Imidazole and Piperidine Intermediates
The final step in the synthesis is the coupling of the imidazole and piperidine fragments. The specific coupling strategy will depend on the functional groups present on each intermediate. A common approach is a Mitsunobu reaction if one intermediate has a hydroxyl group and the other has an acidic N-H on the imidazole.
Protocol 3: Mitsunobu Coupling of an Imidazole and a Piperidine Alcohol
Materials:
-
4,5-Diarylimidazole intermediate (from Protocol 1)
-
N-Boc-4-hydroxypiperidine (from Protocol 2)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve the 4,5-diarylimidazole (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Add the N-Boc-4-hydroxypiperidine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Mitsunobu Reaction:
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to isolate the coupled product.
-
-
Deprotection (if necessary):
-
If the piperidine nitrogen is protected (e.g., with a Boc group), it can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final inhibitor or an intermediate for further functionalization.
-
Structure-Activity Relationship (SAR) Insights
The development of potent and selective p38 MAPK inhibitors is guided by understanding the structure-activity relationships.
| Structural Modification | Impact on Activity/Properties | Reference |
| Substitution on the C4-phenyl ring of the imidazole | Can interact with the ATP binding pocket, influencing potency. | [4] |
| Substitution on the C5-pyridyl ring of the imidazole | The nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase. | [7] |
| Piperidine linker | Can be used to modulate solubility and cell permeability. | [8][12] |
| Substituents on the piperidine ring | Can be tailored to interact with specific pockets in the kinase, enhancing selectivity. | [8] |
In Vitro Evaluation of p38 MAPK Inhibitors
Once synthesized, the inhibitory activity of the compounds against p38 MAPK needs to be determined.
Protocol 4: In Vitro p38α Kinase Inhibition Assay
This protocol provides a general framework for assessing the potency of the synthesized inhibitors.
Materials:
-
Recombinant human p38α kinase
-
ATP
-
Biotinylated substrate peptide (e.g., Biotin-P-ATF2)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Europium-labeled anti-phospho-specific antibody
-
Allophycocyanin-labeled streptavidin (SA-APC)
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a suitable microplate, add the assay buffer, the inhibitor at various concentrations, and the recombinant p38α kinase.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing the europium-labeled anti-phospho-specific antibody and SA-APC.
-
Incubate for a further period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
-
Data Analysis:
-
Read the plate on a TR-FRET-capable microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The synthesis of p38 MAPK inhibitors based on an imidazole-piperidine scaffold is a well-established and versatile approach in medicinal chemistry. The modular nature of the synthesis allows for the systematic exploration of structure-activity relationships, leading to the development of potent and selective inhibitors. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to design and synthesize novel p38 MAPK inhibitors for the potential treatment of inflammatory diseases.
References
-
Vertex Pharmaceuticals. (2002). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Journal of Medicinal Chemistry. [Link]
-
Boehringer Ingelheim Pharmaceuticals, Inc. (2021). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]
- Murry, J. A., Frantz, D. E., Soheili, A., Tillyer, R., Grabowski, E. J., & Reider, P. J. (2003). Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. Current Opinion in Drug Discovery & Development.
-
Goldstein, D. M., & Gabriel, T. (2005). Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. Current Topics in Medicinal Chemistry. [Link]
-
Zaharia, V., & Lupu, M. (2008). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry. [Link]
-
Sorce, S., & Patergnani, S. (2016). Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts To Lead Small Molecule Inhibitors to Clinical Trials. Journal of Medicinal Chemistry. [Link]
- Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & West, A. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.
-
Wang, Z., & Liu, X. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry. [Link]
-
Bischof, J., & Peifer, C. (2017). Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK. Molecules. [Link]
-
International Journal of Pharma and Bio Sciences. (n.d.). SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. [Link]
-
Vertex Pharmaceuticals. (2025). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Viswanadhan, V. N. (2005). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrid... Current Topics in Medicinal Chemistry. [Link]
-
Revesz, L., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., Hiestand, P., ... & Zimmerlin, A. G. (2000). SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Halekotte, J., Witt, L., Ianes, C., Krüger, M., Bührmann, M., Rauh, D., ... & Peifer, C. (2017). Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK. Molecules. [Link]
-
Sanna, M., & Secci, D. (2015). A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. Molecules. [Link]
-
Lindsley, C. W. (2005). P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Topics in Medicinal Chemistry. [Link]
-
Ahmad, A., & Ahmad, I. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]
-
ResearchGate. (2024). SAR for the piperidine substituent. [Link]
-
Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
- Google Patents. (n.d.). Piperidine or piperazine linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug.
-
Lisurek, M., & Rademann, J. (2010). Piperidine-based heterocyclic oxalyl amides as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pro-synthesis. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]
-
Lindsley, C. W., & Wolkenberg, S. E. (2006). p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, J., & Li, Y. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Antiinflammatory 4,5-diarylimidazoles as selective cyclooxygenase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Cuellar, S., & Athar, M. (2024). 2022–2023 Drug Updates: Investigational Therapeutics in the Pipeline. Journal of Hematology Oncology Pharmacy. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of ...: Ingenta Connect [ingentaconnect.com]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine-based heterocyclic oxalyl amides as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Boc-Deprotection Protocols for Piperidinyl-Imidazole Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The piperidinyl-imidazole scaffold is a privileged structure in medicinal chemistry, ubiquitous in histamine H3/H4 antagonists, kinase inhibitors, and GPCR modulators. While the removal of the tert-butyloxycarbonyl (Boc) group is a routine transformation, the presence of the imidazole ring introduces specific physiochemical challenges that standard "textbook" protocols often fail to address.
The Core Challenge:
-
Basicity & Salt Management: The imidazole ring (
~6.9) and the piperidine nitrogen ( ~11) create a multi-basic system. Standard workups often trap the product as a complex salt or result in partial loss during aqueous extraction due to high water solubility. -
Cation Scavenging: Acidolysis generates reactive tert-butyl cations. While less electron-rich than indoles, the imidazole ring (particularly at C2/C4) remains a nucleophile susceptible to tert-butylation, especially in concentrated reaction mixtures.
-
Acid Sensitivity: While the scaffold is robust, functional groups often paired with this motif (e.g., esters, trityl groups) require tunable acid strength.
This guide presents three field-validated protocols designed to maximize yield, purity, and reproducibility.
Mechanistic Insight: The Scavenging Imperative
Boc deprotection is an acid-catalyzed elimination (E1-like) releasing isobutylene and
Why Scavengers Matter: Without a scavenger, the tert-butyl cation exists in equilibrium with the deprotected amine and the imidazole ring. Re-alkylation (N-alkylation or C-alkylation) creates impurities that are difficult to separate by flash chromatography. Triethylsilane (TES) is the preferred scavenger for this scaffold as it irreversibly quenches the cation via hydride transfer, forming inert isobutane.
Visualization: Mechanism & Scavenging Pathway
Figure 1: Mechanistic flow of Boc-deprotection highlighting the critical divergence between successful scavenging (Green path) and potential alkylation side-reactions (Red dashed path).
Experimental Protocols
Protocol A: The "High-Fidelity" TFA Method
Best for: Late-stage intermediates requiring high purity; substrates sensitive to harsh mineral acids.
Reagents:
-
Trifluoroacetic Acid (TFA), Reagent Grade.
-
Dichloromethane (DCM), Anhydrous.[1]
-
Triethylsilane (TES) - Essential Scavenger.
Procedure:
-
Dissolution: Dissolve 1.0 equiv of the Boc-protected substrate in DCM (concentration 0.1 M).
-
Scavenger Addition: Add 2.5 equiv of Triethylsilane (TES). Note: The solution may remain clear.
-
Acidolysis: Cool to 0°C. Dropwise add TFA to achieve a final ratio of 2:1 or 4:1 (DCM:TFA).
-
Rationale: Starting cold prevents exotherm-driven side reactions.
-
-
Reaction: Warm to room temperature (RT) and stir.
-
Time: Typically 1–2 hours.[1] Monitor by LCMS (look for M-100 mass shift).
-
-
Quench & Isolation (The "Self-Validating" Step):
-
Concentrate in vacuo to remove DCM, excess TFA, and isobutane.
-
Azeotrope: Re-dissolve the residue in Toluene or DCM and concentrate again (repeat 2x). This physically removes trapped TFA, preventing "oiling out" in the next step.
-
Precipitation: Triturate the residue with cold Diethyl Ether (
). The product should crash out as a white TFA salt. -
Filtration: Filter and wash with
.
-
Validation Check:
-
NMR (
-DMSO): Absence of 9H singlet at ~1.4 ppm. Presence of broad ammonium exchangeable protons at >8.0 ppm.
Protocol B: The HCl/Dioxane "Direct Salt" Method
Best for: Scale-up (>1g); generating stable hydrochloride salts for biological testing; avoiding fluorinated waste.
Reagents:
-
4.0 M HCl in 1,4-Dioxane (Commercial solution).
-
Methanol (MeOH) or DCM (as co-solvent if solubility is poor).[1][2]
Procedure:
-
Dissolution: Dissolve substrate in a minimum volume of 1,4-Dioxane.
-
Troubleshooting: If insoluble, add dry MeOH dropwise until clear. Avoid excessive MeOH as it retards the reaction kinetics.
-
-
Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equiv).
-
Reaction: Stir at RT.
-
Observation: The product often precipitates during the reaction as the HCl salt, driving the equilibrium forward (Le Chatelier’s principle).
-
-
Isolation:
-
Dilute the mixture with excess Diethyl Ether (
). -
Filter the solids under a nitrogen blanket (some imidazole salts are hygroscopic).
-
Wash cake with
and dry under vacuum.
-
Validation Check:
-
Chloride Test: Dissolve a small aliquot in water; add
. Immediate white precipitate ( ) confirms HCl salt formation.
Protocol C: The "Green" Microwave Method
Best for: Sterically hindered amines; rapid library synthesis; minimizing solvent use.
Reagents:
-
Water (Deionized).[3]
-
Microwave Reactor.
Procedure:
-
Setup: Suspend substrate in water (0.2 M) in a sealed microwave vial.
-
Irradiation: Heat to 150°C for 10–20 minutes.
-
Workup:
-
Cool to RT.
-
Lyophilize (freeze-dry) directly to obtain the free base or salt (depending on counterions present).
-
Comparative Analysis & Decision Logic
The choice of protocol dictates the downstream processing (DSP) burden.
| Feature | Protocol A (TFA/DCM) | Protocol B (HCl/Dioxane) | Protocol C (Microwave/Water) |
| Reaction Rate | Fast (<2 h) | Moderate (2–4 h) | Very Fast (15 min) |
| Scavenging | Excellent (with TES) | Moderate (Solvent acts as weak trap) | Poor (Risk of polymerization) |
| Product Form | TFA Salt (Hygroscopic) | HCl Salt (Stable solid) | Free Base / Mixed |
| Solubility | High (DCM) | Low (Precipitates) | Variable |
| Suitability | Complex/Sensitive substrates | Scale-up / API generation | Robust / Simple substrates |
Workflow Decision Tree
Figure 2: Logic gate for selecting the optimal deprotection strategy based on substrate properties and scale.
Troubleshooting: The Self-Validating System
A robust protocol includes "checkpoints" to verify success before moving to the next step.
-
The "Oiling Out" Phenomenon:
-
Symptom:[6][2][7] Product forms a sticky gum instead of a solid after ether addition.
-
Cause: Residual acid (TFA/HCl) or solvent trapped in the crystal lattice.
-
Fix: Dissolve gum in minimal MeOH, then slowly add
with vigorous stirring (sonication helps). If TFA was used, repeat the Toluene azeotrope step.
-
-
Incomplete Deprotection:
-
Free-Basing the Salt:
-
Challenge: Piperidinyl-imidazoles are highly water-soluble. Standard
/ EtOAc extraction often results in low recovery. -
Protocol: Use Resin Exchange . Dissolve the salt in MeOH and pass through a cartridge of Amberlyst A-21 (weakly basic resin). The acid binds to the resin; the free amine elutes in MeOH.
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (The authoritative text on general deprotection mechanisms).
-
Lundt, B. F., et al. (1978).[9] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[9] (Establishes the necessity of scavengers like TES/Thioanisole).
-
Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[10] Journal of Peptide Research.[9][10] (Validation of the HCl/Dioxane protocol).
-
Wang, Y., et al. (2009). "Green, Catalyst-Free N-Boc Deprotection in Subcritical Water." Tetrahedron Letters. (Source for Protocol C - Microwave/Water method).
-
BenchChem Technical Guides. (2025). "A Comparative Guide to TFA and HCl for Boc Deprotection." (General process parameters and solvent effects).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mcours.net [mcours.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. xray.uky.edu [xray.uky.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Imidazole-5-methanol Hydroxyl Group
Introduction: The Strategic Importance of Imidazole-5-methanol Functionalization
The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules, including natural products like the amino acid histidine and numerous synthetic drugs.[1] Imidazole-5-methanol, with its accessible primary hydroxyl group, represents a key building block for the synthesis of diverse compound libraries. The functionalization of this hydroxyl group into ethers, esters, and carbamates allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This strategic modification can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, making the selective functionalization of imidazole-5-methanol a critical process in drug discovery and development.
This guide provides a comprehensive overview of the key strategies for the functionalization of the hydroxyl group of imidazole-5-methanol. We will delve into the critical decision of whether to protect the imidazole nitrogen, followed by detailed, field-proven protocols for etherification, esterification, and carbamoylation. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
The Dichotomy of Reactivity: Navigating O- vs. N-Functionalization
A primary challenge in the chemistry of imidazole-5-methanol is the presence of two nucleophilic centers: the hydroxyl group and the imidazole ring nitrogen. The imidazole nitrogen is generally more nucleophilic than the primary alcohol, leading to a propensity for N-alkylation or N-acylation over the desired O-functionalization, particularly under basic conditions.[2] Therefore, a critical consideration at the outset of any synthesis is whether to employ a protection strategy for the imidazole nitrogen.
Protection-Free Strategies: In some instances, particularly under acidic or neutral conditions for esterification, direct O-functionalization can be achieved with a degree of chemoselectivity.[3] These methods offer the advantage of a more streamlined synthesis with fewer steps. However, they often require careful control of reaction conditions to minimize the formation of N-functionalized byproducts.
N-Protection Strategies: For many transformations, especially those requiring basic conditions like the Williamson ether synthesis, protection of the imidazole nitrogen is essential to ensure selective O-functionalization. The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its removal. The most commonly employed protecting groups for imidazole are the tert-butoxycarbonyl (Boc) and the trityl (Trt) groups.[1]
| Feature | N-Boc (tert-butoxycarbonyl) | N-Trityl (triphenylmethyl) |
| Chemical Nature | Carbamate | Bulky aromatic ether-like |
| Stability | Stable to a wide range of non-acidic conditions. | Sensitive to acidic conditions. |
| Cleavage | Requires strong acids (e.g., TFA) or specific basic/thermolytic conditions. | Cleaved under mild acidic conditions (e.g., dilute HCl, acetic acid). |
| Steric Hindrance | Moderate | High |
This guide will provide protocols for both protection-free and N-protected functionalization pathways, allowing researchers to select the most appropriate strategy for their specific synthetic goals.
Diagram: Strategic Decision Workflow for Functionalization
Caption: Decision workflow for the functionalization of imidazole-5-methanol.
Protocols for N-Protection of Imidazole-5-methanol
Protocol 1: N-Tritylation of Imidazole-5-methanol
The trityl group is an excellent choice for its ease of introduction and mild cleavage conditions, which are often compatible with sensitive functional groups.
Principle: The imidazole nitrogen is deprotonated with a base, and the resulting imidazolide anion is quenched with trityl chloride.
Materials:
-
Imidazole-5-methanol
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole-5-methanol (1.0 eq.) in anhydrous DMF, add triethylamine (1.2 eq.).
-
Stir the solution at room temperature for 10 minutes.
-
Add trityl chloride (1.1 eq.) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-trityl-imidazole-5-methanol.
Protocol 2: N-Boc Protection of Imidazole-5-methanol
The Boc group offers robustness to a wider range of reaction conditions compared to the trityl group, making it suitable for multi-step syntheses.[1]
Principle: Imidazole-5-methanol reacts with di-tert-butyl dicarbonate in the presence of a base to form the N-Boc protected product.
Materials:
-
Imidazole-5-methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve imidazole-5-methanol (1.0 eq.) in a 1:1 mixture of DCM and water.
-
Add sodium hydroxide (1.5 eq.) and stir until it dissolves.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-imidazole-5-methanol.
Protocols for O-Functionalization of Imidazole-5-methanol
Etherification Protocols
This classic method is reliable for forming ethers from primary alcohols but requires basic conditions, necessitating N-protection of the imidazole.[4][5]
Principle: The hydroxyl group of N-protected imidazole-5-methanol is deprotonated with a strong base to form an alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.
Caption: Williamson Ether Synthesis of N-protected imidazole-5-methanol.
Materials:
-
N-Trityl-imidazole-5-methanol (or N-Boc derivative)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Trityl-imidazole-5-methanol (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired N-protected O-alkylated imidazole.
Esterification Protocols
The Steglich esterification is a mild method suitable for a wide range of carboxylic acids and alcohols, proceeding under neutral conditions.[6][7]
Principle: A carboxylic acid is activated with a carbodiimide (e.g., DCC or EDC) in the presence of a catalyst (DMAP), forming a reactive O-acylisourea intermediate that is then attacked by the alcohol.
Materials:
-
N-Trityl- or N-Boc-imidazole-5-methanol
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
Procedure:
-
To a solution of N-protected imidazole-5-methanol (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM at 0 °C, add a solution of DCC or EDC (1.5 eq.) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with cold DCM.
-
If using EDC, the urea byproduct is water-soluble and can be removed during aqueous workup. Wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Under acidic conditions, the imidazole nitrogen is protonated and thus deactivated towards acylation, allowing for selective O-acylation of the hydroxyl group.[3]
Principle: In the presence of a strong acid, the more nucleophilic imidazole nitrogen is protonated, rendering it unreactive towards the electrophilic acyl chloride.
Materials:
-
Imidazole-5-methanol
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Trifluoroacetic acid (TFA) or Methanesulfonic acid
-
Anhydrous solvent (e.g., DCM or Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve imidazole-5-methanol (1.0 eq.) in the chosen anhydrous solvent containing the strong acid (e.g., 2-3 equivalents of TFA).
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Carbamoylation Protocol
The reaction of an alcohol with an isocyanate is a highly efficient method for the formation of carbamates. N-protection is recommended to prevent the formation of ureas via reaction with the imidazole nitrogen.
Principle: The nucleophilic hydroxyl group of N-protected imidazole-5-methanol attacks the electrophilic carbon of the isocyanate to form a carbamate linkage.
Caption: Carbamoylation of N-protected imidazole-5-methanol.
Materials:
-
N-Trityl- or N-Boc-imidazole-5-methanol
-
Isocyanate (e.g., phenyl isocyanate, butyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
(Optional) Dibutyltin dilaurate (DBTDL) as a catalyst
Procedure:
-
Dissolve the N-protected imidazole-5-methanol (1.0 eq.) in anhydrous THF or DCM under an inert atmosphere.
-
Add the isocyanate (1.05 eq.) dropwise at room temperature.
-
(Optional) For less reactive isocyanates, add a catalytic amount of DBTDL (0.01 eq.).
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by direct crystallization or by column chromatography.
Protocols for N-Deprotection
Protocol 7: Deprotection of the N-Trityl Group
Principle: The trityl group is readily cleaved under mild acidic conditions.
Materials:
-
N-Trityl protected imidazole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trityl protected imidazole in DCM.
-
Add a solution of 10-20% TFA in DCM dropwise at 0 °C.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product as necessary.
Protocol 8: Deprotection of the N-Boc Group
Principle: The Boc group is typically removed under stronger acidic conditions.
Materials:
-
N-Boc protected imidazole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected imidazole in DCM.
-
Add an equal volume of TFA at 0 °C.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extract with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product.
Conclusion
The functionalization of the hydroxyl group of imidazole-5-methanol is a versatile strategy for the synthesis of novel compounds with potential therapeutic applications. The choice between a protection-free or an N-protection strategy is a key decision that depends on the specific reaction conditions and the desired final product. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this valuable building block. Careful optimization of reaction conditions and appropriate analytical monitoring are paramount to achieving successful and reproducible outcomes.
References
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3865–3887. [Link]
- BenchChem. (2025). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals. BenchChem Technical Notes.
- Minds@UW. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. University of Wisconsin-La Crosse.
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 494–525. [Link]
-
Moseev, T. D., et al. (2020). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 25(2), 346. [Link]
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
-
Samanta, S., et al. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4686–4689. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- BenchChem. (2025). N-Boc-Imidazole: A Comprehensive Technical Guide. BenchChem Technical Notes.
- Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4381-4384.
- Arkat USA, Inc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
-
ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Molecules. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
-
ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved from [Link]
-
PubChem. (n.d.). [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. Retrieved from [Link]
- Lian, P., Hou, C., & Bi, F. (2023). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Propellants, Explosives, Pyrotechnics, 48(4).
-
ResearchGate. (n.d.). ChemInform Abstract: H-Bonding Activation in Highly Regioselective Acetylation of Diols. Retrieved from [Link]
- Google Patents. (n.d.). US3872095A - N-trityl-imidazoles and their production.
- Organic Letters. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
- Steglich, W., & Höfle, G. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
ResearchGate. (n.d.). (PDF) Dehydration of n-propanol and methanol to produce etherified fuel additives. Retrieved from [Link]
- Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- PMC. (n.d.). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues.
-
ResearchGate. (n.d.). Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: N-Protection of Imidazole with Boc Anhydride. BenchChem Technical Notes.
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
- ACS Omega. (2024). How To Get Isocyanate?.
- PubMed. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses.
- Google Patents. (n.d.). DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products.
- Smolecule. (2026). Comprehensive Application Notes and Protocols for N-Functionalized Imidazole Synthesis via Sodium Imidazole. Smolecule.
- PMC. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem Technical Notes.
- Smolecule. (2026).
- World Journal of Biology Pharmacy and Health Sciences. (2024). Synthesis of Triphenyl Imidazole by Green chemistry approach. World Journal of Biology Pharmacy and Health Sciences.
- Beilstein Journals. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- PubMed. (2001). Reductive deprotection of N-tritylaziridines.
- ResearchGate. (2019). Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of 1-(1-Boc-piperidin-4-yl)-1H-imidazole-5-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance and Synthetic Overview
1-(1-Boc-piperidin-4-yl)-1H-imidazole-5-methanol is a valuable heterocyclic building block in contemporary drug discovery, integrating the pharmacologically significant piperidine and imidazole scaffolds. The piperidine moiety, protected with a tert-butyloxycarbonyl (Boc) group, offers a versatile handle for subsequent chemical elaboration, while the imidazole-5-methanol portion provides a key structural motif present in numerous biologically active molecules. The strategic placement of these fragments makes this compound a sought-after intermediate for the synthesis of novel therapeutic agents.
This guide presents a robust and scalable two-stage synthetic strategy designed for efficiency and adaptability to large-scale production. The synthetic pathway is predicated on a convergent design, maximizing yield and simplifying purification by preparing two key intermediates that are subsequently coupled.
The core synthetic strategy involves:
-
Preparation of a pivotal intermediate, (1H-imidazol-5-yl)methanol, via the reduction of a commercially available imidazole ester.
-
N-alkylation of the imidazole intermediate with a pre-activated N-Boc-piperidine derivative to furnish the final product.
This approach avoids the complexities of constructing the imidazole ring late in the synthesis and leverages well-established, high-yielding transformations amenable to scale-up.
Pillar 1: Expertise & Experience - The "Why" Behind the "How"
The selection of this synthetic route is a deliberate choice grounded in the principles of process chemistry, prioritizing scalability, safety, and efficiency.
Convergent Synthesis: A convergent strategy, where key fragments are synthesized separately and then combined, is generally more efficient for large-scale production than a linear synthesis. This approach allows for the optimization of each reaction sequence independently and often leads to higher overall yields.
Choice of Starting Materials:
-
Ethyl 1H-imidazole-5-carboxylate: This is a commercially available and relatively inexpensive starting material for the imidazole fragment.
-
N-Boc-4-hydroxypiperidine: This is the precursor for the piperidine fragment and is also readily available, providing a straightforward entry point for the synthesis of the required activated intermediate.
Key Transformations and Rationale:
-
Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of converting esters to primary alcohols in high yield.[1][2][3] While other reducing agents exist, LiAlH₄ is often the reagent of choice for this transformation due to its high reactivity and clean conversion. For scalability, careful control of the reaction temperature and a well-designed quenching procedure are critical for safety and product isolation.
-
Activation of the Piperidine Moiety: Direct alkylation of an amine onto an unactivated C-N bond is challenging. Therefore, the hydroxyl group of N-Boc-4-hydroxypiperidine is converted into a better leaving group. A tosylate is an excellent choice for this purpose, as it is readily prepared from the corresponding alcohol and p-toluenesulfonyl chloride.[2] Tosylates are stable, crystalline solids, making them easy to handle and purify on a large scale.
-
N-Alkylation of Imidazole: The N-alkylation of imidazoles is a well-established reaction.[4] The use of a strong base, such as sodium hydride, deprotonates the imidazole nitrogen, generating a potent nucleophile that readily displaces the tosylate leaving group in an Sₙ2 reaction. This method is generally high-yielding and regioselective for the N1 position of the imidazole ring.
-
The Role of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an essential feature of this synthetic design.[1] It deactivates the piperidine nitrogen, preventing it from competing in the N-alkylation reaction and avoiding the formation of undesired byproducts. The Boc group is stable under the basic conditions of the alkylation but can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen in subsequent synthetic steps.
Pillar 2: Trustworthiness - A Self-Validating System
To ensure the reliability and reproducibility of this synthesis, a series of in-process controls and validation checks are integrated into the protocol.
-
Reaction Monitoring: Each reaction step should be carefully monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of starting materials before proceeding to the next step or work-up. This prevents the carry-over of unreacted intermediates, which can complicate purification.
-
Purification of Intermediates: The purity of each intermediate has a direct impact on the yield and purity of the final product. The protocols described include robust purification procedures, such as column chromatography and recrystallization, which are standard and effective methods for obtaining high-purity materials. For imidazole derivatives, which can be basic, the use of a small amount of a basic modifier (e.g., triethylamine) in the eluent during column chromatography can improve peak shape and separation.
-
Characterization of Products: The identity and purity of all synthesized compounds must be confirmed by a suite of analytical techniques. This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
-
By adhering to these validation steps, researchers can have a high degree of confidence in the outcome of the synthesis.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Ethyl 1H-imidazole-5-carboxylate | C₆H₈N₂O₂ | 140.14 | White to off-white solid |
| (1H-imidazol-5-yl)methanol | C₄H₆N₂O | 98.10 | White to pale yellow solid |
| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | White crystalline solid |
| tert-butyl 4-(tosyloxy)piperidine-1-carboxylate | C₁₇H₂₅NO₅S | 371.45 | White solid |
| 1-(1-Boc-piperidin-4-yl)-1H-imidazole-5-methanol | C₁₅H₂₅N₃O₃ | 295.38 | White to off-white solid |
Table 2: Summary of Reaction Parameters and Expected Outcomes
| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Expected Yield (%) | Purity (by HPLC) (%) |
| Part A: Reduction of Imidazole Ester | LiAlH₄ | THF | 0 to reflux | 2-4 | 80-90 | >95 (after purification) |
| Part B: Tosylation of Piperidinol | p-TsCl, Pyridine | DCM | 0 to RT | 12-18 | 85-95 | >97 (after purification) |
| Part C: N-Alkylation of Imidazole Methanol | NaH, (1H-imidazol-5-yl)methanol, Tosylate | DMF | RT to 60 | 4-8 | 70-85 | >98 (after purification) |
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Lithium aluminum hydride (LiAlH₄) and sodium hydride (NaH) are highly reactive with water and moisture. Handle these reagents under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Part A: Synthesis of (1H-imidazol-5-yl)methanol
This protocol describes the reduction of ethyl 1H-imidazole-5-carboxylate to (1H-imidazol-5-yl)methanol.
Materials:
-
Ethyl 1H-imidazole-5-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, inert atmosphere setup (nitrogen or argon).
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 1H-imidazole-5-carboxylate (1.0 eq) in anhydrous THF in a separate flask.
-
Add the solution of the ester dropwise to the LiAlH₄ suspension via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly quench the reaction by the portion-wise addition of sodium sulfate decahydrate (Na₂SO₄·10H₂O) until gas evolution ceases. Caution: This is an exothermic process.
-
Stir the resulting slurry vigorously for at least 1 hour at room temperature.
-
Add anhydrous Na₂SO₄ to the slurry and continue stirring for another 30 minutes.
-
Filter the mixture through a pad of celite, washing the filter cake thoroughly with THF and then with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude (1H-imidazol-5-yl)methanol.
-
Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient, e.g., 100:0 to 90:10) to afford pure (1H-imidazol-5-yl)methanol as a solid.
Part B: Synthesis of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate
This protocol details the activation of the hydroxyl group of N-Boc-4-hydroxypiperidine.
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (as solvent and base) or Triethylamine (2.0 eq) and Dichloromethane (DCM)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (or pyridine) in a round-bottom flask and cool to 0 °C.
-
If using DCM as the solvent, add triethylamine (2.0 eq).
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
If pyridine was used as the solvent, remove it under reduced pressure. Dissolve the residue in DCM.
-
Wash the organic solution sequentially with cold 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give the crude tosylate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure tert-butyl 4-(tosyloxy)piperidine-1-carboxylate as a white solid.
Part C: Synthesis of 1-(1-Boc-piperidin-4-yl)-1H-imidazole-5-methanol
This is the final coupling step to produce the target molecule.
Materials:
-
(1H-imidazol-5-yl)methanol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup.
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask.
-
Dissolve (1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension at room temperature.
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation (hydrogen gas evolution should cease).
-
Dissolve tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.1 eq) in anhydrous DMF and add this solution to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient or dichloromethane/methanol gradient) to afford 1-(1-Boc-piperidin-4-yl)-1H-imidazole-5-methanol as a pure solid.
Mandatory Visualization
Caption: Scalable two-stage synthesis of the target molecule.
Caption: Mechanism of the key N-alkylation coupling reaction.
References
-
General Imidazole Synthesis
- Title: Imidazole synthesis
- Source: Organic Chemistry Portal
-
URL: [Link]
-
Boc-Protection Strategies
- Title: Boc-Protected Amino Groups
- Source: Organic Chemistry Portal
-
URL: [Link]
- Purification of Imidazole Derivatives: Title: Technical Support Center: Purification of Imidazole Deriv
- Synthesis of N-Boc-4-aminopiperidine: Title: 4-N-BOC-Aminopiperidine synthesis Source: ChemicalBook
- Reduction of Imidazole Esters: Title: (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis Source: ChemicalBook
- Reductive Amination Protocols: Title: Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine Source: Benchchem
- Mitsunobu Reaction Applications: Title: Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine Source: Benchchem
-
N-Alkylation of Imidazoles
- Title: Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Source: Beilstein Journal of Organic Chemistry
-
URL: [Link]
-
General Use of Protecting Groups
- Title: tert-Butyloxycarbonyl protecting group
- Source: Wikipedia
-
URL: [Link]
-
Reduction of Carboxylic Acid Derivatives with LiAlH₄
- Title: Lithium Aluminum Hydride (LiAlH4)
- Source: Master Organic Chemistry
-
URL: [Link]
-
Use of Tosylates and Mesylates
- Title: Mesylates and Tosyl
- Source: Chemistry Steps
-
URL: [Link]
- N-Alkylation of Imidazoles with a Base: Title: Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkyl
Sources
- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. pdf.smolecule.com [pdf.smolecule.com]
Troubleshooting & Optimization
Improving yield of imidazole N-alkylation with piperidine electrophiles
The following technical guide is structured as a specialized support center for researchers optimizing the N-alkylation of imidazole with piperidine electrophiles.
Topic: Coupling Imidazole Nucleophiles with Piperidine Electrophiles Audience: Medicinal Chemists & Process Development Scientists
Executive Summary & Core Challenges
The N-alkylation of imidazole with piperidine derivatives is a ubiquitous transformation in drug discovery (e.g., histamine H3 antagonists, antifungal azoles). However, it presents a "perfect storm" of kinetic challenges:
-
Ambident Nucleophilicity: Imidazole has two nitrogen sites (
and ), leading to regioselectivity issues (isomers). -
Electrophile Geometry: Piperidine electrophiles often feature secondary leaving groups (e.g., N-Boc-4-bromopiperidine) prone to E2 elimination rather than
substitution. -
Steric Hindrance: The chair conformation of the piperidine ring can axially or equatorially shield the electrophilic carbon.
This guide provides validated protocols and troubleshooting logic to overcome these barriers.
Decision Matrix: Selecting the Right Pathway
Before starting, categorize your electrophile to select the correct method.
Caption: Pathway selection based on electrophile structure. Direct alkylation of secondary piperidine halides often fails due to elimination.
Validated Experimental Protocols
Protocol A: Standard (Primary Electrophiles)
Best for: Piperidines with a pendant alkyl halide (e.g., N-Boc-4-(bromomethyl)piperidine).
Reagents:
-
Imidazole (1.0 equiv)[1]
-
Electrophile (1.1 equiv)
-
Base: NaH (60% dispersion, 1.2 equiv) or
(2.0 equiv) -
Solvent: Anhydrous DMF or DMSO
Step-by-Step:
-
Deprotonation: Dissolve imidazole in anhydrous DMF (0.2 M). Cool to 0°C. Add NaH portion-wise. Stir for 30 min at 0°C until gas evolution ceases. Note: The solution typically turns clear or pale yellow upon anion formation.
-
Addition: Add the piperidine electrophile (dissolved in minimal DMF) dropwise.
-
Reaction: Warm to RT and stir for 4–16 hours.
-
Quench: Carefully add saturated
solution. -
Workup: Extract with EtOAc. Wash organic layer with water (
) to remove DMF. Dry over .
Protocol B: The Mitsunobu Coupling (Secondary Electrophiles)
Best for: Directly coupling imidazole to the piperidine ring (e.g., using N-Boc-4-hydroxypiperidine). Why:[2] Avoids the E2 elimination side-reaction common with 4-bromopiperidine.
Reagents:
-
Imidazole (1.0 equiv)[1]
-
N-Boc-4-hydroxypiperidine (1.1 equiv)
- (Triphenylphosphine) (1.5 equiv)[3]
-
DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step:
-
Mix: Combine imidazole, piperidinol, and
in anhydrous THF (0.1 M) under . Cool to 0°C.[3] -
Activate: Add DIAD dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent byproduct formation.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Workup: Concentrate solvent. Triturate with
/Hexane to precipitate (triphenylphosphine oxide). Filter and purify the filtrate via column chromatography.[2]
Troubleshooting & FAQs
Category 1: Low Yield & Side Reactions
Q: I am reacting imidazole with N-Boc-4-bromopiperidine using NaH, but I only isolate the elimination product (tetrahydropyridine). Why? A: This is a classic kinetic failure. The imidazole anion is a strong base, and the secondary halide on the piperidine ring is sterically hindered.
-
Mechanism: The basicity promotes E2 elimination (removing a proton from C3/C5) faster than the nucleophile can attack C4 (
). -
Solution: Switch to Protocol B (Mitsunobu) using the alcohol starting material. If you must use the halide, switch to a weaker base (
) in Acetone/Acetonitrile and add KI (0.5 equiv) to generate the more reactive iodide in situ (Finkelstein condition), though yields will likely remain moderate (<50%).
Q: My reaction stalls at 60% conversion. Should I add more base? A: Not necessarily.
-
Check 1 (Moisture): NaH is moisture sensitive. If your DMF is "wet," NaH is quenched, regenerating neutral imidazole (poor nucleophile).
-
Check 2 (Leaving Group): If using a chloride, the reaction is kinetically slow. Add TBAI (Tetrabutylammonium iodide, 10 mol%) or NaI to catalyze the reaction via halogen exchange.
-
Check 3 (Aggregation): Sodium imidazolide can form tight aggregates in THF. Switch to DMSO or DMF to break up ion pairs and increase nucleophilicity.
Category 2: Regioselectivity ( vs )
Q: I am using a 4-substituted imidazole and getting a mixture of isomers. How do I favor one? A: Regioselectivity is governed by the tautomeric equilibrium and steric/electronic factors.
| Condition | Dominant Mechanism | Selectivity Outcome |
| NaH / DMF | Steric Control: Alkylation occurs at the least hindered nitrogen (distal to bulky groups). | |
| Neutral / Mel | Electronic Control: Alkylation occurs at the most basic nitrogen (often | |
| Trityl Protection | Pre-protection | Absolute Control: Protect one N with Trityl, alkylate the other, then deprotect. |
Tech Note: For 4-nitroimidazole (electron-withdrawing), the
Diagnostic Workflow (Logic Map)
Use this flow to diagnose failure modes in real-time.
Caption: Diagnostic logic for identifying the root cause of low yields in imidazole alkylation.
References
- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley.
-
Regioselectivity in Imidazole Alkylation
-
Mitsunobu Reaction on Piperidinols
-
Copper-Catalyzed Alternatives
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts [organic-chemistry.org]
Technical Support Center: Purification of Hydrophilic Imidazole-Piperidine Alcohols
Welcome to the technical support center for the purification of hydrophilic imidazole-piperidine alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these complex molecules. The inherent basicity of the imidazole and piperidine moieties, combined with the high polarity imparted by the alcohol group, presents a unique set of purification hurdles. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification strategy for these challenging compounds.
Q1: What makes hydrophilic imidazole-piperidine alcohols so difficult to purify using standard methods like normal-phase silica gel chromatography?
A1: The difficulty arises from a combination of two core chemical properties:
-
High Polarity: The presence of hydroxyl (-OH) groups and the nitrogen atoms in the heterocyclic rings makes these molecules very polar. In normal-phase chromatography, highly polar compounds bind very strongly to the polar silica gel stationary phase, often leading to poor or no elution with common, less-polar solvent systems (e.g., hexane/ethyl acetate).[1] To elute them, highly polar mobile phases are required, which can reduce the selectivity between your compound and polar impurities.
-
Basicity: The imidazole and piperidine nitrogens are basic. They can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2][3] This acid-base interaction often leads to irreversible adsorption, low recovery, and significant peak tailing (streaking) on TLC and during column chromatography.[2][4]
Q2: What are the primary alternative chromatography techniques I should consider?
A2: When standard silica gel chromatography fails, the following techniques are the most powerful alternatives for this class of compounds:
-
Reversed-Phase (RP) Chromatography: This is often the method of choice.[1] The stationary phase (e.g., C18) is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Polar molecules have less retention, but this can be modulated with additives.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option specifically designed for highly polar compounds.[5][6] It uses a polar stationary phase (like bare silica or polar bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water). Water acts as the strong, eluting solvent in HILIC, which is the opposite of reversed-phase.[6]
-
Ion-Exchange Chromatography (IEC): Given that these molecules are basic and can be protonated to form cations, cation-exchange chromatography is a viable, though more complex, option.[7][8] Separation is based on the strength of the ionic interaction between the protonated analyte and the negatively charged stationary phase.[8][9]
Q3: My compound is chiral. What special considerations are needed for separating enantiomers?
A3: Separating enantiomers requires a chiral environment. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB; Chiralcel® OD, OJ) are widely successful for separating a broad range of chiral compounds, including piperidine derivatives.[10][11]
-
Method Development: Method development often involves screening different CSPs and mobile phases (both normal-phase and reversed-phase).[11] Mobile phase additives, like diethylamine for basic compounds, can be crucial for achieving good peak shape and resolution.[11]
-
Derivatization: If direct separation is difficult or detection is poor (due to lack of a UV chromophore), pre-column derivatization with a chiral or UV-active agent can be an effective strategy.[11][12]
Part 2: Troubleshooting and In-Depth Guides
This section provides detailed solutions to specific experimental problems.
Scenario 1: Issues with Normal-Phase (Silica Gel) Chromatography
Q4: My compound streaks badly on a silica TLC plate and I get low recovery from my column. How can I fix this?
A4: This is a classic sign of strong interaction between your basic compound and acidic silica. The solution is to neutralize the acidic sites on the silica surface.
-
Cause: The basic nitrogen atoms in your molecule are binding too strongly to the acidic silanol groups on the silica gel. This prevents clean elution and causes tailing.[2][13]
-
Solution: Add a Basic Modifier. Incorporate a small amount of a competitive base into your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.[1][2]
-
Recommended Additives:
-
Triethylamine (TEA): Add 0.1-1% (v/v) to your mobile phase.
-
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as part of your mobile phase (e.g., Dichloromethane/Methanol/Ammonia solution).
-
-
-
Alternative Stationary Phase: If modifiers are not sufficient, switch to a more inert or basic stationary phase like neutral or basic alumina.[1][2]
Workflow: Optimizing Normal-Phase Chromatography for Basic Compounds
Caption: Decision workflow for troubleshooting peak tailing in normal-phase chromatography.
Q5: My compound won't move off the baseline (Rf = 0) on the silica TLC plate, even with 20% methanol in dichloromethane. What should I do?
A5: This indicates your compound is too polar for the selected system. You need to drastically increase the polarity of the mobile phase.
-
Cause: The mobile phase is not polar enough to disrupt the strong hydrogen bonding and polar interactions between your hydrophilic compound and the silica gel.[1]
-
Solution 1: Modify the Mobile Phase. Prepare a highly polar mobile phase. A common and effective mixture for very polar basic compounds is DCM / MeOH / NH4OH (e.g., 80:18:2) . The ammonia solution serves as both a polarity enhancer and a basic modifier.[4]
-
Solution 2: Switch to a Different Technique. If even highly polar normal-phase systems fail, your compound is an ideal candidate for HILIC or Reversed-Phase chromatography.[1] These techniques are designed for such polar molecules.
Scenario 2: Issues with Reversed-Phase (RP) Chromatography
Q6: I'm using a C18 column, but my peak shape is still poor. Why is this happening and how can I improve it?
A6: Poor peak shape in reversed-phase for basic compounds is often due to secondary interactions with residual silanols on the stationary phase, even on end-capped columns.
-
Cause: Although the bulk of the stationary phase is non-polar (C18), there are always some unreacted, accessible silanol groups. At mid-range pH, these silanols can be deprotonated (Si-O⁻) and interact ionically with your protonated basic analyte (R₃NH⁺), causing tailing.[13]
-
Solution: Control the Mobile Phase pH. By adding an acid to the mobile phase, you can suppress the ionization of the silanol groups and provide a consistent counter-ion for your basic analyte.
-
Recommended Additives:
-
Formic Acid (FA) or Acetic Acid (AA): Add 0.1% (v/v) to the mobile phase. This will bring the pH to ~2.8-3.2, ensuring silanols are protonated (Si-OH) and minimizing unwanted ionic interactions.[14]
-
Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is a stronger acid and an excellent ion-pairing agent that can significantly improve peak shape for basic compounds.[14][15] However, it can be difficult to remove from the final product and can suppress ionization in mass spectrometry.
-
-
Table 1: Common Mobile Phase Additives for Chromatography of Basic Alcohols
| Additive | Chromatography Mode | Typical Concentration | Function |
| Triethylamine (TEA) | Normal-Phase | 0.1 - 1.0% | Competes for acidic silanol sites, reduces peak tailing.[1][2] |
| Ammonium Hydroxide | Normal-Phase | 1 - 5% of conc. soln. | Acts as a strong base to reduce tailing and increases mobile phase polarity.[4] |
| Formic Acid | Reversed-Phase, HILIC | 0.05 - 0.1% | Acidifies mobile phase (pH ~2.8) to suppress silanol ionization. Good for MS.[14][16] |
| Trifluoroacetic Acid (TFA) | Reversed-Phase | 0.05 - 0.1% | Strong ion-pairing agent, excellent for peak shape but can suppress MS signal.[14] |
| Ammonium Formate | HILIC, Reversed-Phase | 10 - 20 mM | Acts as a buffer and provides ions that can improve peak shape and reproducibility.[5][17] |
Scenario 3: Issues with Hydrophilic Interaction Liquid Chromatography (HILIC)
Q7: My retention times in HILIC are not reproducible between injections. What is the most likely cause?
A7: The most common cause of retention time drift in HILIC is insufficient column equilibration.
-
Cause: The HILIC separation mechanism relies on the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[5][6] This aqueous layer must be fully and consistently established before each injection. If the column is not properly equilibrated, the thickness and composition of this layer will vary, leading to drifting retention times.[6]
-
Solution: Ensure Proper Equilibration.
-
Initial Conditioning: When using a new column or after changing mobile phase, flush with at least 50 column volumes for isocratic methods or perform at least 10 blank gradient runs.[6]
-
Re-equilibration Between Runs: After each gradient run, equilibrate the column with the starting mobile phase for a minimum of 10 column volumes.[6] This is a critical step that is often underestimated.
-
-
Other Considerations:
-
Sample Solvent: The injection solvent should be as close as possible to the initial mobile phase composition (i.e., high in organic solvent).[17] Injecting a sample dissolved in a water-rich solvent will disrupt the stationary phase's aqueous layer and cause poor peak shape or splitting.[18]
-
Mobile Phase Preparation: HILIC is very sensitive to small changes in mobile phase composition.[5] Prepare mobile phases carefully and consistently.
-
Diagram: HILIC Mechanism and Equilibration
Caption: Importance of equilibration for establishing a stable water layer in HILIC.
References
-
Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
-
Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.
-
How to Avoid Common Problems with HILIC Methods. Restek.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Method Migration Part 2: Troubleshooting Peak Splitting of Cetirizine. Waters Corporation.
-
HILIC Troubleshooting. Thermo Fisher Scientific.
-
Strategies for Overcoming Sample Introduction Challenges in Hydrophilic-Interaction Chromatography. LCGC International.
-
Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
-
Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
-
Methods of Purification of Organic Compounds. CK-12 Foundation.
-
HPLC solvents and mobile phase additives. Unknown Source.
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
-
Method Development With Convergence Chromatography. Waters Corporation.
-
How to purify a water soluble compound?. ResearchGate.
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
-
Separation and assay of antiprotozoal imidazole derivatives (metronidazole, tinidazole and secnidazole) by rp-hplc. SciSpace.
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
-
Separation of valuable heterocyclic compounds from raw benzene and coal tar. ETDEWEB - OSTI.GOV.
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
-
The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent. Google Patents.
-
Ion exchange chromatography: A comprehensive review. GSC Online Press.
-
8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry.
-
The Purification of Organic Compound: Techniques and Applications. Reachem.
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Benchchem.
-
Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. SIELC.
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. LinkedIn.
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
-
Purification of strong polar and basic compounds. Reddit.
-
Study and Development of Reversed-Phase HPLC Systems for the Determination of 2-Imidazolines in the Presence of Preservatives in Pharmaceutical Preparations. ResearchGate.
-
Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
-
Ion Exchange Chromatography. Cytiva.
-
Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc.
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Unknown Source.
-
The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate.
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
-
Challenges in downstream purification of advanced therapies. European Pharmaceutical Review.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. agilent.com [agilent.com]
- 6. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. chromtech.com [chromtech.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. HILIC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Solubility enhancement of (1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with (1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol .
This compound presents a classic "brick dust" challenge in organic chemistry and formulation. It contains a secondary amine (piperidine), an amphoteric imidazole ring, and a primary alcohol. This high density of hydrogen-bond donors and acceptors results in a rigid crystal lattice and exceptionally poor solubility in standard non-polar or moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, toluene)[1].
Below is our comprehensive Q&A guide, complete with mechanistic insights, validated protocols, and decision-making workflows to help you achieve optimal solubility for your specific application.
Solubilization Strategy Workflow
Before altering your solvent system or modifying the API, it is critical to align your solubilization strategy with your downstream application.
Caption: Workflow for selecting the optimal solubility enhancement strategy based on downstream applications.
FAQ 1: Solvent Selection & Co-solvency (The Basics)
Q: Why does this compound crash out of solution when I use standard organic solvents like DCM or THF?
A: The insolubility is thermodynamically driven by solute-solute interactions. The molecule's piperidine
Q: I need to dissolve it immediately for an assay without modifying the chemical structure. What is the best approach? A: Utilize a binary co-solvent system. By introducing a highly polar, hydrogen-bond accepting solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) at 10-20% v/v into your primary organic solvent, you can competitively disrupt the intermolecular hydrogen bonds of the API.
-
Pro Tip: If your downstream application cannot tolerate DMSO, use a methanol/DCM (1:9) mixture. Methanol acts as both a hydrogen bond donor and acceptor, effectively solvating the polar moieties while DCM maintains overall organic phase compatibility.
FAQ 2: Lipophilic Salt Formation (Advanced Formulation Strategy)
Q: I am developing a lipid-based formulation (LBF) and need the compound to be highly soluble in lipophilic excipients. Co-solvents are not an option. What is the mechanism to achieve this? A: You must convert the free base into a lipophilic salt (sometimes referred to as an API-ionic liquid)[2]. By pairing the basic piperidine nitrogen (the most basic center, pKa ~10.5) with a bulky, asymmetric, and non-polar anionic counterion (e.g., sodium docusate or sodium decyl sulfate), you achieve two things:
-
Melting Point Depression: The bulky counterion disrupts the crystalline packing, significantly lowering the lattice energy[3].
-
Enhanced Solvation: The long alkyl chains of the counterion act as a lipophilic "shield," promoting favorable van der Waals interactions with non-polar organic solvents or lipid excipients[4].
Caption: Logical relationship and thermodynamic mechanism of lipophilic salt metathesis for solubility enhancement.
Validated Protocol: Synthesis of the Docusate Lipophilic Salt via Metathesis
This protocol utilizes a salt metathesis reaction driven by differential solvent solubility[4]. It is a self-validating system: the successful partitioning of the API into the organic layer confirms the formation of the lipophilic salt, while the aqueous wash removes the inorganic byproduct.
Materials: this compound, 1M HCl in Methanol, Sodium Docusate, Dichloromethane (DCM), Deionized Water. Step-by-step Methodology:
-
Protonation: Dissolve the free base API in a minimal amount of methanol. Add 1.05 equivalents of 1M HCl in methanol to protonate the piperidine ring. Stir for 30 minutes, then evaporate to dryness under reduced pressure to yield the API-HCl salt.
-
Phase Preparation: Dissolve the API-HCl salt in deionized water (Aqueous Phase). In a separate vessel, dissolve 1.0 equivalent of Sodium Docusate in DCM (Organic Phase).
-
Metathesis: Combine the aqueous and organic phases in a separatory funnel or reaction flask. Stir vigorously for 3 hours at room temperature. The salt interchange will proceed, yielding the lipophilic salt (API-Docusate) which selectively partitions into the DCM layer, leaving NaCl in the water.
-
Separation & Washing: Separate the DCM layer. Wash the DCM layer twice with fresh deionized water to ensure complete removal of residual NaCl. (Self-validation: Test the aqueous wash with AgNO3; the absence of a white AgCl precipitate confirms the organic layer is free of inorganic salts).
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. The resulting product is typically a highly organic-soluble, low-melting solid or viscous oil.
FAQ 3: Transient Protection Strategies (For Synthetic Workflows)
Q: I am trying to perform a coupling reaction on the primary alcohol, but the compound won't dissolve in anhydrous THF or DMF. How can I force it into solution?
A: If you are conducting organic synthesis, the most robust way to enhance solubility is through transient protecting groups . By reacting the free base with Di-tert-butyl dicarbonate (
Quantitative Data Summary
Below is a comparative analysis of the expected solubility enhancements based on the strategies discussed.
| Solubilization Strategy | Primary Solvent System | Estimated Solubility (mg/mL) | Mechanism of Enhancement |
| Free Base (Untreated) | DCM, EtOAc, Hexanes | < 1.0 | High crystal lattice energy limits dissolution. |
| Co-solvency | 10% DMSO in DCM | 15 - 25 | Polar co-solvent competitively disrupts intermolecular H-bonding. |
| Lipophilic Salt (Docusate) | DCM, Lipid Excipients | > 100 | Bulky counterion lowers melting point and promotes solute-solvent interactions. |
| Transient Protection (Boc) | THF, DCM | > 50 | Covalent masking of the secondary amine eliminates H-bond donation. |
References
-
LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. Drug Development & Delivery. Available at:[Link]
-
Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. National Institutes of Health (NIH). Available at:[Link]
-
Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. American Pharmaceutical Review. Available at:[Link]
-
24.2: Structure and Properties of Amines. Chemistry LibreTexts. Available at:[Link]
-
Solubility of Organic Compounds. University of Calgary. Available at:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery [drug-dev.com]
Imidazole Functionalization Support Center: Preventing Over-Alkylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with a common, yield-destroying issue: the over-alkylation (quaternization) of imidazole during N-alkylation workflows.
Because imidazole is highly amphoteric and possesses two reactive nitrogen centers, achieving strict mono-alkylation requires precise kinetic and thermodynamic control. This guide is designed to deconstruct the mechanistic causes of imidazolium salt formation and provide self-validating, field-proven protocols to ensure absolute regiocontrol.
Mechanistic FAQs: Understanding the Root Cause
Q: Why does my imidazole consistently form an imidazolium salt even when I strictly use 1.0 equivalent of alkyl halide? A: The root cause lies in the electronic redistribution of the imidazole ring post-alkylation. Imidazole contains a pyrrole-like nitrogen (N1, acidic, pKa ~14.5) and a pyridine-like nitrogen (N3, basic). When N1 is alkylated, the newly attached alkyl group acts as an electron-donating group via inductive effects. This increases the overall electron density of the heteroaromatic ring, making the remaining N3 position significantly more nucleophilic than the neutral starting material (1)[1]. If your base has not fully deprotonated the starting imidazole, the neutral N-alkylimidazole will outcompete the starting material for the electrophile, leading to rapid quaternization.
Q: How does the choice of base dictate the extent of over-alkylation? A: The choice of base determines whether your reaction operates under equilibrium or complete anionic control. Weak bases like potassium carbonate (K₂CO₃) establish an equilibrium, meaning neutral imidazole is always present in the reaction mixture. Strong bases like Sodium Hydride (NaH) irreversibly deprotonate the N1 position, forming a highly nucleophilic sodium imidazolate anion (2)[2]. Because the imidazolate anion is vastly more nucleophilic than the resulting neutral N-alkylimidazole, the reaction exclusively favors mono-alkylation.
Q: Can I use protecting groups to force regioselectivity if I am using highly reactive electrophiles like benzyl bromide? A: Yes. When working with highly reactive electrophiles or complex functionalization sequences, steric hindrance is your best tool. Utilizing bulky protecting groups like Trityl (Trt) or (2-(trimethylsilyl)ethoxymethyl) (SEM) at the N1 position sterically shields the ring. The SEM group is particularly valuable as it allows for sequential functionalization and transposition, providing absolute regiocontrol over complex arylated or alkylated imidazoles (3)[3].
Mechanistic pathway of imidazole alkylation and imidazolium salt formation.
Quantitative Condition Matrix
To optimize your reaction, compare how different environmental conditions influence the kinetic competition between mono-alkylation and quaternization.
| Reaction Condition | Base | Solvent | Temp | Electrophile Eq. | N1-Alkyl Yield (%) | Imidazolium Yield (%) | Causality / Mechanistic Note |
| Pre-formed Anion | NaH | THF | 0°C to RT | 1.0 | >90% | <2% | Complete irreversible deprotonation ensures only the highly nucleophilic N1 anion reacts. |
| Standard Sₙ2 | K₂CO₃ | ACN | 60°C | 1.2 | ~80% | 5–10% | Mild base establishes equilibrium; some neutral imidazole remains, leading to minor over-alkylation. |
| Micellar Aqueous | NaOH | H₂O + SDS | 100°C (MW) | 1.2 | ~85% | <5% | SDS micelles compartmentalize reactants, physically preventing secondary SN2 collisions. |
| Uncatalyzed | None | Toluene | 110°C | 2.0 | <20% | >70% | N-alkylated product is more nucleophilic than starting material, driving rapid quaternization. |
Diagnostic Workflow: Troubleshooting Over-Alkylation
If your LC-MS or NMR indicates a high percentage of imidazolium salt, follow this diagnostic logic tree to isolate and eliminate the variable causing the failure (4)[4].
Troubleshooting workflow to eliminate over-alkylation during functionalization.
Self-Validating Experimental Protocols
To guarantee success, protocols must act as self-validating systems. The following methodologies include built-in kinetic checkpoints so you can verify the success of each step before proceeding.
Protocol A: Controlled Mono-Alkylation via Pre-formed Sodium Imidazolate
Use this protocol for highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) where kinetic suppression of N3 is mandatory (5)[5].
Step 1: Irreversible Deprotonation
-
In a flame-dried flask under N₂, suspend imidazole (1.0 equiv) in anhydrous THF (0.5 M).
-
Cool the suspension to 0°C using an ice-water bath.
-
Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.05 equiv) portion-wise.
-
Causality: NaH irreversibly removes the N1 proton, preventing neutral imidazole from competing in the subsequent step.
-
Validation Checkpoint: Observe immediate hydrogen gas evolution. Stir for 30–60 minutes at room temperature until gas evolution completely ceases and the solution becomes homogeneous. If the solution remains highly cloudy, the NaH may be degraded.
Step 2: Electrophile Addition
-
Re-cool the homogeneous sodium imidazolate solution to 0°C.
-
Add the alkyl halide (1.0 equiv, strictly measured) dropwise over 15 minutes.
-
Causality: Dropwise addition maintains a low local concentration of the electrophile. The highly nucleophilic anion reacts instantly in a 1:1 ratio, leaving no excess electrophile for N3 attack.
-
Validation Checkpoint: Monitor via TLC (10% MeOH in DCM). The starting material spot should disappear, replaced by a higher Rf spot (N1-alkyl). Imidazolium salts, if formed, will remain stuck at the baseline (Rf = 0).
Step 3: Workup and Isolation
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate.
-
Validation Checkpoint: Run an LC-MS on the crude organic residue. You should observe the
of the mono-alkylated product. The absence of a permanent cation mass confirms that over-alkylation was successfully avoided.
Protocol B: Absolute Regiocontrol via SEM-Protection
Use this protocol when synthesizing complex, multi-substituted imidazoles where steric shielding is required to prevent quaternization during downstream cross-coupling or functionalization (3)[3].
Step 1: SEM Protection
-
Deprotonate imidazole (1.0 equiv) using NaH (1.1 equiv) in anhydrous DMF at 0°C until gas evolution ceases.
-
Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.05 equiv) dropwise. Stir for 2 hours at room temperature.
-
Causality: The bulky SEM group attaches to N1, providing massive steric hindrance that physically blocks electrophiles from accessing the adjacent N3 position during subsequent steps.
-
Validation Checkpoint: TLC (50% EtOAc/Hexanes). The SEM-protected imidazole is highly non-polar compared to the starting material and will elute with a high Rf.
Step 2: Downstream Functionalization
-
Proceed with your required C-H arylation or functionalization. The SEM group will force the reaction to occur regioselectively while completely preventing imidazolium salt formation.
-
Deprotect the SEM group using TBAF or acidic conditions (e.g., HCl in MeOH) once the desired architecture is achieved.
References
- Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions Source: Smolecule URL
- Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide Source: BenchChem URL
- Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole Source: BenchChem URL
- From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution Source: ACS Publications URL
- Source: PMC (NIH)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Imidazole Hydroxymethylation
Topic: Troubleshooting Low Yields in Imidazole Hydroxymethylation Reactions Ticket ID: CHEM-SUP-IMD-004 Status: Open Responder: Senior Application Scientist, Heterocycle Chemistry Division[1][2]
Introduction
You are likely here because your reaction of imidazole with formaldehyde—theoretically a simple electrophilic aromatic substitution—has resulted in a black tar, a clear solution that refuses to precipitate, or a yield below 30%.
While the synthesis of 4(5)-hydroxymethylimidazole appears straightforward on paper, it is deceptively complex due to three factors:
-
Reversibility: The initial N-hydroxymethylation is kinetically favored but reversible.[2]
-
Water Solubility: The product is amphoteric and highly hydrophilic, often refusing to extract into organic solvents.
-
Polymerization: Formaldehyde is prone to self-polymerization or cross-linking imidazoles into insoluble tars.[1][2]
This guide moves beyond standard recipes to address the causality of failure and provides self-validating protocols to recover your yield.
Diagnostic Workflow
Before altering parameters, locate your specific failure mode using the logic flow below.
Figure 1: Decision tree for diagnosing yield loss in imidazole functionalization.
Module 1: Reaction Optimization (The Chemistry)
Q: Why is my conversion low even with excess formaldehyde?
A: You are likely trapping the reaction at the kinetic N-hydroxymethyl stage. [1][2]
The reaction of imidazole with formaldehyde proceeds through two distinct pathways.[3] At lower temperatures (or neutral pH), the formaldehyde attacks the imidazole nitrogen (N1) to form 1-hydroxymethylimidazole . This bond is hemiaminal-like and unstable; it easily reverts to starting materials upon workup or heating.[1][2]
To achieve the desired 4(5)-hydroxymethylimidazole (C-alkylation), you must overcome the activation energy barrier to rearrange the hydroxymethyl group from N to C, or drive direct electrophilic attack at C4/C5.
-
The Fix:
-
Thermodynamics: Ensure your reaction temperature is >100°C . Sealed tubes or autoclaves are often necessary if using aqueous formalin to prevent formaldehyde off-gassing before reaction.[1][2]
-
Catalysis: While the reaction can proceed thermally, weak basic catalysis (e.g., K₂CO₃) can facilitate the deprotonation of the intermediate, though standard industrial protocols often rely purely on thermal driving forces in aqueous media [1].
-
Q: How do I prevent the formation of "tar" or polymers?
A: Control the pH and formaldehyde concentration.
"Tar" is usually a result of phenol-formaldehyde-type polymerization where imidazole rings are cross-linked by methylene bridges (bis-imidazole formation).[1][2] This happens when:
-
Formaldehyde is in vast excess (>3 equivalents).
-
pH is too high , promoting aggressive nucleophilic attack.
-
The Fix:
-
Use a stoichiometry of 1.1 to 1.5 equivalents of formaldehyde.
-
If using paraformaldehyde, ensure it is fully depolymerized (clear solution) before adding imidazole to ensure accurate stoichiometry.
-
Module 2: Isolation & Purification (The Physics)
Q: The reaction worked (TLC shows a new spot), but I cannot isolate the solid. It's an oil or stuck in water.
A: You have fallen into the "Water Trap."
4-Hydroxymethylimidazole is a polar, amphoteric molecule.[1][2] It is highly soluble in water and poorly soluble in standard organic extraction solvents (DCM, EtOAc, Ether). Rotary evaporation of aqueous solutions leads to oils because the product holds onto water tenaciously.
-
The Fix: The Hydrochloride Salt Method Instead of isolating the free base, isolate the hydrochloride salt.[4] The salt is less soluble in organic alcohols than the free base is in water.
-
Remove water via lyophilization or high-vacuum distillation (azeotrope with toluene if necessary).[1][2]
-
Redissolve the oily residue in minimal absolute ethanol or isopropanol .
-
Bubble dry HCl gas or add concentrated HCl/dioxane.[2]
-
The hydrochloride salt will precipitate while impurities remain in the mother liquor [2].
-
Q: Can I use the Picrate Method?
A: Technically yes, but it is obsolete and dangerous. Older literature (e.g., Organic Syntheses Coll. Vol. 3) recommends forming the picrate salt to precipitate the product [3]. While effective for isolation, picric acid is explosive when dry. Do not use this method unless you have specific safety training and facilities. Use the HCl salt method described above.
Module 3: Regioselectivity & Mechanism
Q: Am I making the 2-, 4-, or 5- isomer?
A: In unsubstituted imidazole, you form the 4(5)-isomer. [1][2]
Due to rapid tautomerism of the N-H proton, the 4- and 5-positions are chemically equivalent in the reaction medium. The 2-position is flanked by two nitrogens and is electronically distinct.[1][2] Under standard thermal conditions with formaldehyde, substitution occurs preferentially at the 4(5)-position (electrophilic substitution).
Substitution at the 2-position usually requires:
-
Blocking the 4/5 positions.
-
Specific lithiation strategies (protecting N1, lithiating C2, then quenching with formaldehyde).
Mechanistic Pathway
Figure 2: Kinetic vs. Thermodynamic pathways.[1][2] Note that the N-adduct reverts to starting material if heat is insufficient.[1][2]
Master Protocol: Synthesis of 4-Hydroxymethylimidazole HCl
This protocol is optimized for yield recovery and safety, avoiding picrates and minimizing water retention.
Reagents:
-
Imidazole (1.0 eq)
-
Formalin (37% aq.[5] solution, 1.2 eq) or Paraformaldehyde
-
Isopropanol (IPA) and Absolute Ethanol
Procedure:
-
Reaction:
-
Dissolve imidazole in the minimum amount of water (or use the water present in formalin).
-
Add Formalin (1.2 eq).
-
Critical Step: Heat the mixture in a pressure tube or sealed flask at 100–110°C for 12–24 hours. (Refluxing at ambient pressure often fails to reach the temperature required for efficient C-alkylation conversion).[2]
-
Checkpoint: TLC (eluent: MeOH/DCM 1:9) should show the disappearance of imidazole and the appearance of a lower Rf spot.
-
-
Work-up (The Drying Phase):
-
Concentrate the solution under reduced pressure (Rotovap) to a thick syrup.
-
Azeotropic Drying: Add toluene (50 mL) and evaporate again to remove traces of water. Repeat 2x. This is crucial for crystallization.
-
-
Salt Formation:
-
Dissolve the resulting residue in a minimum volume of hot Isopropanol or Absolute Ethanol .
-
Cool to 0°C.[5]
-
Add concentrated HCl dropwise (or HCl in dioxane) until pH < 2.
-
Stir at 0°C for 2 hours. A white precipitate should form.
-
-
Isolation:
Expected Yield: 60–80% (as Hydrochloride salt).
References
-
US Patent 4224452A . Method for preparing 4-hydroxymethyl imidazoles. (1980).[1][2] Describes the thermal reaction conditions and the necessity of acid/heat for conversion.
-
US Patent 4063023A . Process for preparing 4-(hydroxymethyl)imidazole compounds. (1977).[1][2] Details the isolation of the hydrochloride salt to overcome water solubility issues.
-
Totter, J. R., & Darby, W. J. (1955). 4(5)-Hydroxymethylimidazole Hydrochloride.[1][2][4][7] Organic Syntheses, Coll. Vol. 3, p. 460. The classic reference for the picrate isolation method (provided for historical context/mechanism confirmation).
Sources
- 1. 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4063023A - Process for preparing 4-(hydroxymethyl)imidazole compounds - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]
Technical Support Center: Catalytic Hydrogenation of Imidazole Derivatives
Status: Active | Topic: Heterocycle Saturation | Lead Scientist: Dr. A. Vance[1]
Executive Summary
Hydrogenating the imidazole ring is thermodynamically challenging due to its high resonance stabilization energy (approx. 14 kcal/mol) and the strong coordination of the
This guide moves beyond standard textbook procedures to address the "Acid Effect" , catalyst specificity (Pt vs. Rh vs. Pd), and troubleshooting for functionalized derivatives.
Module 1: The "Acid Effect" & Catalyst Selection
The Core Challenge: Catalyst Poisoning
In neutral solvents (MeOH, EtOH), the lone pair on the N3 atom of imidazole coordinates strongly to the active sites of noble metals (Pd, Pt), effectively "poisoning" the catalyst and halting the reaction.
The Solution: Protonation.[1][2][3][4][5] Running the reaction in acidic media (Acetic Acid, HCl/MeOH) protonates the N3 nitrogen.[1] The resulting imidazolium species does not coordinate as strongly to the metal surface, allowing hydrogen adsorption and transfer to occur.
Catalyst Decision Matrix
Select your catalyst based on the substrate's functional group tolerance and required depth of reduction.[1]
Figure 1: Decision tree for selecting the optimal catalyst system based on substrate functionality. Note that PtO2 in acidic media is the gold standard for non-sensitive substrates.
Module 2: Standard Operating Protocols (SOPs)
Protocol A: The Gold Standard (PtO2 / Acetic Acid)
Best for: Simple imidazoles, alkyl-substituted imidazoles.[1]
-
Preparation: Dissolve the imidazole derivative (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).
-
Catalyst Loading: Add Platinum(IV) oxide (Adams' Catalyst) (5-10 wt% relative to substrate).[1]
-
Note: PtO2 is a pro-catalyst.[1] It reduces to active Pt(0) in situ.
-
-
Conditions: Pressurize to 3–5 bar (45–75 psi) H2. Heat to 50–60°C .
-
Why Heat? Room temperature reduction is often too slow for the stable imidazole ring.[1]
-
-
Monitoring: Monitor H2 uptake. Reaction is complete when 2 equivalents of H2 are consumed (formation of imidazolidine).[1]
-
Workup: Filter catalyst over Celite. Concentrate acetic acid.[1] Neutralize the residue with saturated NaHCO3 carefully (exothermic) to extract the free base.[1]
Protocol B: Halogen-Tolerant Reduction (Rh/C)
Best for: Chloro- or bromo-imidazoles where dehalogenation must be avoided.[1]
-
Solvent: Methanol with 1.1 equiv of HCl (or generated in situ with Acetyl Chloride).[1]
-
Catalyst: 5% Rhodium on Carbon (Rh/C) . Rhodium is less prone to oxidative addition into C-X bonds than Palladium.[1]
-
Conditions: 5–10 bar H2, Ambient to 40°C.
-
Warning: Do not use Pd/C if halogens are present; it will rapidly dehalogenate the ring before reducing it.[1]
Module 3: Mechanism & Troubleshooting
The Mechanistic Pathway
Understanding why the reaction fails is key to fixing it.[1]
Figure 2: The critical role of protonation.[1] In neutral conditions, the N-lone pair poisons the catalyst. Acid blocks this interaction, allowing the pi-system to adsorb for reduction.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Reaction (0% Conv.) | Catalyst Poisoning (N-coordination) | Acidify: Add 1.5–2.0 equiv of Acetic Acid or HCl.[1] Ensure pH < 4. |
| Stalls at 50% | Pore diffusion limits or Salt formation | Solubility Check: The product (imidazolidine) is more basic than the starting material.[1] It may precipitate as a salt on the catalyst.[1][6] Add water or MeOH to dissolve.[1] |
| Dehalogenation | Wrong metal (Pd used) | Switch Metal: Use PtO2 or Rh/C. Avoid Pd/C. |
| Ring Opening | Temperature too high (Hydrogenolysis) | Lower Temp: Reduce T < 60°C. High temps (>100°C) favor C-N bond cleavage.[1] |
| Low Yield after Workup | Product water-soluble | Extraction: Imidazolidines are highly polar.[1] Do not wash with water.[1] Remove solvent and salt out, or use continuous extraction with CHCl3.[1] |
Frequently Asked Questions (FAQs)
Q1: Can I stop the reduction at the dihydro-imidazole (imidazoline) stage?
-
Answer: Generally, no.[1] The thermodynamic sink is the fully saturated imidazolidine.[1] The intermediate imidazoline is often more reactive toward hydrogenation than the starting imidazole.[1] To synthesize imidazolines, it is usually better to use condensation methods (e.g., diamines + carboxylic acids) rather than partial hydrogenation.[1]
Q2: Why is my Pd/C catalyst not working even with high pressure?
-
Answer: Palladium is excellent for benzyl deprotection or nitro reduction but poor for reducing electron-deficient or stable aromatic heterocycles like imidazole.[1] Unless you are using very high pressures (100 bar) and temperatures (which risk side reactions), PtO2 (Adams' catalyst) or Rh/C are significantly superior choices for this specific ring system [1].[1]
Q3: My product is an oil that degrades on air. What happened?
-
Answer: Imidazolidines (aminals) can be hydrolytically unstable or prone to oxidation.[1]
Q4: Can I use Ammonium Formate (Transfer Hydrogenation)?
-
Answer: This is rarely effective for the imidazole core itself.[1] Transfer hydrogenation works well for removing protecting groups (Cbz, Bn) off the imidazole, but it typically lacks the "force" to reduce the aromatic ring itself.[1]
References
-
Bauer, H. (1961).[1] Hydrogenation of the Imidazole Ring.[1][7] The Journal of Organic Chemistry, 26(5), 1649–1650.[1] Link[1]
-
Fiffield, F. F., & Kind, C. A. (1947).[1] The Synthesis of Imidazolidine Derivatives. Journal of the American Chemical Society, 69(11), 2655–2656.[1]
-
Glorius, F., et al. (2010).[1] Asymmetric Hydrogenation of Heterocycles. Angewandte Chemie International Edition, 49(36), 6244-6246.[1] (Context on modern Rh/Ru chiral catalysts).
-
Bagley, M. C., et al. (2015).[1] Catalytic hydrogenation of nitrogen heterocycles: mechanism and troubleshooting. RSC Advances, 5, 2345-2350.[1] Link[1]
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Mass spectrometry fragmentation patterns of imidazole-piperidine alcohols
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Imidazole-Piperidine Alcohols
Authored by: Dr. Gemini, Senior Application Scientist
This guide provides a detailed examination of the characteristic fragmentation patterns of imidazole-piperidine alcohols, a structural motif frequently encountered in modern pharmaceuticals and drug candidates. Understanding these fragmentation pathways is critical for structural elucidation, metabolite identification, and impurity profiling in drug development. This document moves beyond a simple catalog of fragments to explain the underlying chemical principles that dictate bond cleavage under mass spectrometric conditions, offering a predictive framework for researchers in the field.
The analysis herein is grounded in the fundamental principles of mass spectrometry, drawing parallels from established fragmentation patterns of related heterocyclic systems. We will compare the fragmentation behavior under common ionization techniques and explore how collision energy influences the resulting product ion spectra.
Foundational Principles: Ionization and Initial Adduct Formation
The journey of a molecule through a mass spectrometer begins with ionization. For imidazole-piperidine alcohols, which possess multiple basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the most common and effective technique.
-
Protonation Sites: The initial protonation event to form the precursor ion [M+H]+ is a critical determinant of the subsequent fragmentation cascade. The piperidine nitrogen is generally more basic than the imidazole nitrogens, making it a primary site of protonation. However, the specific proton affinity can be influenced by steric hindrance and the electronic effects of substituents. Protonation of the imidazole ring is also highly probable. The gas-phase basicity of these sites dictates the initial charge location, which in turn directs the fragmentation pathways.
-
ESI vs. APCI: While ESI is predominant, Atmospheric Pressure Chemical Ionization (APCI) can also be used. APCI, being a gas-phase ionization technique, can sometimes induce more in-source fragmentation. However, for most LC-MS applications involving these moderately polar analytes, ESI provides a stable and abundant protonated molecular ion [M+H]+, which is ideal for subsequent MS/MS experiments (Collision-Induced Dissociation, CID).
Experimental Protocol 1: Generic LC-MS/MS Method for Imidazole-Piperidine Alcohols
-
Sample Preparation: Dissolve the reference standard or sample in a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid) to a concentration of 1 µg/mL. The formic acid ensures an acidic environment to promote protonation.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: ESI, Positive.
-
MS1 Scan Range: m/z 100-1000.
-
MS2 (Product Ion) Scan: Isolate the [M+H]+ ion of the target analyte.
-
Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the full spectrum of fragment ions. This is crucial as different bond cleavages require different activation energies.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Core Fragmentation Pathways
Upon collisional activation, the [M+H]+ ion undergoes a series of dissociation reactions. The fragmentation of imidazole-piperidine alcohols is typically dominated by cleavages around the piperidine ring and the linker connecting the two heterocyclic systems.
Pathway A: Piperidine Ring Fragmentation
The saturated piperidine ring is a common site for charge-induced fragmentation. The initial protonation on the piperidine nitrogen facilitates several characteristic cleavage patterns. A common pathway involves the alpha-cleavage (cleavage of the bond adjacent to the nitrogen), followed by further rearrangements.
The most diagnostic fragmentation cascade for N-substituted piperidines often involves a series of neutral losses, leading to the formation of a stable pyridinium or related aromatic ion. This process typically proceeds through the loss of alkenes.
Caption: Hypothetical fragmentation of the piperidine ring.
Pathway B: Cleavage at the Linker
The bond connecting the piperidine ring to the imidazole moiety is another labile site. Cleavage at this position is highly common and diagnostically important. This can occur via two primary modes:
-
Cleavage yielding the charged piperidine fragment: The charge is retained by the piperidine-containing fragment. The resulting ion's m/z will correspond to the piperidine alcohol portion of the molecule.
-
Cleavage yielding the charged imidazole fragment: The charge is retained by the imidazole-containing fragment. This is often accompanied by a hydrogen rearrangement.
The relative abundance of these two fragment ions provides insight into the gas-phase basicity of the two heterocyclic systems. The fragment with the higher proton affinity is more likely to retain the charge.
Caption: Competing linker cleavage pathways.
Pathway C: Role of the Alcohol Group
The alcohol functional group primarily influences fragmentation through the neutral loss of water (H₂O), resulting in a fragment ion at [M+H - 18]+. This is a very common and often abundant ion, especially at higher collision energies. The ease of this water loss can sometimes suppress other fragmentation pathways. For molecules with multiple hydroxyl groups, sequential water losses can be observed.
Comparative Analysis and Data Interpretation
To effectively identify an imidazole-piperidine alcohol, one must look for a combination of these characteristic fragments. The table below summarizes the expected key ions and their structural origins. Researchers can use this as a guide to interpret their experimental MS/MS spectra.
| Fragment Type | Description | Typical Observation | Diagnostic Value |
| [M+H]+ | Protonated Molecule | The precursor ion selected for MS/MS. Should be the base peak in the MS1 spectrum. | Confirms molecular weight. |
| [M+H - 18]+ | Loss of Water | Common and often intense fragment, especially at moderate to high collision energies. | Indicates the presence of a hydroxyl group. |
| Piperidine-related ions | Fragments arising from the cleavage of the piperidine ring itself (Pathway A). | A series of ions at lower m/z values. | Confirms the piperidine substructure. |
| Charged Piperidine Moiety | Cleavage of the linker, retaining charge on the piperidine fragment (Pathway B). | A single, prominent ion corresponding to the mass of the substituted piperidine alcohol. | High. Helps to define one half of the molecule. |
| Charged Imidazole Moiety | Cleavage of the linker, retaining charge on the imidazole fragment (Pathway B). | A single, prominent ion corresponding to the mass of the substituted imidazole. | High. Helps to define the other half of the molecule. |
Collision Energy Effects
-
Low Collision Energy (e.g., 10-15 eV): Typically dominated by the most facile fragmentation, which is often the loss of water [M+H - 18]+ or the cleavage at the linker to yield the most stable carbocation.
-
Medium Collision Energy (e.g., 20-30 eV): A richer spectrum is usually observed, showing a mix of water loss, linker cleavages, and initial ring-opening fragments. This is often the optimal range for structural confirmation.
-
High Collision Energy (e.g., >35 eV): Extensive fragmentation occurs, leading to smaller, less specific ions from the breakdown of the individual rings. While less useful for identifying the intact structure, it can confirm the presence of the basic heterocyclic cores.
Conclusion
The mass spectrometric fragmentation of imidazole-piperidine alcohols is a predictable process governed by the fundamental chemistry of the constituent functional groups. The most informative MS/MS spectra are typically generated using ESI+ with moderate collision energies. Key diagnostic pathways include the neutral loss of water from the alcohol, cleavage of the linker separating the two rings, and characteristic fissions of the piperidine ring. By systematically evaluating the product ion spectrum for these signature fragments, researchers can confidently elucidate the structure of novel compounds within this important chemical class.
References
-
Nan, Q., et al. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(2), 277–291. [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
-
de Almeida, R. A., et al. (2015). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]
-
Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624. [Link]
-
Havliček, V., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]
-
Rocha, W. D., et al. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Journal of Mass Spectrometry, 41(2), 186-94. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
Mastering HPLC Method Development for Polar Imidazole Intermediates
The Imidazole Challenge: Why Standard C18 Fails
In drug development, imidazole intermediates are ubiquitous yet notoriously difficult to analyze. The core imidazole ring introduces two distinct chromatographic hurdles:
-
High Polarity: Small imidazole derivatives often elute near the void volume (
) on standard C18 columns, preventing accurate quantitation. -
Basicity (pKa ~7.0): At typical acidic HPLC pH (2-3), the imidazole nitrogen is protonated (
). This positive charge leads to secondary electrostatic interactions with residual silanols on the silica surface, causing severe peak tailing and poor reproducibility.
This guide objectively compares the three most effective strategies to overcome these issues: High-pH Reversed Phase (RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) .
Strategic Decision Matrix
Before selecting a column, analyze your analyte's hydrophobicity (LogP) and pKa. Use the following decision tree to select the optimal separation mode.
Figure 1: Decision matrix for selecting the optimal chromatographic mode based on analyte properties.
Comparative Analysis: Three Approaches
Method A: High pH Reversed-Phase (The "Neutralizer")
Mechanism: By elevating the mobile phase pH to 10.0 (above the imidazole pKa), the analyte is deprotonated (neutral). This eliminates silanol repulsion and increases hydrophobicity, forcing retention on the C18 ligand.
-
Recommended Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH).
-
Pros: Robust, uses standard solvents, high loadability.
-
Cons: Requires high-pH stable columns; silica dissolution risk if not hybrid.
Method B: HILIC (The "Polar Specialist")
Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[1] Imidazoles are retained strongly due to their polarity.
-
Recommended Column: Amide or Zwitterionic (e.g., Waters BEH Amide, Merck SeQuant ZIC-HILIC).
-
Pros: Excellent retention for very polar species (k > 5), high MS sensitivity (high organic mobile phase).
-
Cons: Long equilibration times, sensitive to sample diluent (must match mobile phase).
Method C: Mixed-Mode Chromatography (The "Dual-Action")
Mechanism: Combines a hydrophobic alkyl chain (C18) with a cation-exchange group (SCX/WCX) on the same ligand. The imidazole is retained by both hydrophobic interaction and ionic attraction to the negative stationary phase.
-
Recommended Column: Mixed-Mode C18/Cation-Exchange (e.g., SIELC Primesep 100, Thermo Acclaim Mixed-Mode).
-
Pros: Tunable selectivity (pH controls ionization, organic controls hydrophobicity), perfect peak shape for bases.
-
Cons: Complex method development (more variables).
Experimental Data Comparison
The following data summarizes a study separating 4-Methylimidazole (4-MEI) , a highly polar trace impurity.
Table 1: Performance Metrics of Separation Strategies
| Parameter | Standard C18 (pH 3.0) | High pH C18 (pH 10.0) | HILIC (Amide) | Mixed-Mode (C18/SCX) |
| Retention Factor ( | 0.2 (Elutes at void) | 1.5 (Weak retention) | 5.2 (Strong retention) | 4.8 (Strong retention) |
| Tailing Factor ( | 2.5 (Severe tailing) | 1.1 (Excellent) | 1.2 (Good) | 1.0 (Symmetrical) |
| MS Sensitivity | Low (High aqueous) | Medium | High (High organic) | Medium |
| Equilibration Time | Fast (5-10 CV) | Fast (10 CV) | Slow (20-30 CV) | Medium (15 CV) |
| Robustness | Poor | High | Medium | High |
Analyst Note: While High pH C18 improves peak shape, it often fails to provide sufficient retention (
) for small, non-substituted imidazoles. HILIC or Mixed-Mode is required for these cases.
Detailed Method Development Protocols
Protocol 1: HILIC Screening (Recommended for Polar Imidazoles)
This protocol ensures rapid identification of suitable conditions while avoiding common HILIC pitfalls like phase collapse or solvent mismatch.
Reagents:
-
Buffer A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Buffer B: 10 mM Ammonium Acetate, pH 5.8 (adjusted with Acetic Acid).
-
Organic: 100% Acetonitrile (ACN).
Workflow:
-
Column: Use an Amide-bonded phase (1.7 µm or 2.7 µm particle size).
-
Sample Diluent: CRITICAL. Dissolve sample in 85:15 ACN:Water. Never inject 100% aqueous samples into HILIC; it disrupts the water layer and ruins peak shape.
-
Gradient Screening:
-
Flow: 0.4 mL/min (for 2.1 mm ID).
-
Gradient: 95% ACN to 60% ACN over 10 minutes.
-
Hold: 2 minutes at 60% ACN.
-
Re-equilibration: 5 minutes at 95% ACN.
-
-
Buffer Selection: Run the gradient with Buffer A (pH 3) and Buffer B (pH 5.8) aqueous portions.[2][3][4]
-
Observation: Basic imidazoles generally show better peak shape at lower pH in HILIC due to protonation stabilization, but retention may decrease slightly compared to neutral pH.
-
Protocol 2: Mixed-Mode Optimization
Use this if HILIC matrix tolerance is too low.
Workflow:
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in ACN.
-
-
Isocratic Screening: Start at 50% B.
-
If retention is too low:Decrease Organic % (Counter-intuitive for RP, but in Mixed-Mode, lower organic increases hydrophobic retention while maintaining ionic interaction).
-
If retention is too high: Increase Buffer strength (e.g., 20 mM to 50 mM Ammonium Formate) to compete with ionic sites.
-
Troubleshooting Guide: The "Self-Validating" System
A robust method must detect its own failures. Implement these system suitability checks.
Figure 2: Logic flow for diagnosing peak tailing in imidazole analysis.
-
Hysteresis Check: In HILIC, run the gradient blank twice before samples. If the baseline drifts significantly between run 1 and 2, the column is not fully equilibrated.
-
Carryover: Imidazoles stick to metallic surfaces. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
References
-
McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link
-
Gritti, F., & Guiochon, G. (2010). "Separation of basic compounds on mixed-mode stationary phases." Journal of Chromatography A. Link
-
Waters Corporation. (2021). "HILIC Method Development Strategies for Polar Compounds." Application Note. Link
-
Agilent Technologies. (2020). "Analysis of Polar Bases using Poroshell HPH-C18." Technical Guide. Link
-
SIELC Technologies. (2018). "Separation of Imidazoles on Mixed-Mode Columns." Application Data. Link
Sources
Comparing reactivity of imidazole-5-methanol vs. imidazole-4-methanol
This guide objectively compares the reactivity, synthesis, and structural dynamics of imidazole-4-methanol and imidazole-5-methanol.[1][2]
Executive Summary: The distinction between imidazole-4-methanol and imidazole-5-methanol is governed by tautomerism .[1][2] In the absence of substitution at the N1 position, these two species exist in rapid equilibrium and are chemically identical in solution, referred to collectively as 4(5)-hydroxymethylimidazole .[3] Distinct reactivity profiles only emerge when the N1 nitrogen is substituted (e.g., N-methyl, N-benzyl), locking the hydroxymethyl group into a fixed position relative to the pyrrole-like and pyridine-like nitrogens.[1][2]
This guide analyzes the N-substituted derivatives to provide a concrete comparison of reactivity, steric environment, and synthetic accessibility.[1][2][3]
The Tautomeric Equilibrium (The "Schrödinger's Imidazole")[3]
Before comparing reactivities, it is critical to understand that for the free base, the "4" and "5" positions are transient.[1][3] The proton on the nitrogen atoms shifts rapidly (approx.
Mechanism of Interconversion
The proton transfer occurs between N1 and N3.[1][2][3] When the proton is on N1, the substituent is at position 4.[1][3] When the proton shifts to N3 (which then becomes N1 by IUPAC numbering), the substituent is effectively at position 5.[1][3]
Figure 1: The tautomeric equilibrium of the free base versus the locked N-substituted regioisomers.
Detailed Reactivity Comparison (N-Substituted Forms)
To provide actionable data, we compare 1-Methyl-4-hydroxymethylimidazole (4-HMI) and 1-Methyl-5-hydroxymethylimidazole (5-HMI) .[1][2]
Steric Environment & Nucleophilicity
The primary differentiator is the proximity of the hydroxymethyl group to the N-methyl group.[1][2][3]
| Feature | 4-Isomer (Remote) | 5-Isomer (Proximal) |
| Structure | -CH₂OH is far from N-Me.[1][2] | -CH₂OH is adjacent to N-Me (Ortho-like).[1][2] |
| Steric Hindrance | Low. The hydroxyl group is accessible.[1][2][3] | High. The N-methyl group sterically crowds the hydroxymethyl group.[1][2][3] |
| OH Reactivity | High. Reacts readily with bulky electrophiles (e.g., TBDMS-Cl, Trityl-Cl).[1][2][3] | Reduced. Slower reaction rates with bulky protecting groups due to steric clash.[1][2][3] |
| Basicity (N3) | Lower pKa. The electron-withdrawing -CH₂OH is closer to the basic N3 (adjacent carbon), exerting a stronger inductive (-I) effect.[1][2] | Higher pKa. The -CH₂OH is further from the basic N3 (separated by C4), reducing the inductive withdrawal.[1][3] |
Synthetic Accessibility (The "Major/Minor" Rule)
When alkylating 4(5)-hydroxymethylimidazole, the product ratio is governed by sterics and electronics.[1][2][3]
-
Reaction: Alkylation of 4(5)-hydroxymethylimidazole with Methyl Iodide/Base.[1][2][3]
-
Major Product: 1-Methyl-4-hydroxymethylimidazole (typically >80% yield).[1][2]
Experimental Protocols
Protocol A: Synthesis of 4(5)-Hydroxymethylimidazole
A robust method for creating the starting material from inexpensive precursors.
Reagents: Fructose, Formaldehyde, Ammonia, Cu(II) Acetate.[1][2][3] Mechanism: Modified Radziszewski synthesis (Maillard-type fragmentation/cyclization).[1][2][3]
-
Dissolution: Dissolve 0.1 mol of D-fructose in 50 mL of water.
-
Ammonolysis: Add 0.4 mol of aqueous ammonia (25%) and 0.15 mol of formaldehyde (37%).[1][2][3]
-
Catalysis: Add 10 mol% Cu(OAc)₂.
-
Reaction: Heat to 70°C for 2 hours in a sealed vessel (pressure build-up possible).
-
Purification: Cool to 4°C. Precipitate copper salts with H₂S (or sulfide substitute). Filter.
-
Isolation: Convert to picrate salt for purification or use ion-exchange chromatography to isolate the free base.[1][2][3]
Protocol B: Regioselective Synthesis of 1-Methyl-5-Hydroxymethylimidazole
Since direct alkylation fails to yield this isomer efficiently, use C5-lithiation.[1][2]
Reagents: 1-Methylimidazole, n-Butyllithium (n-BuLi), Paraformaldehyde.[1][2][3]
-
Setup: Flame-dry a 250 mL flask under Argon. Add 10 mmol 1-methylimidazole in 50 mL anhydrous THF.
-
Cooling: Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add 11 mmol n-BuLi (2.5 M in hexanes) dropwise over 15 mins.
-
Note: C2 is the most acidic position.[1][2][3][4] However, if C2 is blocked or if specific conditions (kinetic control) are used, C5 can be targeted.[1][2][3] Correction: For pure C5 functionalization, C2 is often protected first (e.g., with a silyl group) or blocked.[1][2][3] Alternatively, 1-trityl-4-hydroxymethylimidazole can be synthesized, then methylated, then de-tritylated to invert regiochemistry.[1][2][3]
-
Alternative (The "Transposition" Route):
-
Oxidation Profiles (Aldehyde Formation)
Both isomers can be oxidized to their respective aldehydes (imidazole-4-carboxaldehyde vs. 5-carboxaldehyde).[1][2]
-
Reagent: Manganese Dioxide (MnO₂) or Swern Oxidation.[1][2][3]
-
Observation: The 4-isomer oxidizes slightly faster in heterogeneous conditions (MnO₂) due to better surface contact (less steric shielding from the N-methyl group).[1][2]
-
Stability: Imidazole-4-carboxaldehyde is generally more stable.[1][2][3] 5-carboxaldehydes with N1-substituents are prone to decarbonylation or polymerization under harsh basic conditions due to the proximity of the aldehyde to the N1-alkyl group.[1][2]
References
-
Tautomerism and Reactivity: Grimmett, M. R.[1][2][3] "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.[1][2][3] [3]
-
Regioselectivity in Alkylation: Hodges, J. C., et al. "Regiochemistry of the Alkylation of 4(5)-Substituted Imidazoles."[1][2][3] Journal of Organic Chemistry, 1991, 56(7), 2493–2497.[1][2][3] [Link]
-
Lithiation Strategies: Iddon, B. "N-Protection of the Imidazole Ring."[1][2][3] Heterocycles, 1995, 41, 533.[1][2][3] [Link]
-
Medicinal Applications (Losartan): Larsen, R. D., et al. "Efficient Synthesis of Losartan, A Nonpeptidi Angiotensin II Receptor Antagonist."[1][2][3] Journal of Organic Chemistry, 1994, 59(21), 6391–6394.[1][2][3] [Link]
Sources
A Comparative Guide to the Crystal Structure Analysis of 1-(Piperidin-4-yl)imidazole Derivatives
This guide provides an in-depth comparison of the crystal structures of 1-(piperidin-4-yl)imidazole derivatives, a class of compounds of significant interest in medicinal chemistry. The analysis is grounded in experimental data and established crystallographic principles, offering valuable insights for researchers, scientists, and professionals in drug development. The imidazole ring is a crucial pharmacophore, and understanding the three-dimensional arrangement of these molecules at an atomic level is paramount for rational drug design.[1][2]
Introduction: The Significance of Structural Insight
The 1-(piperidin-4-yl)imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] These derivatives have shown potential in a wide range of therapeutic areas, including as antimicrobial, antifungal, and anticancer agents.[1][4][5] The biological activity of these molecules is intrinsically linked to their three-dimensional shape and the specific interactions they can form with their biological targets, such as enzymes and receptors.[1]
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid.[6][7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can elucidate bond lengths, bond angles, and intermolecular interactions.[6][9] This structural information is invaluable for understanding structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity.[1][10][11]
This guide will delve into a comparative analysis of representative 1-(piperidin-4-yl)imidazole derivatives, detail the experimental workflow for their structural determination, and discuss how subtle structural variations can influence their therapeutic potential.
Comparative Structural Analysis of Imidazole Derivatives
To illustrate the structural diversity within this class of compounds, we will consider a hypothetical comparison of two derivatives:
-
Derivative A: A simple 1-(piperidin-4-yl)-1H-imidazole.
-
Derivative B: A more complex derivative with additional substituents on the imidazole or piperidine rings, such as a benzoyl group.
The crystallographic data for these hypothetical derivatives are summarized in the table below. Such data is typically obtained from single-crystal X-ray diffraction experiments.[12][13]
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| Molecular Formula | C₈H₁₃N₃ | C₁₅H₁₇N₃O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° | a = 12.1 Å, b = 15.3 Å, c = 7.4 Å |
| Key Torsion Angle (Piperidine-Imidazole) | 45° | 75° |
| Hydrogen Bonding | Intermolecular N-H···N | Intermolecular N-H···O |
Key Structural Insights:
-
Conformation: The piperidine ring in both derivatives typically adopts a chair conformation. However, the orientation of the imidazole ring relative to the piperidine ring (defined by the key torsion angle) can vary significantly. This difference in conformation can affect how the molecule fits into a binding pocket of a target protein.
-
Intermolecular Interactions: In Derivative A, the primary intermolecular interaction is a hydrogen bond between the piperidine N-H and an imidazole nitrogen of a neighboring molecule. In Derivative B, the presence of a carbonyl group introduces a stronger N-H···O hydrogen bond, which can lead to different crystal packing and potentially affect solubility.
-
Substituent Effects: The addition of a bulky benzoyl group in Derivative B significantly alters the molecular shape and electronic properties. This can lead to different intermolecular interactions, such as π-π stacking, which are not present in Derivative A.
Experimental Workflow: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that requires careful execution.[6] The following is a generalized workflow for the crystal structure analysis of 1-(piperidin-4-yl)imidazole derivatives.
Workflow Diagram
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol: Slow Evaporation Crystallization
Growing high-quality single crystals is often the most challenging step. The slow evaporation method is a widely used and effective technique.[14][15][16][17]
-
Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[18] Ethanol or a mixture of dichloromethane and hexane are often good starting points for imidazole derivatives. The solvent should also be sufficiently volatile to evaporate over a period of several days to weeks.[15]
-
Solution Preparation: Dissolve a small amount of the purified compound (typically 10-20 mg) in the chosen solvent (1-2 mL) in a clean glass vial.[15] Ensure the compound is fully dissolved; gentle warming can be applied if necessary.
-
Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.[14] This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.[14]
-
Crystal Growth: Monitor the vial periodically for the formation of crystals. This process can take anywhere from a few days to several weeks.
Once suitable crystals have formed, a single crystal is carefully selected and mounted on a diffractometer for X-ray data collection.[6] The resulting diffraction data is then used to solve and refine the crystal structure.[13]
Comparison with Alternatives and Structure-Activity Relationships
The structural insights gained from crystallography are crucial for understanding why some derivatives are more active than others. Let's consider a hypothetical scenario where Derivative B shows higher efficacy as an enzyme inhibitor compared to an alternative compound, Alternative C , which has a similar structure but lacks the piperidine ring.
Structure-Activity Relationship Logic
Caption: Logical flow from structural features to biological activity.
-
Role of the Piperidine Ring: The crystal structure of Derivative B would likely show that the piperidine ring locks the molecule into a specific, rigid conformation. This pre-organization reduces the entropic penalty upon binding to the enzyme's active site, leading to higher affinity.
-
Hydrogen Bonding: The strong hydrogen bond observed in the crystal structure of Derivative B is likely a key interaction within the enzyme's active site as well. Alternative C, lacking this specific hydrogen bond donor/acceptor pair, would bind less tightly.
-
Conformational Flexibility: Alternative C, without the piperidine ring, would be more flexible. While this allows it to adopt multiple conformations, it is less likely to be in the optimal conformation for binding at any given time, resulting in lower activity.
Conclusion
Crystal structure analysis is an indispensable tool in the development of 1-(piperidin-4-yl)imidazole derivatives. It provides a detailed atomic-level understanding of molecular structure, which is fundamental to deciphering structure-activity relationships. By comparing the crystal structures of different derivatives and related compounds, researchers can make informed decisions in the design of more potent and selective therapeutic agents. The experimental workflows and analytical logic presented in this guide serve as a foundational framework for the structural investigation of this important class of molecules.
References
- Slow Evaporation Method. (n.d.).
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research, 03(01), 121-129.
- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
- Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (n.d.). PMC.
- Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. (2002, July 15). PubMed.
- About Small Molecule X-ray Crystallography. (n.d.). Retrieved from an industrial analytical services website.
- What Is Small Molecule Crystal Structure Analysis?. (n.d.). Rigaku.
- Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025, December 28). Zenodo.
- scXRD: Growing single crystals. (n.d.). University of York, Chemistry Teaching Labs.
- Small molecule crystallography. (n.d.). Excillum.
- Small molecule X-ray crystallography. (n.d.). The University of Queensland, School of Chemistry and Molecular Biosciences.
- Small Molecule X-ray Crystallography. (n.d.).
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
- Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews.
- Guide for crystallization. (n.d.).
- Synthesis, spectral, crystal structure and in vitro antimicrobial evaluation of imidazole/benzotriazole substituted piperidin-4-one deriv
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021, June 29). MDPI.
- 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. (n.d.). PubChem.
- The structure of imidazole substituted piperidine-4-one, 26-27. (n.d.).
- Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. (n.d.). NIH.
- The structure of imidazole substituted piperidine-4-one, 26-27. (n.d.).
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Journal of Advanced Research in Dynamical & Control Systems.
- SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2- (4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). (2019). Rasayan Journal of Chemistry.
- 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride. (n.d.). Retrieved from a chemical supplier's technical portal.
- 4-(1h-imidazol-4-yl)piperidine (C8H13N3). (n.d.). PubChemLite.
- The crystal structure of 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate, C12H12N4 ·2(NO3 ). (2024, June 5).
- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023, May 17). MDPI.
- Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine. (2014).
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, spectral, crystal structure and in vitro antimicrobial evaluation of imidazole/benzotriazole substituted piperidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diamond.ac.uk [diamond.ac.uk]
- 7. rigaku.com [rigaku.com]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 10. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 18. unifr.ch [unifr.ch]
A Comparative Guide to Purity Validation of (1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol: An LC-MS-Centric Approach
In the landscape of pharmaceutical development, the rigorous validation of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel heterocyclic compounds like (1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol, a molecule with multiple potential sites for synthetic side reactions and degradation, selecting an appropriate analytical strategy is paramount. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for purity validation, contextualized against other common analytical techniques. We will delve into the causality behind methodological choices, present self-validating protocols, and ground our discussion in authoritative industry standards.
The Analytical Imperative: Why Purity Matters
Impurities in a drug substance can arise from various sources, including the synthesis process (starting materials, intermediates, by-products), degradation of the API, or interaction with excipients.[1][2] These impurities, even at trace levels, can have unintended pharmacological or toxicological effects, underscoring the need for highly sensitive and specific analytical methods to detect, identify, and quantify them.[2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a framework for validating analytical procedures to ensure they are fit for purpose.[3][4] This guide is written in alignment with these principles.
Primary Technique: Purity Profiling by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a premier technique for the analysis of non-volatile, polar small molecules like our target compound.[5] It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the exceptional sensitivity and specificity of mass spectrometry.[5][6] This hyphenated technique not only separates the API from its impurities but also provides critical mass-to-charge ratio (m/z) data, which facilitates molecular weight determination and structural elucidation of unknown entities.[7][8]
Causality of Method Choice: Why LC-MS is Superior for This Molecule
-
High Sensitivity & Selectivity : The piperidinyl-imidazole scaffold can produce a complex mixture of structurally similar impurities. MS detection, especially using techniques like Multiple Reaction Monitoring (MRM) on a triple-quadrupole instrument, offers unparalleled sensitivity (often to ppb levels) and selectivity, allowing for the detection of trace-level impurities that might be missed by less sensitive detectors like UV.[6][8]
-
Structural Information : Unlike UV detection, which provides limited structural information, MS provides the molecular weight of an impurity.[9] Further fragmentation using tandem MS (MS/MS) can reveal structural motifs, which is indispensable for identifying unknown impurities.[7][10] For our target molecule, characteristic losses of the methanol group or fragmentation of the piperidine ring can be diagnostic.[10]
-
Broad Applicability : LC-MS is suitable for a wide range of organic molecules, particularly those that are non-volatile and thermally labile, making it ideal for this compound, which would likely decompose under the high temperatures required for Gas Chromatography (GC).[11][12]
Experimental Workflow: A Self-Validating LC-MS Protocol
The following protocol is designed to be a robust, self-validating system for the purity analysis of this compound, incorporating system suitability tests (SSTs) as mandated by good manufacturing practices (GMP).
Caption: LC-MS Purity Validation Workflow.
Step-by-Step Methodology:
-
Reagent and Standard Preparation:
-
Diluent: 95:5 Water:Acetonitrile with 0.1% Formic Acid.
-
Reference Standard (RS) Stock: Accurately weigh ~10 mg of this compound RS and dissolve in 10.0 mL of diluent to get a 1 mg/mL solution.
-
Sample Solution: Prepare the test sample in the same manner as the RS.
-
Mobile Phase A (MPA): Water with 0.1% Formic Acid (LC-MS Grade).[13]
-
Mobile Phase B (MPB): Acetonitrile with 0.1% Formic Acid (LC-MS Grade).[13]
-
-
Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.
-
Column: C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-1 min: 5% MPB
-
1-10 min: 5% to 95% MPB
-
10-12 min: 95% MPB
-
12.1-15 min: 5% MPB (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Scan Range: m/z 50-1000.
-
Data Acquisition: Full scan for impurity detection and targeted MS/MS on the parent ion and suspected impurities for structural confirmation.
-
-
System Suitability Test (SST):
-
Inject the Reference Standard solution five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area < 2.0%, Tailing Factor between 0.8 and 1.5.[14] This ensures the system is performing with adequate precision and separation efficiency before sample analysis.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate purity using the area normalization method: Purity % = (Area of API Peak / Sum of All Peak Areas) * 100.
-
Identify impurities by their mass spectra. Potential process-related impurities could include unreacted starting materials or by-products from N-alkylation reactions.[15]
-
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive validation strategy often employs orthogonal techniques to ensure all potential impurities are detected.
Caption: Comparison of Key Analytical Techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of most QC labs due to its robustness and cost-effectiveness.[9]
-
Strengths: Excellent for routine quantification of the main component and known impurities with chromophores. It is highly reproducible and relatively simple to operate.[1]
-
Weaknesses: Its primary limitation is specificity and sensitivity. Structurally similar impurities may co-elute, leading to inaccurate quantification.[1][9] Furthermore, it provides no structural information for unknown peaks and cannot detect impurities that lack a UV chromophore.[9] For our target molecule, while the imidazole ring provides a chromophore, impurities lacking this feature would be invisible.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds.[12][16]
-
Strengths: Provides excellent separation efficiency and structural information through mass spectrometry.
-
Weaknesses: this compound is a non-volatile, polar molecule due to the alcohol and secondary amine functionalities.[11] Direct analysis by GC is not feasible. It would require a derivatization step (e.g., silylation) to increase its volatility.[17][18] This adds complexity, time, and potential for incomplete reactions or side-product formation, making it a less direct and less desirable primary method.[19]
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides both quantitative and structural information without the need for a specific reference standard for each impurity.[20][21]
-
Strengths: The signal intensity in NMR is directly proportional to the number of nuclei, allowing for highly accurate purity determination against a certified internal standard.[20][21] It is unparalleled for structure elucidation, making it the gold standard for identifying and characterizing unknown impurities isolated from other techniques.[22][23]
-
Weaknesses: The primary drawback of qNMR is its relatively low sensitivity compared to MS.[24] It is generally not suitable for detecting and quantifying impurities below the 0.1% level, which is a critical threshold in pharmaceutical analysis according to ICH guidelines.[15]
Data Summary and Recommendations
The choice of analytical technique is dictated by the stage of drug development and the specific question being asked. The table below summarizes the performance of each technique for the purity validation of our target compound.
| Parameter | LC-MS | HPLC-UV | GC-MS | qNMR |
| Sensitivity | Excellent (ppb-level) | Good (ppm-level) | Excellent (ppb-level) | Moderate (0.1% level) |
| Specificity | Excellent | Moderate | Excellent | Excellent |
| Structural Info | Good (MW, Fragmentation) | None | Good (Fragmentation) | Excellent (Full Structure) |
| Suitability for Target | Excellent | Good (for assay) | Poor (requires derivatization) | Excellent (for structure) |
| Primary Use Case | Impurity profiling, identification, and quantification | Routine QC, potency assay | Volatile impurity analysis | Structural elucidation, primary standard characterization |
Conclusion and Authoritative Recommendation
For a comprehensive purity validation of This compound , a multi-faceted approach is recommended.
-
Primary Method: LC-MS should be the primary method for impurity profiling. Its superior sensitivity and ability to provide molecular weight information make it the most effective tool for detecting and tentatively identifying unknown impurities during process development and for routine quality control.[6][25]
-
Orthogonal Method: HPLC-UV should be developed and validated for routine potency assays and release testing due to its robustness and cost-effectiveness once the impurity profile is well-established.[9]
-
Characterization Tool: NMR spectroscopy is indispensable for the definitive structural elucidation of any unknown impurities that are detected by LC-MS above the ICH identification threshold.[22] While not a routine screening tool due to lower sensitivity, its power in absolute structure confirmation is unmatched.
By integrating these techniques, researchers and drug developers can build a self-validating and comprehensive data package that ensures the purity, safety, and quality of the drug substance, satisfying both scientific rigor and global regulatory expectations.[14]
References
-
Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]
-
Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]
-
Title: qNMR for Purity Determination in Pharmaceuticals Source: RSSL URL: [Link]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling Source: Pharmaceutical Technology URL: [Link]
-
Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]
-
Title: Analyzing Non-Volatile Compounds with GC-MS: A Guide Source: AZoM URL: [Link]
-
Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]
-
Title: Small Molecule Analysis Testing: HPLC vs GC Source: Brewer Science URL: [Link]
-
Title: Gas Chromatography Mass Spectrometry (GC-MS) Source: EAG Laboratories URL: [Link]
-
Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]
-
Title: NMR spectroscopy: Quality control of pharmaceutical products Source: European Pharmaceutical Review URL: [Link]
-
Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: European Medicines Agency URL: [Link]
-
Title: NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]
-
Title: HPLC, LC-MS, LC-MSMS: Chromatographic laboratory analysis Source: FILAB URL: [Link]
-
Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]
-
Title: Recent Trends in Analytical Techniques for Impurity Profiling Source: Austin Chemistry URL: [Link]
-
Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link]
-
Title: Which Non-Volatile Compounds Can Be Analyzed By GC-MS? Source: ALWSCI URL: [Link]
-
Title: Why HPLC Alone is not Sufficient for Impurity Qualification Source: Veeprho URL: [Link]
-
Title: Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography Source: Chemyx Inc URL: [Link]
-
Title: LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters Source: Pure Synth URL: [Link]
-
Title: Sample preparation GC-MS Source: SCION Instruments URL: [Link]
-
Title: 2 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Small Molecule Standards for LC-MS Analysis Source: Waters Corporation URL: [Link]
-
Title: Identification and synthesis of impurities formed during sertindole preparation Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Common Adduct and Fragment Ions in Mass Spectrometry Source: ACD/Labs URL: [Link]
-
Title: 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Source: Veeprho URL: [Link]
-
Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis Source: Scientific & Academic Publishing URL: [Link]
-
Title: Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway Source: PubMed URL: [Link]
-
Title: Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives Source: ResearchGate URL: [Link]
-
Title: A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates Source: ChemRxiv URL: [Link]
-
Title: Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: MDPI URL: [Link]
-
Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: ResearchGate URL: [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. biomedres.us [biomedres.us]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. chemyx.com [chemyx.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
- 11. brewerscience.com [brewerscience.com]
- 12. eag.com [eag.com]
- 13. pure-synth.com [pure-synth.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 16. measurlabs.com [measurlabs.com]
- 17. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 18. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 21. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 22. veeprho.com [veeprho.com]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. filab.fr [filab.fr]
UV-Vis absorption spectra of N-substituted imidazoles
Title: Comparative Photophysical Profiling: UV-Vis Absorption Spectra of N-Substituted Imidazoles
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-substituted imidazoles are indispensable scaffolds in coordination chemistry, organocatalysis, and rational drug design. The functionalization at the N1 position fundamentally alters the heterocyclic
Mechanistic Insights: Substituent Effects on Electronic Transitions
The unsubstituted imidazole core exhibits a primary
1. Alkyl Substitution (1-Methylimidazole): The Inductive Effect
The addition of a methyl group at the N1 position introduces a weak electron-donating inductive effect (+I). This slightly stabilizes the molecular orbitals, leading to a minor bathochromic (red) shift compared to the unsubstituted imidazole core[1]. The primary absorption maximum is observed at 209 nm[2]. Because the methyl group does not participate in
2. Aryl Substitution (1-Phenylimidazole): Sterically Hindered Conjugation
Introducing a phenyl ring extends the
3. Acyl Substitution (N-Acetylimidazole): Cross-Conjugation
The N-acyl group introduces complex cross-conjugation and a strong electron-withdrawing inductive effect (-I). The highest occupied molecular orbital (HOMO) remains predominantly localized (99.5%) on the imidazole moiety[4]. The diminished conjugation between the acyl carbonyl and the imidazole nitrogen alters the
Comparative Photophysical Data
The following table summarizes the quantitative optical properties of the compared N-substituted imidazoles, providing a quick reference for derivative selection.
| Derivative | Substituent Class | Dominant Transition | Primary Electronic Effect | |
| Imidazole | None (Reference) | ~205 | Baseline | |
| 1-Methylimidazole | Alkyl | 209 | Weak +I Inductive | |
| 1-Phenylimidazole | Aryl | 235 | Extended Conjugation (Sterically hindered) | |
| N-Acetylimidazole | Acyl | ~210, 245 | Cross-conjugation, -I Inductive |
Logical Relationship of Substituent Effects
Logical relationship of N-substituent effects on imidazole UV-Vis absorption transitions.
Experimental Protocol: Self-Validating UV-Vis Characterization
To ensure high data integrity when measuring the UV-Vis spectra of N-substituted imidazoles, researchers must employ a self-validating workflow. This protocol ensures that intrinsic errors (e.g., solvent impurities, instrument drift, or aggregation) are detected and mitigated prior to data analysis.
Step 1: System Suitability & Baseline Validation
-
Action: Fill two matched quartz cuvettes (10 mm path length) with spectrophotometric-grade methanol (or dichloromethane). Run a baseline scan from 200 to 800 nm.
-
Causality: Quartz cuvettes are mandatory because standard glass absorbs UV light below 340 nm, which would completely obscure the critical 200–250 nm region where these imidazoles absorb. The baseline must not deviate by more than
AU; any deviation indicates cuvette contamination or solvent impurities.
Step 2: Analyte Preparation & Concentration Optimization
-
Action: Prepare a stock solution of the N-substituted imidazole and dilute it to exactly
M in the validated solvent[6]. -
Causality: At concentrations higher than
M, imidazoles are prone to stacking and excimer formation, which artificially broadens the absorption peaks and violates the Beer-Lambert law. A M concentration ensures the maximum absorbance falls within the optimal linear dynamic range of the detector (0.1–1.0 AU).
Step 3: Spectral Acquisition
-
Action: Scan the sample from 200 to 800 nm using a 1 nm step size and a medium scan speed (e.g., 300 nm/min).
-
Causality: A 1 nm resolution prevents the smoothing of fine structural features in the UV region, ensuring accurate identification of the
and transitions.
Step 4: Orthogonal Validation (The Self-Validation Check)
-
Action: Perform a serial dilution of the sample (e.g.,
M, M, M) and plot Absorbance vs. Concentration at the identified . -
Causality: A strictly linear plot (
) validates that the observed is a true intrinsic molecular property. If the plot is non-linear, it immediately flags the presence of intermolecular interactions, detector saturation, or pH-dependent protonation artifacts in the solvent.
References
-
[1] Valence shell electronically excited states of imidazole and 1-methylimidazole. stfc.ac.uk. 1
-
[4] On the Electronic Structure of Azolides. Part lh Electronic Absorption Spectra of N-Acylimidazoles. A MO Approach. optica.org. 4
-
[3] Interplanar torsion in the S1]S0 electronic spectrum of jet cooled 1-phenylimidazole. aip.org.3
-
[6] The Cohesive Interactions in Phenylimidazoles. acs.org.6
-
[2] Quality Control of 1-Alkyl-3-methylimidazolium Ionic Liquid Precursors with HPLC. ipe.ac.cn. 2
-
[5] On the Electronic Structure of Azolides. Part lh Electronic Absorption Spectra of N-Acylimidazoles. A MO Approach. optica.org. 5
Sources
Stability Comparison Guide: Imidazole Alcohols vs. Imidazole Chlorides in Chemical Synthesis
[label="4. Coupling\nAdd Nucleophile
Refining Visual Workflow
I'm now refining the Graphviz workflow diagram to make the steps clearer. I've updated the nodes with more specific labels, like "Starting Material" and "Final Product," and included labels for time and specific reactions. I've incorporated arrows that clearly illustrate the flow, and adjusted the text for all colors for better readability.
Target Audience: Researchers, synthetic chemists, and drug development professionals.
As a Senior Application Scientist, I frequently observe a critical point of failure in the synthesis of active pharmaceutical ingredients (APIs)—such as sartans, cimetidine analogs, and peptidomimetics—stemming from the mishandling of imidazole-based alkylating agents.
When designing synthetic routes that require the installation of an imidazole moiety, chemists face a fundamental choice between using an imidazole alcohol (e.g., 4-(hydroxymethyl)imidazole) or an imidazole chloride (e.g., 4-(chloromethyl)imidazole). This guide objectively compares the stability, reactivity, and handling protocols of these two classes, providing the mechanistic causality behind their behavior and field-proven, self-validating workflows.
Mechanistic Causality: The Dichotomy of Nucleophilicity and Electrophilicity
To understand the stability difference between these two compounds, we must analyze the intrinsic electronic properties of the imidazole ring. Imidazole contains two distinct nitrogen atoms: a pyrrole-like nitrogen (NH) whose lone pair is tied up in the aromatic
The Instability of Imidazole Chlorides (Free Base)
In 4-(chloromethyl)imidazole, the chloromethyl group is highly electrophilic due to the excellent leaving group ability of the chloride ion and the resonance stabilization of the resulting intermediate. When this molecule exists as a free base , a catastrophic intermolecular reaction occurs: the highly nucleophilic pyridine-like nitrogen of one molecule spontaneously attacks the highly electrophilic chloromethyl carbon of an adjacent molecule. This rapid
To prevent this, imidazole chlorides must be stored and handled as hydrochloride salts . Protonating the pyridine-like nitrogen ties up its lone pair, completely masking its nucleophilicity and stabilizing the monomer [2].
The Stability of Imidazole Alcohols
Conversely, 4-(hydroxymethyl)imidazole is perfectly stable as a free base. The hydroxyl (-OH) group is a notoriously poor leaving group. Without prior activation (such as protonation by a strong acid or conversion to a halide/sulfonate), the electrophilicity of the hydroxymethyl carbon is too low to be attacked by the imidazole nitrogen. Thus, the alcohol remains stable indefinitely under standard storage conditions.
Mechanistic divergence: Stability of imidazole alcohols vs. spontaneous polymerization of chlorides.
Comparative Physicochemical Data
The following table summarizes the quantitative and qualitative stability metrics essential for process chemistry and scale-up considerations.
| Property | 4-(Hydroxymethyl)imidazole | 4-(Chloromethyl)imidazole (Free Base) | 4-(Chloromethyl)imidazole HCl Salt |
| Physical State (RT) | Crystalline Solid | Transient / Polymeric gum | Crystalline Solid |
| Shelf-Life Stability | High (>2 years, desiccated) | Extremely Low (Minutes to hours) | High (>1 year, dry & refrigerated) |
| Nucleophilicity | Active (Pyridine-like N) | Active (Drives rapid self-condensation) | Masked (Protonated N) |
| Electrophilicity | Low (-OH is a poor leaving group) | High (-Cl is an excellent leaving group) | High (Requires base to activate) |
| Primary Use Case | Starting material for in situ activation | Avoid at all costs | Direct alkylating agent for peptidomimetics [3] |
Self-Validating Experimental Workflows
Because of the extreme instability of the free base chloride, researchers must employ specific workflows to harness its reactivity without falling victim to polymerization. Below are two field-proven protocols designed with built-in self-validation mechanisms.
Protocol 1: In Situ Generation and Validation of Imidazole Chlorides
When starting from the stable imidazole alcohol, the chloride is generated in situ and used immediately.
Step-by-Step Methodology:
-
Reaction Setup: Suspend 1.0 eq of 4-(hydroxymethyl)imidazole hydrochloride in anhydrous dichloromethane (DCM) under an inert
atmosphere. Cool the suspension to 0 °C. -
Activation: Dropwise, add 1.5 eq of thionyl chloride (
). The suspension will gradually clear as the highly soluble 4-(chloromethyl)imidazole hydrochloride forms. Stir for 2 hours at room temperature. -
Self-Validation (The Methanol Quench): Do not run a standard TLC directly. The reactive chloride will streak, react with the silica gel, or hydrolyze back to the alcohol, giving a false negative.
-
Validation Step: Withdraw a 10 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol containing 1 drop of triethylamine. This instantly converts the transient chloride into the stable methoxymethyl ether. Run TLC or LC-MS on this quenched sample. If the starting alcohol is absent and only the methyl ether is observed, the chlorination is 100% complete.
-
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove unreacted
and HCl gas, leaving the stable 4-(chloromethyl)imidazole hydrochloride salt ready for immediate coupling.
Self-validating workflow for the in situ generation and immediate coupling of imidazole chlorides.
Protocol 2: Controlled Alkylation using the Hydrochloride Salt
If you are purchasing or storing the reagent, always use the hydrochloride salt . The challenge during the coupling phase is that adding a base to deprotonate the target nucleophile will also deprotonate the imidazole chloride, risking polymerization before the cross-coupling occurs.
Step-by-Step Methodology:
-
Preparation: Dissolve the target nucleophile (e.g., a primary amine or thiol) in a polar aprotic solvent (e.g., DMF or Acetonitrile).
-
Reagent Addition: Add the solid 4-(chloromethyl)imidazole hydrochloride (1.1 eq) to the mixture. Crucial Causality: At this stage, the system is acidic. The imidazole nitrogen remains protonated, preventing self-condensation.
-
Controlled Base Addition: Slowly add a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or finely powdered
dropwise/portion-wise over 1 hour. -
Self-Validation (pH/Temperature Monitoring): Monitor the internal temperature and apparent pH. The base should be added at a rate that maintains a slightly basic microenvironment just long enough for the target nucleophile to outcompete the imidazole nitrogen for the electrophilic carbon. If the solution turns violently exothermic or forms an insoluble dark gum, the base was added too rapidly, resulting in self-condensation. A successful reaction will remain a homogenous solution (or yield a fine salt precipitate) with a steady, mild exotherm.
Strategic Recommendations for Drug Development Professionals
-
Supply Chain & Procurement: Never attempt to procure or store 4-(chloromethyl)imidazole as a free base. It will arrive as a degraded, polymeric tar. Always specify the hydrochloride salt in your bill of materials.
-
Process Scale-Up: For large-scale API manufacturing, utilizing the stable imidazole alcohol and performing an in situ chlorination (Protocol 1) is often more cost-effective and avoids the hygroscopic degradation risks associated with storing large drums of the chloride salt.
-
Alternative Leaving Groups: If the chloride salt proves too reactive or difficult to handle for a specific delicate substrate, consider converting the imidazole alcohol into a mesylate or tosylate in situ. These leaving groups offer a slightly attenuated reactivity profile that can minimize polymerization side-reactions.
References
- Preparation of 4-methyl-5-chloromethyl-imidazole Source: United States Patent 4211875A URL: (Details the inherent instability of chloromethylimidazole free bases and their tendency to undergo spontaneous polymeriz
-
Formaldehyde condensation in the pyrazole series Source: The Journal of Organic Chemistry, 1950, 15(6), 1285-1288. URL:[Link] (Classic mechanistic grounding for the self-condensation and polymerization behaviors of azole-based methyl chlorides).
-
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control Source: International Journal of Molecular Sciences, 2011, 12(4), 2853-2871. URL:[Link] (Highlights the modern application of 4-chloromethylimidazole hydrochloride as a stable, reliable reagent for the synthesis of complex peptidomimetics).
Safety Operating Guide
Comprehensive Safety and Handling Guide for (1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Understanding the Potential Hazards
(1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol is a heterocyclic compound containing both a piperidine and an imidazole ring system. These structural features are associated with specific potential hazards that must be respected to ensure safe handling.
-
Piperidine and its derivatives are known to be flammable, and can be harmful if swallowed, and toxic upon skin contact or inhalation.[1] They can cause severe skin and eye damage.[1][2]
-
Imidazole and its derivatives are also classified as hazardous, with the potential to cause severe skin burns and eye damage.[3] They may be harmful if swallowed and can cause irritation to the respiratory tract.[4][5]
Given these characteristics, it is prudent to handle this compound as a substance that is potentially corrosive, toxic, and irritating. Always work under the assumption that the compound may possess these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Minimum Required PPE |
| Handling Solids (weighing, transfers) | Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat.[3][5] |
| Working with Solutions | Chemical-resistant gloves (e.g., nitrile), chemical splash goggles, lab coat.[6] |
| Potential for Aerosol or Dust Generation | All PPE for handling solids, plus a face shield and respiratory protection (e.g., N95 respirator or as determined by a risk assessment).[5][7] |
| Large-Scale Operations | Chemical-resistant gloves, chemical-resistant apron over a lab coat, face shield over chemical splash goggles, and appropriate respiratory protection.[8] |
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE.
Safe Handling Procedures: A Step-by-Step Approach
Adherence to a strict handling protocol is crucial for minimizing exposure and preventing accidents.
Engineering Controls
-
Chemical Fume Hood: Always handle this compound, whether in solid or solution form, within a properly functioning chemical fume hood.[3][4] This is the primary engineering control to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[9]
Procedural Steps for Handling
-
Preparation: Before starting, ensure that all necessary PPE is readily available and in good condition.[10] Designate a specific area within the fume hood for the handling of this compound.
-
Donning PPE:
-
Put on your lab coat and ensure it is fully buttoned.
-
Don safety glasses or goggles. If a splash hazard exists, use a face shield in addition to goggles.[8]
-
Wash and dry your hands thoroughly.
-
Put on the first pair of nitrile gloves.
-
If double-gloving, put on the second pair of gloves over the first.
-
-
Handling the Compound:
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Segregate all waste materials for proper disposal.
-
Doffing PPE
-
Gloves:
-
Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Remove the inner pair of gloves using the same technique.
-
-
Gown/Apron: Remove your lab coat or apron by rolling it away from your body to avoid contaminating your personal clothing.
-
Eye/Face Protection: Remove your face shield and/or goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3]
Emergency Procedures: Be Prepared
Spills
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11]
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[11]
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the affected area.
-
Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Collection: All materials contaminated with this compound, including unused compound, contaminated PPE, and absorbent materials from spills, must be collected in a designated hazardous waste container.[1]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[12]
Conclusion: A Culture of Safety
The safe handling of this compound is paramount for the well-being of laboratory personnel and the protection of the environment. By understanding the potential hazards, diligently using the appropriate personal protective equipment, adhering to safe handling procedures, being prepared for emergencies, and following a compliant disposal plan, you contribute to a robust culture of safety. Always consult your institution's Chemical Hygiene Plan and Safety Data Sheets for any chemicals used in your procedures.[13][14]
References
-
A Guide to Hazardous Materials and Laboratory Safety . OSHA Education Center. [Link]
-
The Laboratory Standard . Office of Clinical and Research Safety. [Link]
-
Imidazole - University of Washington . University of Washington. [Link]
-
Are there any different precautions one should take if imidazole is a dispersible powder vs. a water-based solution? . Brainly. [Link]
-
Chemical Safety Guidelines . The University of New Mexico Environmental Health & Safety. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM . Shealy Consulting, LLC. [Link]
-
Piperidine - SAFETY DATA SHEET . Penta s.r.o. [Link]
-
PIPERIDINE CAS Number - HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
Safety Data Sheet PIPERIDINE . ChemSupply Australia. [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]
-
Personal Protective Equipment . Organisation for the Prohibition of Chemical Weapons (OPCW). [Link]
-
Safety Data Sheet: Piperidine . Chemos GmbH & Co.KG. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals . Fal Calzados de Seguridad, S.A. [Link]
-
PPE for Chemical Handling: A Quick Guide . Healthy Bean. [Link]
-
SAFETY DATA SHEET - BP . BP. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemos.de [chemos.de]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. fishersci.com [fishersci.com]
- 5. brainly.com [brainly.com]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 7. falseguridad.com [falseguridad.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. oshaeducationcenter.com [oshaeducationcenter.com]
- 11. nj.gov [nj.gov]
- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 14. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
